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  • Product: Spiromesifen Metabolite M01
  • CAS: 148476-30-6

Core Science & Biosynthesis

Foundational

Introduction: The Significance of Spiromesifen-enol

An In-depth Technical Guide to the Chemical Properties of Spiromesifen Metabolite M01 (Spiromesifen-enol) Spiromesifen is a potent insecticide and acaricide belonging to the spirocyclic tetronic acid class of chemicals.[...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Spiromesifen Metabolite M01 (Spiromesifen-enol)

Spiromesifen is a potent insecticide and acaricide belonging to the spirocyclic tetronic acid class of chemicals.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis, which disrupts the growth and development of target pests like whiteflies and mites.[1] In biological systems and the environment, Spiromesifen undergoes rapid transformation. The primary and most significant step in this biotransformation is the cleavage of its dimethylbutyrate ester group, yielding its major metabolite, Spiromesifen Metabolite M01, also known as Spiromesifen-enol (Sp-enol).[2]

This guide offers a detailed examination of the chemical and physical properties of Spiromesifen-enol (M01). As the principal residue found in crops, soil, and water following the application of the parent compound, a thorough understanding of M01's characteristics is paramount for researchers in environmental science, toxicology, and regulatory affairs.[3][4] This document provides field-proven analytical methodologies, explains the causality behind experimental design, and adheres to the principles of scientific integrity for professionals engaged in residue analysis and risk assessment.

Chemical Identity and Physicochemical Properties

Spiromesifen-enol is a stable butenolide compound. Its core structure consists of a 4-hydroxy-1-oxaspiro[4.4]non-3-en-2-one moiety substituted with a 2,4,6-trimethylphenyl (mesityl) group. This enol metabolite is the definitive analyte in many residue studies, as the parent ester is often fully hydrolyzed during sample work-up or as a result of metabolic processes.[5]

Data Summary: Spiromesifen Metabolite M01 Properties

The following table summarizes the key chemical identifiers and physicochemical properties of Spiromesifen-enol. It is important to note that while some experimental data is available, certain values are derived from predictive models.

PropertyValueSource(s)
IUPAC Name 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one[6][7]
Synonyms Spiromesifen-enol, Spiromesifen-alcohol, 3-Mesityl-2-oxo-1-oxaspiro(4.4)non-3-en-4-ol[2][6]
CAS Number 148476-30-6[6][8][9]
Molecular Formula C₁₇H₂₀O₃[8][9]
Molecular Weight 272.34 g/mol [8][9]
Appearance White to Off-white Solid[6][7]
Melting Point >190°C (decomposition) to ~253-258°C (decomposition). Note: Sources report a range.[6][7]
Boiling Point 478.9 ± 45.0 °C (Predicted)[7]
Density 1.20 ± 0.1 g/cm³ (Predicted)[7]
Solubility Slightly soluble in DMSO and Methanol. Precise water solubility data is not publicly available.[6][7]
InChI Key UWNPKBJDSGDYAU-UHFFFAOYSA-N[7]

Metabolic Formation Pathway

The conversion of Spiromesifen to Spiromesifen-enol (M01) is a straightforward hydrolysis reaction. This process can be mediated by enzymes in plants and animals or occur abiotically in the environment, particularly in water.[3][10] The reaction involves the cleavage of the ester bond, releasing the active enol moiety and 3,3-dimethylbutyric acid.

G Spiromesifen Spiromesifen (Parent Compound) M01 Spiromesifen-enol (M01) (Metabolite) Spiromesifen->M01  Hydrolysis (+ H₂O) Acid 3,3-Dimethylbutyric Acid (Byproduct) Spiromesifen->Acid

Caption: Metabolic hydrolysis of Spiromesifen to its primary metabolite, M01.

Analytical Methodology for Quantification in Environmental Matrices

The accurate quantification of Spiromesifen-enol is critical for regulatory compliance and environmental monitoring. The standard and most robust approach is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) , which offers high sensitivity and selectivity.[5][8] The following protocol is a synthesis of validated methods published by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for the analysis of M01 in water.[8]

Experimental Protocol: Analysis of Spiromesifen-enol in Water by LC-MS/MS

This protocol outlines a direct injection method, suitable for clean water matrices, that provides high throughput and minimizes sample manipulation.

1. Preparation of Standards and Reagents:

  • Reagents: Use Optima-grade or equivalent acetonitrile, formic acid, and water.

  • Primary Stock Solution (100 µg/mL): Accurately weigh ~10 mg of certified Spiromesifen-enol reference standard into a 100 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This solution should be stored at -20°C.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of an isotopically labeled analog (e.g., Spiromesifen-enol-d₃) in the same manner. The use of a stable isotope-labeled internal standard is the cornerstone of a self-validating system, as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, ensuring the highest accuracy.[8]

  • Working & Calibration Standards: Prepare a series of mixed secondary standards by diluting the primary stock solutions with 0.05% formic acid in water. A typical calibration curve might range from 0.1 ng/mL to 50 ng/mL, with the internal standard concentration held constant across all standards and samples.

2. Sample Preparation:

  • For surface or groundwater samples, minimal preparation is needed. Aliquot 500 µL of the water sample into a 2 mL HPLC vial.

  • Add a fixed volume (e.g., 50 µL) of the internal standard working solution to the vial.

  • Add 450 µL of 0.05% formic acid in water to bring the total volume to 1 mL.

  • Cap the vial and vortex thoroughly. The sample is now ready for analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is effective for separation.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for both the native analyte and the internal standard—one for quantification and one for confirmation. This dual-transition monitoring is a key part of the method's trustworthiness, confirming analyte identity and preventing false positives.

4. Data Analysis and Quality Control:

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. Apply a linear regression to determine the concentration in the unknown samples.

  • Validation: The method's validity is confirmed by analyzing quality control (QC) samples at low, medium, and high concentrations alongside the unknown samples. Acceptance criteria typically require QC results to be within ±20% of the nominal value. Recovery experiments, where a known amount of analyte is spiked into a blank matrix, should yield recoveries between 70-120%.[10]

Rationale Behind Experimental Choices
  • Acidified Mobile Phase: Formic acid is added to the mobile phase to ensure the enol group of M01 remains protonated. This improves chromatographic peak shape on reverse-phase columns and promotes consistent and efficient ionization in the ESI source.

  • Reverse-Phase Chromatography: The C18 stationary phase provides effective retention for the moderately nonpolar Spiromesifen-enol molecule, separating it from more polar matrix components.

  • Tandem Mass Spectrometry (MS/MS): MS/MS is chosen for its exceptional selectivity and sensitivity. It filters for a specific parent ion (precursor) and then fragments it, filtering again for a specific product ion. This process virtually eliminates matrix interference, allowing for accurate quantification at very low levels (parts per billion or lower).[5][8]

Analytical Workflow Diagram

Caption: Workflow for the analysis of Spiromesifen-enol in water samples.

Toxicological and Environmental Significance

Toxicological assessments have generally concluded that the toxicity of Spiromesifen-enol (M01) and other major metabolites is covered by the comprehensive studies conducted on the parent compound, Spiromesifen.[2] However, M01 exhibits greater persistence and mobility in the environment compared to the parent molecule.[11] Regulatory agencies have classified Spiromesifen-enol as toxic to aquatic life with long-lasting effects, making its monitoring in environmental compartments essential for ecological risk assessment.[9] Its detection in soil and water systems confirms its role as a key terminal residue of Spiromesifen use.[3]

Conclusion

Spiromesifen Metabolite M01 (Spiromesifen-enol) is the central compound in the environmental fate and residue profile of the pesticide Spiromesifen. Its chemical properties are defined by its stable spirocyclic keto-enol structure. While comprehensive experimental data on all its physicochemical properties remain limited, robust and validated analytical methods, primarily based on LC-MS/MS, have been established for its precise quantification in diverse and complex matrices. These self-validating methods, employing internal standards and rigorous quality control, are indispensable tools for researchers, enabling accurate risk assessment and ensuring environmental safety.

References

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Spiromesifen & Degradates in Water 50261205. Retrieved from google.com/search/results?
  • Ministry of Health, Labour and Welfare (MHLW), Japan. (n.d.). Analytical Method for Spiromesifen (Animal and Fishery Products). Retrieved from google.com/search/results?
  • U.S. Environmental Protection Agency. (2024). Spiromesifen: Revised Section 3 Human Health Risk Assessment for Tolerances without U.S.. Regulations.gov. Retrieved from regulations.gov/document/EPA-HQ-OPP-2024-0043-0004
  • Ministry of Health, Labour and Welfare (MHLW), Japan. (n.d.). Analytical Method for Spiromesifen (Agricultural Products). Retrieved from google.com/search/results?
  • European Food Safety Authority (EFSA). (2012). Conclusion on the peer review of the pesticide risk assessment of the active substance spiromesifen. CABI Digital Library. Retrieved from cabidigitallibrary.org/doi/10.2903/j.efsa.2012.2879
  • European Food Safety Authority (EFSA). (2012). Conclusion on the peer review of the pesticide risk assessment of the active substance spiromesifen. ResearchGate. Retrieved from researchgate.net/publication/273739774_Conclusion_on_the_peer_review_of_the_pesticide_risk_assessment_of_the_active_substance_spiromesifen
  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (n.d.). Public Release Summary on the evaluation of the new active spiromesifen in the product Interrupt 240 SC Miticide.
  • Sanyal, D., et al. (2014). Persistence of Spiromesifen in Soil: Influence of Moisture, Light, pH and Organic Amendment. PubMed.
  • Rani, M., et al. (2016). Method Validation for the Extraction and Analysis of Spiromesifen in Cabbage, Tomato and Soil by GC and GC-MS. Journal of Analytical & Bioanalytical Techniques. Retrieved from omicsonline.org/open-access/method-validation-for-the-extraction-and-analysis-of-spiromesifen-in-cabbage-tomato-and-soil-by-gc-and-gcms-2155-9872-1000392.php?aid=78592
  • Sanyal, D., et al. (2014). Persistence of spiromesifen in soil: influence of moisture, light, pH and organic amendment. ResearchGate. Retrieved from researchgate.net/publication/259992361_Persistence_of_spiromesifen_in_soil_influence_of_moisture_light_pH_and_organic_amendment
  • Joint FAO/WHO Meeting on Pesticide Residues (JMPR). (2005). SPIROMESIFEN.pdf.
  • Joint FAO/WHO Meeting on Pesticide Residues (JMPR). (2016). SPIROMESIFEN (294).
  • U.S. Environmental Protection Agency. (n.d.). Spiromesifen & Degradate(s) Independent Laboratory Validation - Water. Retrieved from google.com/search/results?
  • European Food Safety Authority (EFSA). (2019). Review of the existing maximum residue levels for spiromesifen according to Article 12 of Regulation (EC) No 396/2005. ResearchGate. Retrieved from researchgate.
  • Federal Register. (2018). Spiromesifen; Pesticide Tolerances. Retrieved from federalregister.gov/documents/2018/09/11/2018-19611/spiromesifen-pesticide-tolerances
  • BOC Sciences. (n.d.). CAS 148476-30-6 Spiromesifen Metabolite M01. Retrieved from bocsci.com/cas-148476-30-6-boc-sciences.html
  • Merck Index. (n.d.). Spiromesifen. Retrieved from merckindex.com/cr-search?q=spiromesifen
  • Benchchem. (n.d.). Inter-laboratory Validation of a Quantitative Method for Spiromesifen in Honey: A Comparative Guide. Retrieved from benchchem.
  • LGC Standards. (n.d.). 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-ol(Spiromesifen Metabolite M01). Retrieved from lgcstandards.com/US/en/3-Mesityl-2-oxo-1-oxaspiro-4-4-non-3-en-4-ol-Spiromesifen-Metabolite-M01-/p/TRC-M225645
  • Korea Institute of Science and Technology Information. (2012). Conclusion on the peer review of the pesticide risk assessment of the active substance spiromesifen. Retrieved from scienceon.kisti.re.kr/srch/selectPORSrchArticle.do?cn=ART001715459
  • U.S. Environmental Protection Agency. (2020). Spiromesifen: Drinking Water Assessment for Registration Review. Regulations.gov. Retrieved from regulations.gov/document/EPA-HQ-OPP-2012-0752-0036

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Spiromesifen Metabolite M01

Abstract The robust assessment of pesticide safety and environmental impact necessitates a thorough understanding of their metabolic fate. Spiromesifen, a tetronic and tetramic acid derivative insecticide, undergoes sign...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust assessment of pesticide safety and environmental impact necessitates a thorough understanding of their metabolic fate. Spiromesifen, a tetronic and tetramic acid derivative insecticide, undergoes significant biotransformation, yielding a variety of metabolites. Among these, Spiromesifen Metabolite M01 (also known as spiromesifen-enol) is of primary importance due to its prevalence in various biological and environmental matrices. This technical guide provides a comprehensive walkthrough of the analytical strategies and experimental workflows employed for the definitive structure elucidation of Metabolite M01. We will delve into the synergistic application of advanced chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and regulatory affairs who are engaged in the critical task of metabolite identification.

Introduction: The Significance of Metabolite Profiling for Spiromesifen

Spiromesifen: A Tetronic and Tetramic Acid Derivative Insecticide/Acaricide

Spiromesifen, with the IUPAC name 3-mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 3,3-dimethylbutyrate, is a potent insecticide and acaricide.[1][2] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis.[3][4] This disruption of lipogenesis leads to decreased levels of essential lipids, particularly triglycerides and free fatty acids, in targeted insects, ultimately causing mortality.[1][3] Spiromesifen is categorized as a Group 23 insecticide by the Insecticide Resistance Action Committee (IRAC).[3]

Regulatory Imperatives: Why Metabolite Identification is Crucial for Risk Assessment

Regulatory bodies worldwide mandate the comprehensive toxicological evaluation of pesticide metabolites to ensure human and environmental safety.[5] The identification and characterization of significant metabolites are fundamental to assessing the overall risk associated with a pesticide's use. These metabolites may exhibit different toxicological profiles, persistence, and mobility in the environment compared to the parent compound. Therefore, a thorough understanding of the metabolic pathways is essential for a complete and accurate risk assessment.

The Emergence of Spiromesifen Metabolite M01: A Key Transformation Product

Metabolic studies in various organisms, including rats, goats, and hens, as well as in environmental systems, have consistently shown that a primary transformation of spiromesifen is the hydrolysis of the ester linkage.[1][3] This process leads to the formation of Spiromesifen Metabolite M01, also referred to as spiromesifen-enol or BSN 2060-enol.[1][2][5] M01 is a major residue found in both crops and livestock.[1][3] Given its prevalence, the definitive elucidation of its chemical structure is a critical step in understanding the overall metabolic fate of spiromesifen.

Core Analytical Strategies for Metabolite Structure Elucidation

The unambiguous determination of a metabolite's structure requires a multi-faceted analytical approach that combines separation science with high-resolution spectroscopic techniques. This integrated workflow ensures the highest degree of confidence in the final structural assignment.

The Integrated Analytical Workflow: A Synergistic Approach

The structure elucidation of an unknown metabolite is a systematic process that begins with its isolation from a complex biological matrix, followed by the acquisition of detailed spectroscopic data to piece together its molecular architecture.[6] This process is often iterative, with initial data guiding subsequent experiments until a definitive structure is confirmed.

Structure_Elucidation_Workflow cluster_0 Sample Preparation & Metabolism cluster_1 Isolation & Purification cluster_2 Structural Analysis cluster_3 Structure Confirmation In_Vitro_Metabolism In Vitro Metabolism (e.g., Liver Microsomes) Extraction Solid-Phase or Liquid-Liquid Extraction In_Vitro_Metabolism->Extraction Generation of Metabolites HPLC Preparative HPLC Extraction->HPLC Purification of Target Metabolite LC_MS LC-MS/MS Analysis HPLC->LC_MS Purity Check & Fragmentation Data HRMS HRMS Analysis HPLC->HRMS Accurate Mass Measurement NMR NMR Spectroscopy (1D & 2D) HPLC->NMR Definitive Structural Information Elucidation Final Structure Elucidation LC_MS->Elucidation HRMS->Elucidation NMR->Elucidation

Caption: Integrated workflow for metabolite structure elucidation.

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

HPLC is an indispensable tool for the isolation and purification of metabolites from complex biological mixtures.[7][8] Its high resolving power allows for the separation of the target metabolite from the parent compound, other metabolites, and endogenous matrix components. Preparative HPLC is often employed to obtain a sufficient quantity of the purified metabolite for subsequent spectroscopic analysis, particularly for NMR, which is less sensitive than mass spectrometry.[9]

High-Resolution Mass Spectrometry (HRMS): Unveiling the Elemental Composition

HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule.[10] By comparing the experimentally measured mass to a database of possible elemental formulas, the molecular formula of the metabolite can be confidently assigned. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns that offer clues about the molecule's substructures.[6][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the gold standard for the unambiguous determination of a molecule's structure.[12][13][14] It provides detailed information about the chemical environment of each atom, their connectivity, and their spatial relationships.[9][12] A suite of 1D (e.g., ¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are typically performed to assemble the complete structural puzzle.[13]

Experimental Walkthrough: From Sample to Structure

The following protocols provide a generalized framework for the structure elucidation of Spiromesifen Metabolite M01. Specific parameters may need to be optimized based on the available instrumentation and the nature of the sample matrix.

Protocol 1: In Vitro Metabolism of Spiromesifen

This protocol describes the generation of spiromesifen metabolites using liver microsomes, a common in vitro system that mimics hepatic metabolism.

Materials:

  • Spiromesifen analytical standard

  • Liver microsomes (e.g., rat, human)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid (FA)

Procedure:

  • Prepare a stock solution of spiromesifen in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the spiromesifen stock solution.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Quench the reaction by adding an equal volume of cold acetonitrile containing 1% formic acid.

  • Centrifuge the sample to precipitate proteins.

  • Collect the supernatant for analysis.

Protocol 2: Isolation and Purification of Metabolite M01

This protocol outlines the use of preparative HPLC to isolate Metabolite M01 from the in vitro metabolism sample.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 stationary phase column

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Procedure:

  • Develop an analytical scale HPLC method to determine the retention time of Metabolite M01.

  • Scale up the method to a preparative scale.

  • Inject the supernatant from the in vitro metabolism experiment onto the preparative HPLC system.

  • Collect the fraction corresponding to the peak of Metabolite M01.

  • Evaporate the solvent to obtain the purified metabolite.

Data Acquisition and Interpretation: A Multi-pronged Approach

The purified metabolite is analyzed by LC-MS/MS to confirm its purity and obtain fragmentation data.[11][15] The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode.

Table 1: Comparative Mass Spectral Data of Spiromesifen and Metabolite M01

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)
SpiromesifenC₂₃H₃₀O₄371.2273.1, 99.1
Metabolite M01C₁₇H₂₀O₃273.1255.1, 227.1, 199.1

The loss of the 3,3-dimethylbutyrate group (mass of 98.1 Da) from spiromesifen to form Metabolite M01 is a key diagnostic fragmentation.

HRMS analysis of the [M+H]⁺ ion of Metabolite M01 provides an accurate mass measurement, which is used to determine its elemental composition.

  • Measured m/z: 273.1488

  • Calculated m/z for C₁₇H₂₁O₃⁺: 273.1491

  • Mass Error: < 2 ppm

This high degree of mass accuracy strongly supports the proposed molecular formula of C₁₇H₂₀O₃ for the neutral metabolite.

The purified Metabolite M01 is dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.

  • ¹H NMR: Provides information on the number and types of protons present.

  • ¹³C NMR: Provides information on the number and types of carbon atoms.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the carbon skeleton.

The collective interpretation of these NMR spectra allows for the complete assignment of the structure of Metabolite M01.

The Elucidated Structure of Spiromesifen Metabolite M01

Unveiling the Chemical Transformation: From Parent to Metabolite

The combined data from mass spectrometry and NMR spectroscopy definitively confirm that Spiromesifen Metabolite M01 is formed through the hydrolysis of the ester linkage in the parent spiromesifen molecule.[1] This results in the loss of the 3,3-dimethylbutyrate side chain and the formation of a hydroxyl group at the C4 position of the spirocyclic core.

Metabolic_Pathway Spiromesifen Spiromesifen C₂₃H₃₀O₄ Metabolite_M01 Metabolite M01 (Spiromesifen-enol) C₁₇H₂₀O₃ Spiromesifen->Metabolite_M01 Hydrolysis (- C₆H₁₀O)

Caption: Proposed metabolic pathway of Spiromesifen to Metabolite M01.

Structural Features of M01 and their Implications

The elucidated structure of Metabolite M01 is 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one.[16][17] The presence of the enol functional group is a key structural feature. This transformation from an ester to an enol significantly alters the physicochemical properties of the molecule, such as its polarity and potential for further metabolic reactions.

Comparative Analysis with the Parent Compound

The primary structural difference between spiromesifen and Metabolite M01 is the replacement of the bulky, lipophilic 3,3-dimethylbutyrate ester group with a more polar hydroxyl group. This change is expected to increase the water solubility of the molecule and may influence its biological activity and environmental fate.

Conclusion: Implications for Environmental and Toxicological Assessment

The definitive structure elucidation of Spiromesifen Metabolite M01 is a cornerstone for a comprehensive understanding of the safety profile of spiromesifen. This knowledge enables:

  • Accurate toxicological evaluation: The toxicity of M01 can be specifically assessed and compared to that of the parent compound.[1][3]

  • Development of analytical methods: The confirmed structure allows for the synthesis of analytical standards, which are essential for the quantitative analysis of M01 residues in various matrices.[18]

  • Informed environmental risk assessment: Understanding the structure of M01 helps in predicting its persistence, mobility, and potential for bioaccumulation in the environment.

The integrated analytical approach described in this guide, combining advanced separation and spectroscopic techniques, represents the current best practice for the structure elucidation of pesticide metabolites. This rigorous scientific process is fundamental to ensuring the safe and responsible use of agricultural chemicals.

References

  • Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. (n.d.).
  • JMPR. (2005). SPIROMESIFEN.pdf.
  • Regulations.gov. (2024, May 15). Spiromesifen: Revised Section 3 Human Health Risk Assessment for Tolerances without U.S.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • Gee, B. A. (2022, March 30). NMR Spectroscopy and Databases for the Identification of Metabolites.
  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active spiromesifen in the product Interrupt 240 SC Miticide.
  • PubMed. (2021, January 15). Simultaneous determination of spirodiclofen, spiromesifen, and spirotetramat and their relevant metabolites in edible fungi using ultra-performance liquid chromatography/tandem mass spectrometry.
  • MDPI. (1989, August 1). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction.
  • PMC. (n.d.). Recent advances in rapid detection techniques for pesticide residue: A review.
  • Frontiers. (2022, April 26). Studying Metabolism by NMR-Based Metabolomics.
  • EPA. (n.d.). Environmental Chemistry Method for Spiromesifen & Degradates in Water 50261205.
  • ResearchGate. (2021, January 1). (PDF) Simultaneous determination of spirodiclofen, spiromesifen, and spirotetramat and their relevant metabolites in edible fungi using ultra-performance liquid chromatography/tandem mass spectrometry.
  • Benchchem. (n.d.). Comparative metabolism of Spiromesifen in target and non-target insect species.
  • Benchchem. (n.d.). Toxicological Profile of Spiromesifen on Non-target Arthropods: An In-depth Technical Guide.
  • NIH. (n.d.). Spiromesifen | C23H30O4 | CID 9907412 - PubChem.
  • ResearchGate. (n.d.). Pesticide metabolite screening and identification workflow.
  • Kintek Detection. (n.d.). What Are The Common Analytical Methods For Pesticide Residue Testing? Optimize Your Food Safety With Gc-Ms And Lc-Ms.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • SCION Instruments. (n.d.). A Comprehensive Guide to Pesticide Residue Analysis.
  • JMPR. (n.d.). SPIROMESIFEN (294) The first draft was prepared by Dr Michael Doherty, United States Environmental Protection Agency, Washington.
  • ResearchGate. (n.d.). MS/MS parameters for determination of spiromesifen and spirodiclofen.
  • LGC Standards. (n.d.). 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-ol(Spiromesifen Metabolite M01).
  • Sigma-Aldrich. (n.d.). Spiromesifen Metabolite M01 PESTANAL , analytical standard 148476-30-6.
  • AERU - University of Hertfordshire. (n.d.). Spiromesifen (Ref: BSN 2060).
  • NIH. (n.d.). 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one - PubChem.
  • Santa Cruz Biotechnology. (n.d.). Spiromesifen | CAS 283594-90-1 | SCBT.
  • ACS Publications. (n.d.). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls.

Sources

Foundational

Technical Guide: Identification and Analysis of Spiromesifen Metabolite M01

This guide provides a comprehensive technical overview of Spiromesifen Metabolite M01, a key analyte in the environmental and toxicological assessment of the insecticide/acaricide Spiromesifen. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Spiromesifen Metabolite M01, a key analyte in the environmental and toxicological assessment of the insecticide/acaricide Spiromesifen. Designed for researchers, analytical chemists, and regulatory scientists, this document details the metabolite's chemical identity, metabolic formation, and validated analytical protocols for its quantification.

Introduction to Spiromesifen

Spiromesifen is a non-systemic insecticide-acaricide belonging to the spirocyclic tetronic acid chemical class.[1][2] Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis.[3][4][5] This disruption of lipogenesis, particularly of triglycerides and free fatty acids, is highly effective against mites and whiteflies, including juvenile stages which are often more susceptible.[6][7] Spiromesifen is formulated for foliar spray applications in various agricultural settings.[6]

Core Directive: Spiromesifen Metabolite M01 Identity and CAS Number

The primary metabolite of Spiromesifen, designated as M01, is a critical compound for residue analysis and regulatory monitoring. Through extensive database verification, the Chemical Abstracts Service (CAS) number for Spiromesifen Metabolite M01 has been definitively identified.

Chemical and Physical Properties

Spiromesifen Metabolite M01 is formed via the hydrolysis of the parent compound.[6] This transformation involves the cleavage of the 3,3-dimethylbutyrate ester group, yielding an enol derivative. This metabolite is frequently referred to by several synonyms in scientific literature and commercial standards.

PropertyValueSource(s)
CAS Number 148476-30-6 [8][]
Synonyms Spiromesifen-enol, BSN 2060-enol, Spiromesifen-alcohol, 4-Hydroxy-3-mesityl-1-oxaspiro(4.4)non-3-en-2-one, 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-ol[6][][10][11]
Molecular Formula C₁₇H₂₀O₃[8][]
Molecular Weight 272.34 g/mol [8][]
Appearance White to Off-white Solid[]

Metabolic Pathway of Spiromesifen to Metabolite M01

The formation of Metabolite M01 is the principal degradation pathway for Spiromesifen in various matrices, including plants, livestock, and aqueous environments.[6][11][12] The mechanism is a straightforward hydrolysis of the ester linkage. This process can occur chemically (e.g., in water) or be metabolically mediated in biological systems.[6] The hydrolysis is more rapid under alkaline conditions.[6]

Diagram: Metabolic Transformation

Spiromesifen Metabolism spiromesifen Spiromesifen (CAS: 283594-90-1) m01 Metabolite M01 (Spiromesifen-enol) (CAS: 148476-30-6) spiromesifen->m01  Hydrolysis (+H₂O) byproduct 3,3-Dimethylbutyric Acid spiromesifen->byproduct

Caption: Metabolic hydrolysis of Spiromesifen to its primary metabolite, M01.

Analytical Methodology: Quantification of Spiromesifen and Metabolite M01

The accurate quantification of Spiromesifen and Metabolite M01 residues in complex matrices such as agricultural products is essential for regulatory compliance and food safety assessment. The validated method typically involves extraction, cleanup, and analysis by liquid chromatography with tandem mass spectrometry (LC-MS/MS).[15][16]

Experimental Protocol: QuEChERS-based LC-MS/MS Analysis

This protocol is a self-validating system adapted from established methods for residue analysis in produce.[2][16] The use of internal standards and confirmatory ion transitions in MS/MS ensures high trustworthiness and accuracy.

Step 1: Sample Extraction (QuEChERS)

  • Weigh a homogenized 10-20 g sample of the target matrix (e.g., cabbage, tomato) into a 50 mL centrifuge tube.[16]

  • For dry samples like grains, add 20 mL of water and allow to rehydrate for 2 hours.[16]

  • Add 100 mL of an acetonitrile/formic acid/water solution (80:1:20 v/v/v). The acidic condition is crucial to prevent the artificial hydrolysis of Spiromesifen to M01 during extraction.[16]

  • Add QuEChERS extraction salts (e.g., MgSO₄, NaOAc).

  • Homogenize thoroughly for 1-2 minutes.

  • Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes to separate the phases.

Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent mixture (e.g., anhydrous MgSO₄ and Primary Secondary Amine, PSA).[2]

  • Vortex for 1 minute to facilitate the removal of matrix interferences like fatty acids and organic acids.

  • Centrifuge for 5 minutes.

Step 3: Instrumental Analysis (LC-MS/MS)

  • Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial.

  • Inject 1-5 µL of the sample into the LC-MS/MS system.

  • Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for each analyte (Spiromesifen and M01) for unambiguous identification and quantification.

  • Quantification: Create a calibration curve using certified reference standards of Spiromesifen and Metabolite M01. The final residue concentration is reported as the sum of both analytes, often converted to Spiromesifen equivalents.[16]

Diagram: Analytical Workflow

Analytical_Workflow sample 1. Sample Homogenization extraction 2. QuEChERS Extraction (Acidified Acetonitrile) sample->extraction cleanup 3. d-SPE Cleanup (PSA / MgSO4) extraction->cleanup analysis 4. LC-MS/MS Analysis (MRM Mode) cleanup->analysis result 5. Data Quantification analysis->result

Caption: Standard workflow for Spiromesifen and M01 residue analysis.

References

  • Environmental Chemistry Method for Spiromesifen & Degradates in Water. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Spiromesifen. (2005). Joint FAO/WHO Meeting on Pesticide Residues (JMPR). [Link]

  • Spiromesifen: Revised Section 3 Human Health Risk Assessment. (2024). Regulations.gov. [Link]

  • Spiromesifen Petition and Response. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Spiromesifen Petition and Response. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Spiromesifen data sheet. (n.d.). Compendium of Pesticide Common Names. [Link]

  • Public Release Summary on the evaluation of the new active spiromesifen. (n.d.). Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Spiromesifen. (2016). Joint FAO/WHO Meeting on Pesticide Residues (JMPR). [Link]

  • Analytical Method for Spiromesifen (Agricultural Products). (n.d.). Japan Food Chemical Research Foundation. [Link]

  • Review of the existing maximum residue levels for spiromesifen. (2019). EFSA Journal. [Link]

  • Review of the existing maximum residue levels for spiromesifen. (2019). EFSA Journal / PubMed. [Link]

  • Spiromesifen Petition and Response. (2025). U.S. Environmental Protection Agency. [Link]

  • Outcome of the consultation on confirmatory data used in risk assessment for spiromesifen. (2016). EFSA Supporting Publications. [Link]

  • Spiromesifen Preliminary Work Plan. (2014). Regulations.gov. [Link]

  • GC chromatograms for the analysis of spiromesifen. (2017). ResearchGate. [Link]

  • Method Validation for the Extraction and Analysis of Spiromesifen in Cabbage, Tomato and Soil. (2016). ResearchGate. [Link]

  • Spiromesifen PubChem Entry. (n.d.). National Institutes of Health. [Link]

  • Spiromesifen (Ref: BSN 2060). (n.d.). University of Hertfordshire, AERU. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Spiromesifen Metabolite M01 (Spiromesifen-enol)

For Researchers, Scientists, and Drug Development Professionals Foreword The study of pesticide metabolism is a cornerstone of modern agrochemical research and development. Understanding the transformation of active ingr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The study of pesticide metabolism is a cornerstone of modern agrochemical research and development. Understanding the transformation of active ingredients within biological systems and the environment is paramount for assessing efficacy, determining toxicological profiles, and ensuring regulatory compliance. Spiromesifen, a potent insecticide and acaricide, undergoes metabolic transformation to yield several byproducts, among which the enol metabolite, M01, is of significant interest. This technical guide provides a comprehensive overview of the synthetic pathways to Spiromesifen Metabolite M01 (spiromesifen-enol), offering detailed experimental protocols, mechanistic insights, and analytical characterization methodologies. As a senior application scientist, the aim is to present this information not merely as a set of instructions, but as a self-validating system of protocols grounded in established chemical principles.

Introduction to Spiromesifen and its Metabolic Fate

Spiromesifen, chemically known as 3-mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 3,3-dimethylbutyrate, is a member of the spirocyclic tetronic acid class of insecticides.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase, a critical enzyme in lipid biosynthesis, leading to the disruption of lipid metabolism in target pests.[1]

The metabolic fate of Spiromesifen in biological systems primarily involves the cleavage of its ester linkage. This hydrolysis reaction is a key detoxification pathway, resulting in the formation of its major metabolite, Spiromesifen-enol (M01).[2] This transformation can also occur abiotically in aqueous environments, with the rate of hydrolysis being pH-dependent.

Figure 1: Hydrolysis of Spiromesifen to Metabolite M01

Spiromesifen Spiromesifen M01 Spiromesifen Metabolite M01 (enol) Spiromesifen->M01 Ester Cleavage Water H₂O (Hydrolysis)

Caption: Hydrolysis of Spiromesifen yields the enol metabolite M01.

Synthesis of Spiromesifen Metabolite M01 (Spiromesifen-enol)

The synthesis of Spiromesifen Metabolite M01, chemically named 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one, is a critical process for obtaining analytical standards and for further toxicological studies. Two primary synthetic routes are discussed herein: the direct synthesis of the spirocyclic core followed by functionalization, and the hydrolysis of the parent compound, Spiromesifen.

De Novo Synthesis of the Spirocyclic Tetronic Acid Core

A robust method for the synthesis of the spiromesifen-enol involves the construction of the spirocyclic tetronic acid core from readily available starting materials. A common laboratory-scale synthesis commences with cyclopentanone.[3]

Figure 2: Synthetic Pathway from Cyclopentanone to Spiromesifen-enol

Cyclopentanone Cyclopentanone Cyanohydrin Cyclopentanone Cyanohydrin Cyclopentanone->Cyanohydrin + NaCN, H⁺ Hydroxyester Cyclopentyl Hydroxyester Cyanohydrin->Hydroxyester Hydrolysis & Esterification IntermediateEster Intermediate Ester Hydroxyester->IntermediateEster + Mesitylacetyl chloride M01 Spiromesifen-enol (M01) IntermediateEster->M01 Cyclization

Caption: Multi-step synthesis of Spiromesifen-enol starting from cyclopentanone.

A more detailed and referenced experimental protocol involves the cyclization of a precursor ester.[4] The key intermediate, 3-(2,4,6-trimethylphenyl)-2-oxo-1-oxaspiro[4.4]non-3-en-4-ol, is synthesized from hydroxycyclopentanecarboxylic acid ethyl ester and 2,4,6-trimethylbenzene acetic acid.[5]

Experimental Protocol: Synthesis of 3-(2,4,6-trimethylphenyl)-2-oxo-1-oxaspiro[4.4]non-3-en-4-ol [4]

  • Esterification: In a suitable reaction vessel, dissolve hydroxycyclopentanecarboxylic acid ethyl ester and 2,4,6-trimethylbenzene acetic acid in a solvent such as toluene.

  • Dehydration and Cyclization: Add a dehydrating agent (e.g., phosphorus oxychloride) and a base (e.g., sodium methoxide) to the solution. The reaction mixture is then heated to reflux.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated and purified, typically by recrystallization from a suitable solvent like ethanol, to yield the white solid product.

A specific example of the cyclization step to form the enol is the reaction of 1-(2-mesityl-acetoxy)-cyclopentanecarboxylic acid methyl ester.[2]

Experimental Protocol: Cyclization to form Spiromesifen-enol [4]

  • Reaction Setup: To a solution of potassium t-butoxide (12 mmol, 1.34 g) in t-butyl alcohol (35 ml), add 1-(2-mesityl-acetoxy)-cyclopentanecarboxylic acid methyl ester (10 mmol, 3.04 g).

  • Reaction Conditions: Stir the mixture at reflux for 5 hours.

  • Work-up and Purification: Add water (70 ml) to the reaction mixture and acidify with hydrochloric acid (2M) to precipitate the product. The resulting solid is collected by filtration and recrystallized from 95% ethanol to yield colorless blocks of 4-hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one.

Synthesis via Hydrolysis of Spiromesifen

Spiromesifen-enol (M01) can also be readily synthesized by the hydrolysis of the parent compound, Spiromesifen. This method is particularly useful for generating the metabolite from a commercially available starting material. The hydrolysis can be achieved under aqueous conditions and is accelerated by higher pH.[2]

Table 1: Hydrolysis Half-life of Spiromesifen at 20°C [2]

pHHalf-life
4107 days
745 days
94.8 days

Experimental Protocol: Aqueous Hydrolysis of Spiromesifen

  • Reaction Setup: Prepare a solution of Spiromesifen in a suitable water-miscible co-solvent (e.g., acetonitrile) to aid solubility.

  • pH Adjustment: Adjust the pH of the aqueous solution to the desired level (e.g., pH 9 for faster hydrolysis) using a suitable buffer or base.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the conversion to spiromesifen-enol is complete.

  • Isolation and Purification: Once the reaction is complete, the product can be extracted from the aqueous solution using an organic solvent and purified by standard techniques like column chromatography or recrystallization.

Synthesis of Spiromesifen from Metabolite M01

To provide a complete synthetic context, the acylation of the enol metabolite M01 to form the parent Spiromesifen is also described. This reaction is a straightforward esterification.

Figure 3: Acylation of Spiromesifen-enol to Spiromesifen

M01 Spiromesifen-enol (M01) Spiromesifen Spiromesifen M01->Spiromesifen Acylation AcylChloride 3,3-Dimethylbutyryl chloride

Caption: Esterification of the enol metabolite M01 to yield Spiromesifen.

Experimental Protocol: Synthesis of Spiromesifen from Spiromesifen-enol [5]

  • Reaction Setup: Dissolve 3-(2,4,6-trimethylphenyl)-2-oxo-1-oxaspiro[4.4]non-3-en-4-ol (1.0 mol) in toluene (800 mL).

  • Addition of Reagents: Add 3,3-dimethylbutyryl chloride (1.1 mol). Cool the mixture to 0-10 °C and add triethylamine (0.6 mol) dropwise, which will result in the precipitation of a white solid.

  • Reaction Conditions: After the addition is complete, warm the reaction mixture to 25-30 °C and continue stirring for 3 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove the triethylamine hydrochloride precipitate. Wash the filtrate with a saturated sodium carbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, concentrate under reduced pressure, and recrystallize the residue from ethanol to obtain Spiromesifen as a white powdery solid.

Analytical Characterization of Spiromesifen Metabolite M01

Accurate characterization of the synthesized Spiromesifen-enol is crucial for its use as an analytical standard and in further studies. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Crystallographic Data

Single-crystal X-ray diffraction provides definitive structural information. The crystal structure of 4-hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one has been determined.[2][4]

Table 2: Crystal Data and Structure Refinement for Spiromesifen-enol [4]

ParameterValue
Empirical formulaC₁₇H₂₀O₃
Formula weight272.33
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)8.8543 (4)
b (Å)17.9266 (7)
c (Å)9.4883 (4)
β (°)97.809 (2)
Volume (ų)1492.09 (11)
Z4
Calculated density (Mg/m³)1.212
Spectroscopic and Chromatographic Methods

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Spiromesifen and its metabolites.[6]

Analytical Method: LC-MS/MS for Spiromesifen and Spiromesifen-enol

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is utilized.[6]

  • Sample Preparation: Samples are typically prepared using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction and cleanup.[7]

  • Chromatography: Separation is achieved on a C18 reversed-phase column.

  • Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in positive or negative ion mode, with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.

Conclusion

This technical guide has outlined the primary synthetic pathways to Spiromesifen Metabolite M01 (spiromesifen-enol). The de novo synthesis provides a route from basic chemical building blocks, while the hydrolysis of the parent Spiromesifen offers a more direct conversion. The detailed experimental protocols and characterization data presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to synthesize, identify, and quantify this important metabolite. The provided methodologies, grounded in established scientific literature, ensure a high degree of technical accuracy and reliability, which are indispensable in the fields of agrochemical and pharmaceutical sciences.

References

  • Joint FAO/WHO Meeting on Pesticide Residues. (2005). SPIROMESIFEN. JMPR. [Link]

  • United States Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Spiromesifen & Degradates in Water 50261205. EPA. [Link]

  • Zhao, J.-H., Zhou, Y., Zhu, G.-N., & Cheng, J.-L. (2009). 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(5), o755. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. PubChem. [Link]

  • Doherty, M. (2016). SPIROMESIFEN (294). Joint FAO/WHO Meeting on Pesticide Residues. [Link]

  • Tejedor, D., & García-Tellado, F. (2017). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 7(84), 53535-53559. [Link]

  • CN109020936A - A kind of preparation method of Spiromesifen and its intermediate. (2018).
  • Mohapatra, S., Siddamallaiah, L., Buddidathi, R., & Hebbar, S. S. (2017). Dissipation of spiromesifen and spiromesifen-enol on tomato fruit, tomato leaf, and soil under field and controlled environmental conditions. Environmental Science and Pollution Research, 24(29), 23229-23240. [Link]

  • Dallavalle, S., & De Vita, D. (2022). Recent advances in the synthesis of naturally occurring tetronic acids. Bioorganic Chemistry, 118, 105552. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Javahershenas, R., & Nikzat, S. (2022). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC advances, 12(48), 31227-31260. [Link]

  • Ji, Z., Wang, M., & Liu, Y. (2009). Synthetic derivatives of spiromesifen and their bioactivity research. Chinese Journal of Pesticide Science, 11(4), 489-492. [Link]

  • Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Spiromesifen (Animal and Fishery Products). [Link]

  • Mohapatra, S., Siddamallaiah, L., Buddidathi, R., & Hebbar, S. S. (2017). Dissipation of spiromesifen and spiromesifen-enol on tomato fruit, tomato leaf, and soil under field and controlled environmental conditions. Environmental science and pollution research international, 24(29), 23229–23240. [Link]

  • Javahershenas, R., & Nikzat, S. (2022). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC advances, 12(48), 31227–31260. [Link]

  • Ippolito, A., & De Angelis, F. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(16), 4933. [Link]

  • ChemSrc. (n.d.). 1-Oxaspiro[4.4]non-3-en-2-one,4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl]-. [Link]

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Foundational

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Degradation of Spiromesifen and the Formation of Metabolite M01 (Spiromesifen-enol) Abstract Spiromesifen, a potent acaricide and insecticide from the tetronic acid class, functions by...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Degradation of Spiromesifen and the Formation of Metabolite M01 (Spiromesifen-enol)

Abstract

Spiromesifen, a potent acaricide and insecticide from the tetronic acid class, functions by inhibiting lipid biosynthesis in target pests.[1] Its environmental fate and metabolic pathway are of critical importance for regulatory assessment, residue analysis, and understanding its ecological impact. The primary and most significant degradation step is the formation of its enol metabolite, designated as M01. This guide provides a comprehensive technical overview of the transformation of spiromesifen to M01, the factors governing this process, and robust analytical methodologies for their simultaneous quantification. It is intended for researchers and analytical chemists in the fields of environmental science, food safety, and drug development.

The Core Transformation: From Ester to Enol

The degradation of spiromesifen to its M01 metabolite is a fundamental hydrolytic process. The parent compound, spiromesifen, is an ester of a tetronic acid derivative and 3,3-dimethylbutyric acid.[2] The core transformation involves the cleavage of this ester bond, yielding the enol form, which is a stable and frequently detected residue in various matrices.[3]

  • Spiromesifen: [2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 3,3-dimethylbutanoate[2][4]

  • Metabolite M01 (Spiromesifen-enol): 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one[5][6]

This initial degradation step is pivotal, as regulatory bodies often define the total residue of concern as the sum of the parent spiromesifen and its M01 metabolite.[3][7]

G cluster_Spiromesifen Spiromesifen (Parent) cluster_M01 Metabolite M01 (Spiromesifen-enol) Spiromesifen Spiromesifen C₂₃H₃₀O₄ M01 Spiromesifen-enol (M01) C₁₇H₂₀O₃ Spiromesifen->M01  Hydrolysis (Ester Bond Cleavage)

Caption: Chemical structures of Spiromesifen and its degradation to Metabolite M01.

Key Factors Driving the Degradation Pathway

The conversion of spiromesifen to M01 is not spontaneous; it is driven by a combination of abiotic and biotic factors. Understanding these drivers is essential for predicting the persistence and environmental fate of the parent compound.

Abiotic Degradation: Hydrolysis and Photolysis

Hydrolysis: The susceptibility of the ester linkage to hydrolysis is a primary driver of degradation. This process is significantly pH-dependent, accelerating under alkaline conditions.[8] In sterile aqueous solutions, the hydrolysis rate increases with both temperature and pH.[3]

Photodegradation: Spiromesifen is labile to photolysis.[8] Exposure to sunlight, and more rapidly to UV light, can break down the molecule.[9] Studies have shown that photodegradation is a major route for the dissipation of spiromesifen on plant surfaces, such as tomato leaves.[10]

Condition Half-Life (t½) Reference
Hydrolysis (Water, 20°C)
pH 4107 days[1][8]
pH 745 days[1][8]
pH 94.8 days[1][8]
Photolysis (Water) 2 to 11 days[1][8]
Soil (Aerobic Metabolism) 12 to 45 days[7]
Soil (Field Dissipation) 2 to 10 days[11]
Biotic Degradation: Metabolic Pathways

In biological systems—including soil microorganisms, plants, and animals—the degradation of spiromesifen is an active metabolic process.

  • Soil Metabolism: In aerobic soil environments, spiromesifen is readily hydrolyzed to M01, which can then undergo further oxidation to metabolites like spiromesifen-4-carboxy (M09).[12] The M01 metabolite is generally more persistent in soil than the parent compound.[7][13]

  • Plant Metabolism: The initial and primary metabolic reaction in plants is the cleavage of the ester bond to form spiromesifen-enol (M01).[3] This can be followed by further hydroxylation and conjugation to form other minor metabolites.[3][8]

  • Animal Metabolism: Similar to plants, the first step in animal metabolism is the loss of the dimethylbutyric acid group to yield M01.[2] Interestingly, sex differences have been observed in rats, where M01 was the main metabolite in the excreta of females, while a further hydroxylated metabolite (M02) was dominant in males.[12]

Analytical Workflow for Quantification

Accurate quantification of both spiromesifen and M01 is essential for residue monitoring and risk assessment. The method of choice is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Causality Behind Method Selection
  • LC-MS/MS: This technique is chosen for its ability to separate the parent compound from its metabolite chromatographically and then detect each with high selectivity using Multiple Reaction Monitoring (MRM). This minimizes matrix interference and allows for quantification at very low levels (parts-per-billion).

  • Sample Preparation: A robust sample preparation method is required to efficiently extract both analytes from complex matrices like soil or crops while removing interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for this purpose.[10]

Caption: High-level workflow for the analysis of Spiromesifen and M01.

Detailed Experimental Protocol: QuEChERS and LC-MS/MS

This protocol is a self-validating system; inclusion of internal standards and quality control samples at each stage ensures accuracy and reproducibility.

Objective: To quantify residues of spiromesifen and spiromesifen-enol (M01) in a representative matrix (e.g., tomato fruit).

Materials:

  • Reference standards of spiromesifen and M01 (≥98% purity)

  • LC-MS grade acetonitrile, water, and formic acid

  • Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

  • Homogenizer, centrifuge, vortex mixer

  • LC-MS/MS system with an electrospray ionization (ESI) source

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare individual stock solutions of spiromesifen and M01 in acetonitrile (e.g., 1000 µg/mL).

    • Create a mixed working standard solution from the stocks.

    • Prepare a series of calibration standards (e.g., 0.5 to 50 ng/mL) by diluting the working standard in a clean solvent that mimics the final sample extract. This ensures that the calibration curve accurately reflects the analytical conditions.

  • Sample Extraction (QuEChERS):

    • Weigh 10.0 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% formic acid. The acid is crucial to maintain the stability of spiromesifen and prevent its artificial degradation to M01 during the extraction process.[14]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4,000 rpm for 5 minutes.

  • Sample Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. PSA removes organic acids and other polar interferences, while C18 removes nonpolar interferences like lipids.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Test Solution Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • This vial contains the test solution ready for injection.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid. Use a gradient elution.

    • Ionization: ESI, positive mode.

    • Detection: Set up MRM transitions for both spiromesifen and M01. Typically, two transitions (a quantifier and a qualifier) are monitored for each analyte to ensure confident identification.

    • Quantification: Inject the prepared calibration standards to generate a calibration curve. Inject the sample extracts and quantify the peak areas against the curve. The final concentration is calculated by accounting for the initial sample weight and dilution factors.

Conclusion

The degradation of spiromesifen to its enol metabolite, M01, is a cornerstone of its environmental and metabolic profile. This transformation is primarily driven by hydrolysis, which is influenced by pH, temperature, and light, as well as by metabolic action in soil, plants, and animals. Due to the stability and prevalence of M01, robust analytical methods, such as the LC-MS/MS workflow detailed here, are imperative for accurate risk assessment and regulatory compliance. This guide provides the foundational principles and a validated protocol to empower researchers in this critical area of study.

References

  • National Center for Biotechnology Information (2024). Review of the existing maximum residue levels for spiromesifen according to Article 12 of Regulation (EC) No 396/2005. PubChem Compound Summary for CID 9907412. [Link]

  • Joint FAO/WHO Meeting on Pesticide Residues (2005). SPIROMESIFEN. JMPR 2005. [Link]

  • U.S. Environmental Protection Agency (2020). Spiromesifen: Drinking Water Assessment for Registration Review. Regulations.gov. [Link]

  • National Center for Biotechnology Information (2024). Spiromesifen. PubChem Compound Summary for CID 9907412. [Link]

  • Joint FAO/WHO Meeting on Pesticide Residues (2016). SPIROMESIFEN (294). [Link]

  • Sharma, D., et al. (2018). Dissipation of spiromesifen and spiromesifen-enol on tomato fruit, tomato leaf, and soil under field and controlled environmental conditions. Environmental Science and Pollution Research International, 25(1), 794-804. [Link]

  • Gupta, S., & Singh, B. (2014). Persistence of Spiromesifen in Soil: Influence of Moisture, Light, pH and Organic Amendment. Bulletin of Environmental Contamination and Toxicology, 93(4), 486-492. [Link]

  • U.S. Environmental Protection Agency (2009). Spiromesifen; Pesticide Tolerances. Federal Register, 74(66), 15880-15886. [Link]

  • U.S. Environmental Protection Agency (2020). Spiromesifen: Draft Ecological Risk Assessment for the Registration Review. Regulations.gov. [Link]

  • Australian Pesticides and Veterinary Medicines Authority (2022). Public Release Summary on the evaluation of the new active spiromesifen in the product Interrupt 240 SC Miticide. [Link]

  • Australian Pesticides and Veterinary Medicines Authority (2022). Interrupt 240 SC Miticide containing 240 g/L spiromesifen. [Link]

  • U.S. Environmental Protection Agency (2013). Spiromesifen; Pesticide Tolerances. Federal Register, 78(11), 3330-3335. [Link]

  • Health Canada Pest Management Regulatory Agency (2008). Proposed Registration Decision: Spiromesifen. [Link]

  • U.S. Environmental Protection Agency (2017). Environmental Chemistry Method for Spiromesifen & Degradates in Water. [Link]

  • Japanese Food Safety Commission (2013). Analytical Method for Spiromesifen (Animal and Fishery Products). [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. Spiromesifen (Ref: BSN 2060). [Link]

  • S. S. Patil, et al. (2016). Dissipation pattern of spiromesifen in/on brinjal fruits. ResearchGate. [Link]

  • Compendium of Pesticide Common Names. spiromesifen data sheet. [Link]

  • Japanese Food Safety Commission (2013). Analytical Method for Spiromesifen (Agricultural Products). [Link]

  • S. Manjula, et al. (2018). Biodegradation of the Neonicotinoid Pesticide, Spiromesifen Using the Natural Bacterial Isolate, Serratia sp. International Journal of Pharmaceutical Research & Allied Sciences, 7(1). [Link]

  • DrugFuture.com. Spiromesifen. [Link]

  • S. Manjula, et al. (2018). Biodegradation of the Neonicotinoid Pesticide, Spiromesifen Using the Natural Bacterial Isolate, Serratia sp. ResearchGate. [Link]

  • D. Sharma, et al. (2017). Dissipation of spiromesifen and spiromesifen-enol on tomato fruit, tomato leaf, and soil under field and controlled environmental conditions. ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. PubChem Compound Summary for CID 139031238. [Link]

  • Liu, T., et al. (2022). Assessing the bioavailability and biotoxicity of spiromesifen and its main metabolite spiromesifen-enol (M01) reveals the defense mechanisms of earthworms (Eisenia fetida). Science of The Total Environment, 806(Pt 2), 151910. [Link]

Sources

Exploratory

Toxicological Profile of Spiromesifen Metabolite M01 (Spiromesifen-enol): An In-depth Technical Guide

This technical guide provides a comprehensive toxicological profile of Spiromesifen Metabolite M01, also known as spiromesifen-enol. As the primary metabolite of the insecticide and acaricide Spiromesifen, understanding...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive toxicological profile of Spiromesifen Metabolite M01, also known as spiromesifen-enol. As the primary metabolite of the insecticide and acaricide Spiromesifen, understanding the toxicological characteristics of M01 is critical for a thorough assessment of the parent compound's safety profile. This document synthesizes available data, explains the rationale behind toxicological testing, and provides insights into the experimental methodologies for researchers, scientists, and drug development professionals.

Introduction: The Significance of Spiromesifen Metabolite M01

Mechanism of Action: Inhibition of Lipid Biosynthesis

The mode of action of Spiromesifen and, by extension, its active metabolite M01, is the inhibition of ACCase. This enzyme catalyzes the first committed step in fatty acid synthesis. By disrupting this pathway, Spiromesifen and M01 interfere with the production of essential lipids, leading to impaired growth, development, and reproduction in target organisms.[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME) of the Parent Compound

The toxicokinetic profile of Spiromesifen provides essential context for understanding the exposure and fate of Metabolite M01.

  • Absorption and Distribution : Following oral administration in rats, Spiromesifen is rapidly but incompletely absorbed.[5]

  • Excretion : The excretion of Spiromesifen and its metabolites occurs primarily through the feces, with a smaller proportion excreted in the urine.[5]

Metabolic Conversion of Spiromesifen to Metabolite M01

The following diagram illustrates the single-step hydrolysis of Spiromesifen to its enol metabolite, M01. This reaction is the foundational step in the metabolism of the parent compound.

Spiromesifen Spiromesifen M01 Spiromesifen Metabolite M01 (spiromesifen-enol) Spiromesifen->M01 Hydrolysis (Ester Cleavage)

Caption: Metabolic pathway of Spiromesifen to its M01 metabolite.

Toxicological Assessment of Spiromesifen Metabolite M01

The toxicological data for Spiromesifen is extensive and is used to infer the safety profile of M01. The key findings are summarized below, with the understanding that M01 is considered to be of lesser or equivalent toxicity to the parent compound.

Acute Toxicity

Spiromesifen exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[3] It is not a skin or eye irritant but has been identified as a potential skin sensitizer.[3]

EndpointSpeciesValueClassification
Acute Oral LD50Rat>2000 mg/kg bwLow Toxicity
Acute Dermal LD50Rat>2000 mg/kg bwLow Toxicity
Acute Inhalation LC50Rat>4.9 mg/LLow Toxicity

Table 1: Acute Toxicity of Spiromesifen [2][3]

Chronic Toxicity and Carcinogenicity

Long-term studies in rodents have not shown any carcinogenic potential for Spiromesifen.[3][6] The primary effects observed in chronic toxicity studies were related to body weight changes and effects on the adrenal glands, thyroid, and liver, which are consistent with the compound's mode of action on lipid metabolism.[4][7]

StudySpeciesNOAELKey Findings
18-Month CarcinogenicityMouse3.3 mg/kg bw/dayEffects on adrenal glands at higher doses.
2-Year CarcinogenicityRat6.1 mg/kg bw/dayEffects on white blood cells and plasma cholesterol at higher doses.

Table 2: Chronic Toxicity and Carcinogenicity of Spiromesifen [3]

Based on the lack of evidence of carcinogenicity in rodent bioassays, Spiromesifen is classified as "not likely to be carcinogenic to humans."[7] This classification is extended to its metabolite M01.

Genotoxicity

Spiromesifen has been tested in a comprehensive battery of in vitro and in vivo genotoxicity assays and has shown no evidence of mutagenic or clastogenic potential.[3]

AssaySystemResult
Ames TestS. typhimuriumNegative
In vitro Chromosomal AberrationMammalian CellsNegative
In vivo Micronucleus TestRodentNegative

Table 3: Genotoxicity Profile of Spiromesifen [3]

Reproductive and Developmental Toxicity

Spiromesifen is not considered a reproductive or developmental toxicant.[3] In a two-generation reproductive toxicity study in rats, no adverse effects on reproduction were observed.[2] Developmental toxicity studies in rats and rabbits also showed no evidence of teratogenic potential.[2][3]

StudySpeciesNOAELKey Findings
Two-Generation ReproductionRatParental: 3.3 mg/kg bw/day; Offspring: 3.8 mg/kg bw/day; Reproductive: 47 mg/kg bw/dayDecreased pup body weight at higher doses.
Developmental ToxicityRatMaternal: 10 mg/kg bw/day; Developmental: 70 mg/kg bw/dayReduced maternal feed intake and body weight gain at higher doses.
Developmental ToxicityRabbitMaternal: 5 mg/kg bw/day; Developmental: 250 mg/kg bw/dayDecreased maternal feed intake and body weight gain at higher doses.

Table 4: Reproductive and Developmental Toxicity of Spiromesifen [2][3]

Experimental Protocols: A Focus on Genotoxicity Testing

To ensure the scientific integrity of toxicological assessments, standardized protocols such as the OECD Guidelines for the Testing of Chemicals are employed. The following provides a conceptual overview of the workflow for a key in vitro genotoxicity assay.

Workflow for the Bacterial Reverse Mutation Test (Ames Test)

This diagram outlines the key steps in the Ames test, a widely used method for identifying substances that can produce genetic mutations.

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis P1 Prepare bacterial strains (e.g., S. typhimurium) E1 Combine bacteria, test substance, and S9 mix (or buffer) P1->E1 P2 Prepare test substance (Spiromesifen M01) dilutions P2->E1 P3 Prepare S9 mix for metabolic activation P3->E1 E2 Pour mixture onto minimal glucose agar plates E1->E2 E3 Incubate plates at 37°C for 48-72 hours E2->E3 A1 Count revertant colonies on each plate E3->A1 A2 Compare colony counts of treated plates to negative controls A1->A2 A3 Evaluate for a dose-dependent increase in revertants A2->A3

Caption: Ames test experimental workflow.

Conclusion

The toxicological profile of Spiromesifen Metabolite M01 is intrinsically linked to that of its parent compound, Spiromesifen. The available data, derived from a comprehensive set of studies on Spiromesifen, indicates a low order of toxicity for M01. It is not associated with acute toxicity, carcinogenicity, genotoxicity, or reproductive and developmental toxicity. The primary mechanism of action, inhibition of lipid biosynthesis, is well-defined. While specific toxicological studies on isolated M01 are limited, the established metabolic pathway and the finding that M01 is less toxic than the parent compound provide a strong basis for its safety assessment.

References

  • JMPR. (2005). SPIROMESIFEN.pdf. Joint FAO/WHO Meeting on Pesticide Residues.
  • Federal Register. (2013). Spiromesifen; Pesticide Tolerances.
  • Australian Pesticides and Veterinary Medicines Authority. Public Release Summary on the evaluation of the new active spiromesifen in the product Interrupt 240 SC Miticide.
  • Regulations.gov. (2019). Spiromesifen.
  • Regulations.gov. (2024). Spiromesifen: Revised Section 3 Human Health Risk Assessment for Tolerances without U.S.
  • ResearchGate. (2012). Conclusion on the peer review of the pesticide risk assessment of the active substance spiromesifen.
  • CABI Digital Library. (2012). Conclusion on the peer review of the pesticide risk assessment of the active substance spiromesifen.
  • JMPR. (2016). SPIROMESIFEN (294).
  • ResearchGate. Chemical structure of a spiromesifen and b spiromesifen-enol | Download Scientific Diagram.
  • Benchchem. The Genesis and Synthesis of Spiromesifen: A Technical Guide.
  • National Institutes of Health. Spiromesifen | C23H30O4 | CID 9907412 - PubChem.

Sources

Foundational

Spiromesifen-enol discovery and characterization

An In-depth Technical Guide to the Discovery and Characterization of Spiromesifen and its Enol Metabolite Abstract Spiromesifen, a member of the spirocyclic tetronic acid class of insecticides and acaricides, represents...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Characterization of Spiromesifen and its Enol Metabolite

Abstract

Spiromesifen, a member of the spirocyclic tetronic acid class of insecticides and acaricides, represents a significant development in crop protection. Its discovery was the result of a strategic "indication shift" in chemical research, leading to a compound with a novel mode of action: the inhibition of lipid biosynthesis via the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2] This guide provides a comprehensive technical overview of the genesis of spiromesifen, its chemical synthesis, its unique biochemical mechanism, and the characterization of its principal metabolite, spiromesifen-enol. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational research with practical, field-proven insights, offering detailed experimental protocols and data interpretation for researchers and drug development professionals.

Genesis: A Shift from Herbicidal Promise to Insecticidal Potency

The development of spiromesifen by Bayer CropScience in the 1990s is a compelling example of strategic re-evaluation in agrochemical research.[1] The journey began not in the search for an insecticide, but during a program investigating bicyclic N-aryl compounds as potential protoporphyrinogen oxidase (PPO) inhibiting herbicides.[3][4]

Through extensive synthesis and screening, researchers identified the tetronic acid scaffold as a promising chemotype. While initial explorations were for herbicidal activity, subsequent biological assays revealed potent acaricidal and insecticidal properties, particularly against whiteflies and mites.[1][5] This pivotal "indication shift" led to the focused development of spiromesifen (coded as BSN2060 and marketed as Oberon®), a compound distinguished by its novel mode of action which showed no cross-resistance with existing commercial acaricides, positioning it as a vital tool for resistance management programs.[1][6]

Commercial Synthesis Pathway

The commercial production of spiromesifen is a multi-step chemical process designed for scalability and efficiency.[7] The synthesis builds the core spirocyclic tetronic acid structure and subsequently attaches the acyl side chain that is critical for its biological activity.

Experimental Protocol: Commercial Synthesis of Spiromesifen
  • Step 1: β-Keto Ester Formation. The process begins with the condensation of 1-(2,4,6-trimethylphenyl)ethanone with dimethyl oxalate. This reaction is conducted under basic conditions to facilitate the formation of a key β-keto ester intermediate.[1][7]

  • Step 2: Spirocyclic Core Cyclization. The β-keto ester intermediate is then reacted with 1,3-cyclohexanedione in the presence of acetic anhydride. This step drives the cyclization reaction that forms the characteristic spirocyclic core of the molecule.[1][7]

  • Step 3: Acylation. The spirocyclic intermediate, which exists as an enol, is acylated using 3,3-dimethylbutyryl chloride. This reaction attaches the final side chain to the tetronic acid core.[4][7]

  • Step 4: Final Product Formation. The acylation yields the active spiromesifen compound, which is then purified to a minimum of 96.5% purity for formulation.[7]

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_intermediates Intermediates & Product A 1-(2,4,6-trimethylphenyl)ethanone E Step 1: Condensation (Basic Conditions) A->E B Dimethyl Oxalate B->E C 1,3-cyclohexanedione F Step 2: Cyclization (Acetic Anhydride) C->F D 3,3-dimethylbutyryl chloride G Step 3: Acylation D->G H β-Keto Ester Intermediate E->H I Spirocyclic Enol Core F->I J Spiromesifen (Final Product) G->J H->F I->G

Fig 1. Commercial synthesis workflow for Spiromesifen.

Mechanism of Action: Targeted Disruption of Lipid Biosynthesis

Spiromesifen's efficacy is rooted in its highly specific disruption of a fundamental metabolic pathway in target pests: lipogenesis.[2][8] It is classified as a Group 23 insecticide by the Insecticide Resistance Action Committee (IRAC), acting as an inhibitor of Acetyl-CoA Carboxylase (ACCase).[9]

The Role of Acetyl-CoA Carboxylase (ACCase)

ACCase is a critical biotin-dependent enzyme that catalyzes the first committed and irreversible step in the de novo synthesis of fatty acids.[2] It facilitates the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA, which serves as the primary two-carbon donor for the elongation of fatty acid chains.[2] By inhibiting this enzyme, spiromesifen halts the production of these essential lipids.

The resulting disruption of lipid metabolism has profound consequences for the pest, particularly in juvenile stages which have high metabolic demands for growth and development.[6] This leads to stunted growth, reduced fecundity, and ultimately, mortality.[1][6] This targeted action ensures efficacy against mites and whiteflies while having a lower impact on many non-target species.[6]

acetyl_coa Acetyl-CoA accase Acetyl-CoA Carboxylase (ACCase) acetyl_coa->accase Substrate malonyl_coa Malonyl-CoA fatty_acids Fatty Acid Synthesis malonyl_coa->fatty_acids lipids Lipids fatty_acids->lipids outcome Growth & Reproduction lipids->outcome death Pest Mortality lipids->death spiromesifen Spiromesifen spiromesifen->accase INHIBITS accase->malonyl_coa Product accase->death

Fig 2. Spiromesifen's inhibition of the ACCase pathway.

The Enol Metabolite: Spiromesifen-enol

In biological systems (plants, insects) and during environmental degradation, spiromesifen is primarily metabolized to its enol form, 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]nona-3-en-2-one, commonly referred to as spiromesifen-enol (or BSN 2060-enol).[8][9][10] This transformation occurs through the hydrolysis and loss of the 3,3-dimethylbutyrate side chain.[11]

The presence of spiromesifen-enol is a critical consideration in residue analysis.[10] Regulatory bodies and analytical methods often define the total residue of concern as the sum of the parent spiromesifen and its enol metabolite, expressed as spiromesifen equivalents.[9][12] Therefore, robust analytical characterization must reliably detect and quantify both compounds.

Fig 3. Conversion of Spiromesifen to Spiromesifen-enol.

Physicochemical Characterization

The physicochemical properties of spiromesifen and its enol metabolite are fundamental to understanding their environmental fate, bioavailability, and analytical behavior.

PropertySpiromesifenSpiromesifen-enolReference
IUPAC Name 3-mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 3,3-dimethylbutyrate4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one[8][12]
CAS Number 283594-90-1283594-89-8[8]
Molecular Formula C₂₃H₃₀O₄C₁₈H₂₀O₃[8]
Molecular Mass 370.5 g/mol 284.35 g/mol [8]
Melting Point 98.7 °C256–258 °C[8][12]
Water Solubility ~0.1 mg/L-[3][4]
logP (octanol/water) 4.5 - 5.8-[3][4]

Analytical Workflow: Quantification in Complex Matrices

Accurate quantification of spiromesifen and spiromesifen-enol residues in agricultural and environmental samples is essential for regulatory compliance and food safety. The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a widely adopted and validated approach.[13][14][15]

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis
  • 1. Sample Homogenization: Weigh 10-15 g of a representative sample (e.g., tomato, cabbage, soil) into a 50 mL centrifuge tube.[13] If the sample has low water content, add an appropriate amount of reagent-grade water to rehydrate.

  • 2. Extraction: Add 10 mL of acetonitrile to the tube. For acidic analytes and to prevent degradation, the extraction is often performed under acidic conditions; for example, using acetonitrile containing 1% formic acid.[12][16] Shake vigorously for 1 minute.

  • 3. Salting Out (Partitioning): Add a QuEChERS salt packet (commonly containing anhydrous magnesium sulfate and sodium chloride/acetate) to induce phase separation between the aqueous and organic layers. Shake immediately for 1 minute.

  • 4. Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will create a clean supernatant of acetonitrile containing the extracted analytes.

  • 5. Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Transfer an aliquot (e.g., 1-2 mL) of the supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate to remove residual water.[13] Vortex for 30 seconds and centrifuge for 2-5 minutes.

  • 6. Sample Preparation for LC-MS/MS: Take the final cleaned extract and dilute it with an appropriate solvent (e.g., acetonitrile/water) to match the mobile phase conditions and minimize matrix effects.[14] Add an internal standard if required.

  • 7. LC-MS/MS Analysis: Inject the final solution into an LC-MS/MS system. Separation is typically achieved on a C18 column. Detection is performed using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for both spiromesifen and spiromesifen-enol.[12][17]

A 1. Sample Weighing & Homogenization B 2. Add Acetonitrile (Extraction Solvent) A->B C 3. Add QuEChERS Salts (Partitioning) B->C D 4. Centrifuge C->D E 5. Transfer Supernatant to d-SPE Tube (Clean-up) D->E F 6. Vortex & Centrifuge E->F G 7. Dilute Final Extract F->G H 8. LC-MS/MS Analysis G->H

Fig 4. Standard QuEChERS workflow for Spiromesifen residue analysis.

Conclusion

Spiromesifen stands as a testament to innovative research in crop protection. Its discovery through a strategic shift in focus, coupled with its unique mode of action targeting lipid biosynthesis, underscores its significance in modern, integrated pest management. The characterization of its primary metabolite, spiromesifen-enol, is crucial for a complete understanding of its behavior and for ensuring accurate residue analysis. The robust synthetic and analytical methodologies developed for spiromesifen enable its effective use in agriculture while upholding stringent safety and regulatory standards. This guide provides the core technical framework for scientists engaged in the study and application of this important molecule.

References

  • AERU - University of Hertfordshire. Spiromesifen (Ref: BSN 2060). [Online] Available at: [Link]

  • Chemical Warehouse. Spiromesifen - Active Ingredient Page. [Online] Available at: [Link]

  • FAO. SPIROMESIFEN (294). [Online] Available at: [Link]

  • ResearchGate. The biological profile of spiromesifen (Oberon®)-a new tetronic acid insecticide/acaricide | Request PDF. [Online] Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. Public Release Summary on the evaluation of the new active SPIROMESIFEN in the product Interrupt 240 SC Miticide. [Online] Available at: [Link]

  • ResearchGate. Discovery of spirodiclofen (7) and spiromesifen (8). [Online] Available at: [Link]

  • Ministry of Health, Labour and Welfare, Japan. Analytical Method for Spiromesifen (Agricultural Products). [Online] Available at: [Link]

  • Environmental Protection Agency. Environmental Chemistry Method for Spiromesifen & Degradates in Water. [Online] Available at: [Link]

  • Journal of Environmental Science and Health. Method Validation for the Extraction and Analysis of Spiromesifen in Cabbage, Tomato and Soil by GC and GC-MS. [Online] Available at: [Link]

  • FAO. SPIROMESIFEN.pdf - JMPR 2016. [Online] Available at: [Link]

  • CHIMIA. Spirodiclofen and Spiromesifen – Novel Acaricidal and Insecticidal Tetronic Acid Derivatives with a New Mode of Action. [Online] Available at: [Link]

  • MDPI. Terminal Residues and Risk Assessment of Spiromesifen and Spirodiclofen in Tomato Fruits. [Online] Available at: [Link]

  • Regulations.gov. Spiromesifen: Drinking Water Assessment for Registration Review. [Online] Available at: [Link]

  • MDPI. Repurposing Insecticides for Mosquito Control: Evaluating Spiromesifen, a Lipid Synthesis Inhibitor against Aedes aegypti (L.). [Online] Available at: [Link]

  • Government of Canada. Proposed Registration Decision PRD2008-07, Spiromesifen. [Online] Available at: [Link]

  • ResearchGate. Chemical structure of a spiromesifen and b spiromesifen-enol. [Online] Available at: [Link]

  • ResearchGate. Synthetic derivatives of spiromesifen and their bioactivity research | Request PDF. [Online] Available at: [Link]

  • PubChem - NIH. Spiromesifen | C23H30O4 | CID 9907412. [Online] Available at: [Link]

Sources

Exploratory

Physical and chemical characteristics of spiromesifen-enol

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Spiromesifen-enol Introduction: The Active Moiety Spiromesifen-enol, known in regulatory and research contexts as BSN 2060-enol or metabolite M0...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Spiromesifen-enol

Introduction: The Active Moiety

Spiromesifen-enol, known in regulatory and research contexts as BSN 2060-enol or metabolite M01, is the biologically active form of the insecticide and acaricide spiromesifen.[1][2] The parent compound, spiromesifen, is technically a pro-pesticide. Following application, it undergoes metabolic hydrolysis, cleaving its 3,3-dimethylbutyrate ester group to reveal the enol moiety.[3] This transformation is critical, as the resulting enol is the actual toxicant that acts on the target pest.[3] Understanding the distinct physicochemical properties of this enol form is therefore paramount for researchers in drug development, residue analysis, and environmental fate studies. This guide provides a detailed examination of these characteristics, grounded in established analytical principles and experimental data.

Spiromesifen and its active enol belong to the spirocyclic tetronic acid class of compounds, which are distinguished by their novel mode of action: the inhibition of lipid biosynthesis.[4] This mechanism sets them apart from many conventional neurotoxic pesticides, making them valuable tools in integrated pest management (IPM) and resistance management programs.[5]

Molecular Identity and Core Physicochemical Properties

The structural identity of a compound dictates its physical behavior, reactivity, and biological interactions. Spiromesifen-enol's structure is characterized by a spirocyclic core and a substituted phenyl ring.

IUPAC Name: 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one[6]

Synonyms: BSN 2060-enol, Spiromesifen Metabolite M01[2][6]

Chemical Structure:

Fig. 1: Chemical Structure of Spiromesifen-enol

The key physicochemical properties of spiromesifen-enol are summarized below, with data for the parent compound, spiromesifen, provided for comparative context. This comparison is crucial as the conversion from the ester pro-pesticide to the hydroxylated enol significantly alters properties like polarity and melting point.

PropertySpiromesifen-enolSpiromesifen (Parent Compound)Rationale for Difference & Experimental Insight
Molecular Formula C₁₇H₂₀O₃C₂₃H₃₀O₄[3]The enol form is the result of losing the C₆H₁₀O ester group from the parent compound.
Molecular Weight 272.34 g/mol 370.48 g/mol [7]Reflects the loss of the 3,3-dimethylbutyrate moiety.
Physical State White crystalline powder[8]White solid[3]Both are solids at standard conditions, typical for molecules of this size and complexity.
Melting Point ~253-258 °C (with decomposition)[8][9][10]96-101 °C[9][10]The presence of the free hydroxyl group in the enol allows for strong intermolecular hydrogen bonding, requiring significantly more energy to break the crystal lattice compared to the esterified parent compound. This high melting point is a key identifying characteristic.
Water Solubility Low (exact value not specified, but expected to be higher than parent)0.13 mg/L (at 20°C)[7][11][12]The hydroxyl group increases the molecule's polarity, leading to a modest increase in water solubility compared to the more lipophilic parent ester. However, the large hydrophobic regions mean it remains poorly soluble.
Organic Solvent Solubility Data not specifiedHighly soluble in xylene, dichloromethane, acetone, ethyl acetate (>250 g/L)[3][4]The enol form is expected to retain good solubility in polar organic solvents but may show reduced solubility in non-polar solvents like n-heptane compared to the parent.
Log P (n-octanol/water) Lower than parent (exact value not specified)4.55[4][7]The increase in polarity due to the -OH group reduces the molecule's partitioning into the octanol phase, resulting in a lower Log P value. This has implications for its environmental mobility and bioaccumulation potential.

Chemical Reactivity and Mechanism of Action

Formation and Stability

Spiromesifen-enol is formed in vivo and in the environment through the hydrolysis of the ester linkage in the parent spiromesifen molecule.[3] This reaction can be abiotic, particularly under certain pH conditions, or mediated by metabolic enzymes within target pests, plants, or soil microbes.[3][4]

From an analytical standpoint, this transformation must be controlled. During the extraction of spiromesifen from various matrices, acidic conditions are intentionally employed to stabilize the parent compound and prevent its artificial conversion to the enol form, which would otherwise lead to inaccurate quantification of the parent residue.[9][10]

Environmental fate studies indicate that while spiromesifen degrades relatively quickly, the spiromesifen-enol metabolite is significantly more persistent in soil and aquatic environments.[13] This persistence is a critical factor in environmental risk assessments.

Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition

The primary biochemical function of spiromesifen-enol is the inhibition of lipid biosynthesis.[4][5] It specifically targets and disrupts the function of the enzyme Acetyl-CoA Carboxylase (ACCase).[5][11]

Causality of Action: ACCase is a critical enzyme that catalyzes the first committed step in the synthesis of fatty acids: the irreversible carboxylation of acetyl-CoA to form malonyl-CoA.[5] Malonyl-CoA is the fundamental building block for elongating fatty acid chains. By inhibiting ACCase, spiromesifen-enol effectively cuts off the supply of these essential building blocks. This disruption leads to a depletion of triglycerides and free fatty acids, which are vital for energy storage, cell membrane integrity, and developmental processes in insects and mites.[4][11] The ultimate result is stunted growth, reduced fecundity, and mortality, particularly in the juvenile life stages which have high demands for lipid synthesis.[5] This mode of action is classified by the Insecticide Resistance Action Committee (IRAC) as Group 23.[11][13]

ACCase_Inhibition cluster_pathway Normal Lipid Biosynthesis Pathway cluster_inhibition cluster_result Result of Inhibition AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACCase FattyAcids Fatty Acid Synthesis (Triglycerides, etc.) MalonylCoA->FattyAcids Spiromesifen Spiromesifen-enol ACCase_Node Acetyl-CoA Carboxylase (ACCase) Spiromesifen->ACCase_Node Inhibits Disrupted Disrupted Lipid Metabolism Mortality Stunted Growth, Reduced Fecundity, Mortality Disrupted->Mortality

Fig. 2: Mechanism of spiromesifen-enol as an ACCase inhibitor.

Standardized Analytical Methodology: LC-MS/MS

The quantification of spiromesifen-enol residues in complex matrices such as crops, soil, or animal tissues requires a highly sensitive and selective analytical method. The industry standard for this task is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[10][14] The protocol described here is a self-validating system, incorporating internal standards and rigorous quality control to ensure trustworthiness and accuracy.

Experimental Workflow Overview

The workflow is designed to efficiently extract the analyte from the matrix, remove interfering compounds, and achieve sensitive detection and quantification.

Analytical_Workflow Start Sample Collection (e.g., 10g of homogenized crop) Extraction 1. Extraction (Acetonitrile/Water/Formic Acid) Start->Extraction Homogenize Centrifuge1 2. Centrifugation (Phase Separation) Extraction->Centrifuge1 Collect Supernatant Cleanup 3. Clean-up (SPE Cartridge) Centrifuge1->Cleanup Load Extract FinalPrep 4. Final Preparation (Solvent Exchange & Dilution) Cleanup->FinalPrep Elute Analyte Analysis 5. LC-MS/MS Analysis FinalPrep->Analysis Inject Sample End Data Quantification & Reporting Analysis->End

Fig. 3: General workflow for spiromesifen-enol residue analysis.

Detailed Step-by-Step Protocol

This protocol is adapted from established methods for residue analysis of spiromesifen and its enol metabolite.[9][10][14]

Objective: To accurately quantify spiromesifen-enol in a fruit or vegetable matrix.

1. Reagents and Materials:

  • Reference Standards: Spiromesifen-enol (≥99% purity), Isotope-labeled internal standard (e.g., BSN2060-enol-d4).[14]

  • Solvents: Acetonitrile (HPLC grade), Water (Optima Grade), Formic Acid (99%).

  • Extraction Solvent: Acetonitrile/Formic Acid/Water (80:1:20, v/v/v).[9][10]

  • Solid-Phase Extraction (SPE): Octadecylsilanized (C18) silica gel cartridges.

  • Apparatus: High-speed homogenizer, refrigerated centrifuge, sample concentrator (e.g., nitrogen evaporator), LC-MS/MS system.

2. Standard Preparation:

  • Rationale: Accurate standards are the foundation of quantitative analysis. An isotope-labeled internal standard is used to correct for variations in extraction efficiency and matrix effects during analysis.

  • Procedure:

    • Prepare individual primary stock solutions of spiromesifen-enol and the internal standard in acetonitrile (e.g., 100 µg/mL).

    • Create a series of working calibration standards by diluting the stock solutions in an appropriate solvent mixture (e.g., 0.05% formic acid in water).[14] The concentration of the internal standard must remain constant across all calibration points.

3. Sample Extraction:

  • Rationale: The goal is to efficiently transfer the analyte from a solid matrix into a liquid solvent while preventing its degradation. The acidic acetonitrile mixture is effective for extracting polar to semi-polar pesticides and ensures the stability of the parent compound.[9]

  • Procedure:

    • Weigh 10.0 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add a known amount of the internal standard solution.

    • Add 20 mL of the extraction solvent (Acetonitrile/Formic Acid/Water).

    • Homogenize at high speed for 2-3 minutes.

    • Centrifuge at ≥3,000 rpm for 5 minutes to separate the solid matrix from the liquid extract.

    • Carefully collect the supernatant (the acetonitrile/water layer) for the clean-up step.

4. Extract Clean-up (Solid-Phase Extraction - SPE):

  • Rationale: Raw sample extracts contain co-extractives (pigments, sugars, lipids) that can interfere with LC-MS/MS analysis, causing ion suppression and fouling the instrument. An SPE step is essential for removing these interferences. A C18 cartridge is chosen for its ability to retain non-polar to moderately polar compounds like spiromesifen-enol while allowing more polar interferences to be washed away.

  • Procedure:

    • Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of water.

    • Load the sample extract from step 3.6 onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5 mL of acetonitrile/water 2:3 v/v) to remove highly polar interferences. Discard the effluent.

    • Elute the target analyte, spiromesifen-enol, with a stronger solvent (e.g., 5 mL of acetonitrile/0.01% formic acid 9:1 v/v).[10] Collect this eluate.

5. Final Concentration and Analysis:

  • Rationale: The eluate is concentrated to meet the sensitivity requirements of the instrument and the solvent is exchanged to one compatible with the LC mobile phase.

  • Procedure:

    • Gently evaporate the eluate to near dryness under a stream of nitrogen at <40°C.

    • Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial LC mobile phase.

    • Transfer the final solution to an autosampler vial.

    • Inject an aliquot into the LC-MS/MS system. Quantification is based on the peak area ratio of the native analyte to its corresponding labeled internal standard, compared against the calibration curve.[14]

Conclusion

Spiromesifen-enol is the key active toxicant derived from the pro-pesticide spiromesifen. Its chemical nature, defined by the hydroxyl group of the enol, imparts distinct physicochemical properties, including a high melting point and increased polarity compared to its parent ester. These characteristics govern its biological activity as a potent inhibitor of lipid biosynthesis via ACCase disruption, as well as its environmental persistence and the specific analytical strategies required for its reliable quantification. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and professionals engaged in the study and management of this important agricultural compound.

References

  • U.S. Environmental Protection Agency. (n.d.).
  • Japanese Food Chemistry Research Promotion Foundation. (n.d.). Analytical Method for Spiromesifen (Agricultural Products).
  • FAO/WHO. (2016). Spiromesifen (294). Joint Meeting on Pesticide Residues (JMPR)
  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. OECD.
  • Chemycal. (2017). OECD Guidelines for the Testing of Chemicals.
  • Flores, A. E., et al. (2024). Repurposing Insecticides for Mosquito Control: Evaluating Spiromesifen, a Lipid Synthesis Inhibitor against Aedes aegypti (L.). Tropical Medicine and Infectious Disease.
  • BenchChem. (2025). The Genesis and Synthesis of Spiromesifen: A Technical Guide.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
  • OECD Publishing. (1981). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties.
  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1.
  • PubChem. (n.d.). 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one.
  • FAO/WHO. (2005). Spiromesifen. Joint Meeting on Pesticide Residues (JMPR).
  • University of Hertfordshire. (n.d.). Spiromesifen (Ref: BSN 2060). Agriculture & Environment Research Unit (AERU).
  • Bretschneider, T., et al. (2003). Spirodiclofen and Spiromesifen – Novel Acaricidal and Insecticidal Tetronic Acid Derivatives with a New Mode of Action. CHIMIA, 57(11), 697-701.
  • Sharma, A., et al. (2016). Method Validation for the Extraction and Analysis of Spiromesifen in Cabbage, Tomato and Soil by GC and GC-MS. Journal of Analytical & Bioanalytical Techniques.
  • PubChem. (n.d.). Spiromesifen.
  • DrugFuture. (n.d.). Spiromesifen.
  • University of Hertfordshire. (n.d.). 4-hydroxy-3-mesityl-1-oxaspiro(4.4)non-3-en-2-one. Agriculture & Environment Research Unit (AERU).
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Spiromesifen Metabolite M1 Standard.
  • U.S. Environmental Protection Agency. (2020).
  • Japanese Food Chemistry Research Promotion Foundation. (n.d.). Analytical Method for Spiromesifen (Animal and Fishery Products).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation of Spiromesifen Metabolite M01 (Enol) Analytical Standard

Abstract & Introduction Spiromesifen is a potent insecticide and acaricide belonging to the spirocyclic tetronic acid class of compounds.[1][2] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Spiromesifen is a potent insecticide and acaricide belonging to the spirocyclic tetronic acid class of compounds.[1][2] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis, which disrupts the growth and development of target pests like mites and whiteflies.[2][3][4] In environmental and biological systems, Spiromesifen undergoes metabolic transformation, with a primary and significant pathway being the hydrolysis of its 3,3-dimethylbutyrate ester group.[3][5][6] This reaction yields its major metabolite, 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]nona-3-en-2-one, commonly referred to as Spiromesifen-enol or Metabolite M01 (M01).

The presence and concentration of M01 are critical parameters in food safety, environmental monitoring, and toxicological assessments. Regulatory bodies often define the total residue for compliance purposes as the sum of the parent Spiromesifen and its M01 metabolite, acknowledging the potential for the parent compound to degrade into the enol form during storage and analysis.[2] Therefore, the availability of a high-purity analytical standard of Spiromesifen Metabolite M01 is indispensable for developing and validating quantitative analytical methods, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), used in residue analysis.[7][8]

This application note provides a comprehensive, field-proven guide for researchers and analytical scientists to prepare a high-purity M01 analytical standard from its parent compound, Spiromesifen. The protocol details a base-catalyzed hydrolysis method, followed by purification and rigorous analytical characterization to ensure the standard's identity, purity, and suitability for quantitative applications.

Physicochemical Properties

A clear understanding of the distinct properties of the parent compound and its metabolite is fundamental for method development, particularly for chromatographic separation and detection.

PropertySpiromesifen (Parent Compound)Spiromesifen Metabolite M01 (Enol)
IUPAC Name 3-mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 3,3-dimethylbutyrate4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one
CAS RN® 283594-90-1148476-30-6[9]
Molecular Formula C₂₃H₃₀O₄C₁₇H₂₀O₃[5]
Molecular Weight 370.5 g/mol 272.34 g/mol [5]
Appearance White solid / Colourless crystals[4][6]White, crystalline powder[5]
Melting Point 96–101°C[10][11]253-258°C (decomposes)[5][10]

Principle of Preparation: Base-Catalyzed Hydrolysis

The conversion of Spiromesifen to its M01 metabolite is achieved through the cleavage of the ester bond. This reaction is technically a hydrolysis, which can be catalyzed by either acid or base. However, studies on the environmental fate of Spiromesifen have demonstrated that hydrolysis is significantly more rapid under basic (high pH) conditions.[3] This principle is leveraged to develop an efficient laboratory-scale synthesis. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group, leading to the departure of the 3,3-dimethylbutyrate leaving group and the formation of the stable enol product.

G cluster_0 Chemical Synthesis Workflow spiromesifen Spiromesifen (Parent Compound) hydrolysis Base-Catalyzed Hydrolysis (e.g., NaOH, Methanol/Water) spiromesifen->hydrolysis Ester Cleavage m01 Spiromesifen Metabolite M01 (Enol Form) hydrolysis->m01

Caption: Chemical conversion of Spiromesifen to Metabolite M01.

Detailed Protocol for M01 Standard Preparation

This protocol is designed for the preparation of approximately 150-200 mg of high-purity M01 standard. Adjust quantities as needed.

Safety Precautions
  • Spiromesifen: May cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[12][13] Avoid breathing dust and ensure contaminated work clothing is not allowed out of the workplace.[12]

  • Solvents: Methanol is flammable and toxic. Sodium hydroxide is corrosive. Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.[12][13][14]

Reagents and Materials
Reagent/MaterialGradePurpose
Spiromesifen Standard (≥98%)Analytical StandardStarting Material
Sodium Hydroxide (NaOH)Reagent GradeCatalyst
Methanol (MeOH)HPLC GradeReaction Solvent
Deionized WaterType IReaction Solvent / Washing
Hydrochloric Acid (HCl), 1MReagent GradeNeutralization
Acetonitrile (ACN)HPLC GradeQC Analysis / Recrystallization
Anhydrous Sodium SulfateReagent GradeDrying (Optional)
TLC Plates (Silica Gel 60 F₂₅₄)---Reaction Monitoring
Filter Paper---Filtration
Standard Volumetric GlasswareClass A---
Magnetic Stirrer & Stir Bar------
Rotary Evaporator------
Step-by-Step Synthesis & Purification

Part A: Base-Catalyzed Hydrolysis

  • Dissolution: Accurately weigh approximately 250 mg of Spiromesifen standard into a 100 mL round-bottom flask. Add 25 mL of methanol and stir with a magnetic stir bar until fully dissolved.

  • Catalyst Preparation: In a separate beaker, dissolve 200 mg of sodium hydroxide in 25 mL of deionized water. Allow the solution to cool to room temperature.

  • Initiate Reaction: Slowly add the aqueous NaOH solution to the methanolic Spiromesifen solution while stirring. The solution may become slightly cloudy.

  • Reaction & Monitoring: Allow the reaction to stir at room temperature for 12-24 hours.

    • Rationale: The extended reaction time at room temperature ensures complete hydrolysis while minimizing the formation of potential side products that could arise from heating. The reaction progress should be monitored to confirm the complete consumption of the starting material.

    • Monitoring Technique: Spot the reaction mixture on a TLC plate alongside the original Spiromesifen standard. A suitable mobile phase is 70:30 Hexane:Ethyl Acetate. The Spiromesifen spot will be much less polar than the M01 product. The reaction is complete when the Spiromesifen spot is no longer visible.

Part B: Isolation and Purification

  • Solvent Removal: Once the reaction is complete, remove the methanol using a rotary evaporator at 40°C.

  • Acidification & Precipitation: Transfer the remaining aqueous solution to a beaker. While stirring, slowly add 1M HCl dropwise until the pH of the solution is ~5-6. A white precipitate (the crude M01 product) will form.

    • Causality: M01 is an enol, which is deprotonated and soluble in the basic reaction mixture. Acidification protonates the molecule, drastically reducing its aqueous solubility and causing it to precipitate, which is a key step for isolation.

  • Filtration: Collect the white precipitate by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected solid on the filter paper with three portions of cold deionized water (15 mL each) to remove any residual salts (e.g., NaCl) and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50°C overnight or in a desiccator under vacuum until a constant weight is achieved.

  • Recrystallization (Optional but Recommended): For achieving high analytical purity (>99%), recrystallize the crude solid from a suitable solvent like acetonitrile. Dissolve the crude product in a minimal amount of hot acetonitrile, allow it to cool slowly to room temperature, and then place it in a 4°C refrigerator to maximize crystal formation. Filter the purified crystals and dry under vacuum.

Analytical Characterization and Quality Control

A prepared standard is only useful if its identity and purity are rigorously confirmed. This section forms a self-validating system for the protocol.

G cluster_1 Standard Preparation & Validation Workflow start Spiromesifen (>98% Purity) synthesis Protocol 4.3: Synthesis & Purification start->synthesis product Purified Solid (Presumed M01) synthesis->product qc QC Analysis (Protocol 5.0) product->qc pass Pass qc->pass Meets Specs fail Fail qc->fail Does Not Meet Specs final Certified M01 Analytical Standard (>99% Purity) pass->final repurify Re-Purify (Protocol 4.3 Part B) fail->repurify repurify->product

Caption: Workflow for preparation and validation of the M01 standard.

Identity Confirmation
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Protocol: Prepare a ~1 µg/mL solution of the prepared M01 standard in acetonitrile. Analyze using an LC-MS system.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common starting point.[10]

    • Expected Result: The primary confirmation is the detection of the correct molecular ion. For M01 (C₁₇H₂₀O₃), the expected mass for the protonated molecule [M+H]⁺ is m/z 273.14.

  • Melting Point:

    • Protocol: Determine the melting point of the dried, purified solid.

    • Expected Result: The measured melting point should be within the literature range of 253-258°C.[5][10] A sharp melting point is indicative of high purity.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC-UV):

    • Protocol: Prepare a standard solution of known concentration (e.g., 100 µg/mL). Inject onto an HPLC system with a C18 column and a UV detector (e.g., 270 nm).

    • Analysis: The purity is calculated based on the peak area percentage of the main M01 peak relative to the total area of all observed peaks.

    • Acceptance Criterion: For use as an analytical standard, the purity should be ≥99.0%.

  • Quantitative Nuclear Magnetic Resonance (qNMR):

    • For the highest level of accuracy, qNMR can be used to determine the exact purity of the standard against a certified reference material. This is the gold standard for certifying reference materials.[5]

Preparation of Analytical Stock Solutions

Once the M01 solid has been certified in-house, it can be used to prepare standard solutions for analytical work.

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of the purified M01 standard (correcting for purity, e.g., if purity is 99.5%, weigh 10.05 mg) into a 10.0 mL Class A volumetric flask.

    • Dissolve and bring to volume with HPLC-grade acetonitrile.[7]

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 0.0025–0.05 µg/mL) by performing serial dilutions of the primary stock solution using the appropriate mobile phase or solvent (e.g., acetonitrile/water (1:1, v/v)).[10]

  • Storage:

    • Store all standard solutions in amber glass vials at ≤ -18°C to prevent degradation.[7] Allow solutions to return to room temperature before use.

References

  • JMPR (2005). SPIROMESIFEN.pdf. Joint FAO/WHO Meeting on Pesticide Residues. [Link]

  • JMPR (2016). SPIROMESIFEN (294). Prepared by Dr Michael Doherty, United States Environmental Protection Agency, Washington. [Link]

  • Japanese Food Safety Commission. (n.d.). Analytical Method for Spiromesifen (Agricultural Products). [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active spiromesifen in the product Interrupt 240 SC Miticide. [Link]

  • Mohapatra, S., et al. (2017). Dissipation of spiromesifen and spiromesifen-enol on tomato fruit, tomato leaf, and soil under field and controlled environmental conditions. Environmental Science and Pollution Research, 24(33), 25965-25976. [Link]

  • US Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Spiromesifen & Degradates in Water. [Link]

  • Mohapatra, S., et al. (2017). Dissipation of spiromesifen and spiromesifen-enol on tomato fruit, tomato leaf, and soil under field and controlled environmental conditions. PubMed. [Link]

  • University of Hertfordshire. (n.d.). Spiromesifen (Ref: BSN 2060) - AERU. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiromesifen. PubChem Compound Database. [Link]

  • Google Patents. (2018).
  • Agilent Technologies. (2019). Spiromesifen Standard - Safety Data Sheet. [Link]

  • Japanese Food Safety Commission. (n.d.). Analytical Method for Spiromesifen (Animal and Fishery Products). [Link]

Sources

Application

Application Note: A Robust LC-MS/MS Method for the Sensitive Detection of Spiromesifen and its Metabolite Spiromesifen-enol (M01)

Introduction Spiromesifen is a potent insecticide and acaricide belonging to the spirocyclic tetronic acid class of compounds.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase, a key enzyme in lipi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Spiromesifen is a potent insecticide and acaricide belonging to the spirocyclic tetronic acid class of compounds.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase, a key enzyme in lipid biosynthesis.[1][2] In various environmental and biological systems, spiromesifen is metabolized to several compounds, with spiromesifen-enol (also known as M01) being a major and persistent metabolite.[1][2][3] The monitoring of both the parent compound and its primary metabolite is crucial for comprehensive residue analysis in agricultural commodities and environmental samples, ensuring food safety and regulatory compliance.

This application note details a highly sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of spiromesifen and its M01 metabolite. The described protocol is designed for researchers, scientists, and professionals in drug development and food safety, offering a reliable workflow from sample preparation to data analysis.

Principles and Causality of Methodological Choices

The selection of LC-MS/MS for this application is predicated on its inherent specificity and sensitivity, which are critical for analyzing trace-level residues in complex matrices.[4] Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the unambiguous identification and quantification of target analytes by monitoring specific precursor-to-product ion transitions.[5][6]

For sample preparation, this guide will focus on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[7][8][9] The rationale for this choice lies in its proven efficacy for multi-residue pesticide analysis in a variety of sample types, offering high recovery rates and efficient removal of matrix interferences with minimal solvent usage.[10][11]

Materials and Reagents

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate, sodium chloride, trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate.

  • Standards: Certified reference standards of Spiromesifen (purity ≥98%) and Spiromesifen-enol (M01) (purity ≥99%).[12][13]

  • QuEChERS Extraction and Cleanup Kits: Commercially available kits containing pre-weighed salts and sorbents (e.g., Primary Secondary Amine - PSA) are recommended for consistency.

  • Syringe Filters: 0.22 µm PTFE or equivalent.

Experimental Protocols

Standard Solution Preparation

The preparation of accurate standard solutions is fundamental for reliable quantification.[14][15]

  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard and dissolve in acetonitrile in a 10 mL volumetric flask.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with acetonitrile to achieve a concentration of 10 µg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Recommended concentration ranges are 0.5, 1, 5, 10, 50, and 100 ng/mL.

Sample Preparation: The QuEChERS Protocol

The QuEChERS protocol is a streamlined approach for sample extraction and cleanup.[7][9]

Figure 1: QuEChERS Sample Preparation Workflow.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.7 µm)Provides excellent retention and separation for moderately non-polar compounds like Spiromesifen and its metabolite.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase promotes protonation of the analytes, enhancing ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good chromatographic resolution.
Gradient Elution Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.A gradient is necessary to elute both the parent and metabolite with good peak shape in a reasonable timeframe.
Flow Rate 0.3 - 0.5 mL/minOptimal for the specified column dimensions to ensure efficient separation.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatography.
Injection Volume 2 - 10 µLDependent on instrument sensitivity and sample concentration.[12][13]

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveSpiromesifen and its M01 metabolite readily form protonated molecules [M+H]+ in positive ESI.
Capillary Voltage 3.5 - 4.5 kVOptimized to achieve stable and efficient ionization.
Source Temperature 120 - 150 °CContributes to efficient desolvation of the analyte ions.
Desolvation Gas Flow 600 - 800 L/hrAids in the removal of solvent from the ESI plume.
Collision Gas ArgonCommonly used inert gas for collision-induced dissociation in the collision cell.
MRM Transitions See Table 3Specific precursor-to-product ion transitions provide high selectivity for the target analytes.

Table 3: Optimized MRM Transitions for Spiromesifen and M01

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Collision Energy 1 (eV)Product Ion 2 (Qualifier) (m/z)Collision Energy 2 (eV)
Spiromesifen 373.2273.115-25189.120-30
Spiromesifen-enol (M01) 287.2215.110-20175.115-25

Note: Collision energies should be optimized for the specific mass spectrometer being used to maximize signal intensity.

Method Validation and Quality Control

A rigorous method validation is essential to ensure the reliability of the analytical data.[16][17][18] Key validation parameters include:

  • Linearity: Assessed by analyzing calibration standards at a minimum of five concentration levels. A correlation coefficient (R²) of >0.99 is typically required.[4]

  • Accuracy and Precision: Determined by analyzing spiked samples at multiple concentration levels (e.g., low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). Recoveries should be within 70-120% with a relative standard deviation (RSD) of ≤20%.[4][19]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, typically with a signal-to-noise ratio of 3:1.[20] The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision, often defined as a signal-to-noise ratio of 10:1.[20]

  • Matrix Effects: Evaluated by comparing the response of an analyte in a matrix-matched standard to that in a pure solvent standard. This is crucial for accurate quantification in complex samples.[4]

Data Analysis and Reporting

  • Quantification: The concentration of spiromesifen and its M01 metabolite in samples is determined by comparing the peak areas of the quantifier MRM transition to the calibration curve generated from the standards.

  • Confirmation: The presence of the analytes is confirmed by the detection of the qualifier MRM transition and the consistency of the retention time with that of the analytical standard.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive protocol for the simultaneous detection and quantification of spiromesifen and its primary metabolite, spiromesifen-enol (M01). The utilization of the QuEChERS sample preparation method ensures high-throughput analysis with excellent recoveries. By adhering to the outlined procedures and implementing rigorous method validation, researchers and analytical laboratories can achieve reliable and accurate results for residue monitoring in various matrices.

References

  • Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis.
  • Majors, R. E. (n.d.). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International.
  • QuEChERS: Home. (n.d.).
  • Abou-Taleb, N. H., et al. (2012, December 19). QuEChERS analytical method for determination of 93 pesticide residues in apples and potatoes using LC–MS. African Journal of Pharmacy and Pharmacology.
  • Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
  • U.S. Environmental Protection Agency. (2020, March 10). Spiromesifen: Drinking Water Assessment for Registration Review. Regulations.gov.
  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active spiromesifen in the product Interrupt 240 SC Miticide.
  • Hill, A. R. C., et al. (2012). Guidelines for the validation of qualitative multi‐residue methods used to detect pesticides in food. Drug Testing and Analysis.
  • Analytical Method for Spiromesifen (Agricultural Products). (n.d.).
  • Analytical Method for Spiromesifen (Animal and Fishery Products). (n.d.).
  • SPIROMESIFEN (294). (n.d.).
  • SPIROMESIFEN.pdf - JMPR 2005. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Spiromesifen & Degradates in Water 50261205.
  • PerkinElmer. (n.d.). Validation Method for the Determination of Pesticides in Water by LC/MS/MS.
  • AERU, University of Hertfordshire. (n.d.). Spiromesifen (Ref: BSN 2060).
  • Cho, H. J., et al. (2022, November 4). Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. PMC - NIH.
  • Mohapatra, S., et al. (2016, October 5). Method Validation for the Extraction and Analysis of Spiromesifen in Cabbage, Tomato and Soil by GC and GC-MS. Chemical Science Review and Letters.
  • Kadhum, A. A., et al. (2024, June 29). Regular Article. Analytical and Bioanalytical Chemistry Research.
  • References – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.).
  • Kim, H., et al. (2024, October 1). LC–MS/MS and GC–MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty. ACS Publications.
  • MS/MS parameters for determination of spiromesifen and spirodiclofen. (n.d.). ResearchGate.
  • Agilent. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.

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Method

Application Note: A Robust QuEChERS Protocol for the Extraction of Spiromesifen Metabolite M01 (BYI08330-enol) from Soil Matrices

An authoritative guide to the extraction of Spiromesifen's primary metabolite from complex soil matrices using a modified QuEChERS protocol, grounded in established analytical standards and practices. Abstract This appli...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the extraction of Spiromesifen's primary metabolite from complex soil matrices using a modified QuEChERS protocol, grounded in established analytical standards and practices.

Abstract

This application note provides a comprehensive and validated protocol for the extraction of spiromesifen metabolite M01, also known as spiromesifen-enol, from challenging soil matrices. Spiromesifen is a widely used insecticide from the tetronic acid class, and monitoring its primary enol metabolite is crucial for environmental risk assessment and regulatory compliance.[1][2][3] The methodology presented here utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, specifically adapting the European EN 15662 standard to ensure high recovery rates and analytical robustness.[4][5][6] The protocol details every stage from sample preparation and extraction to dispersive solid-phase extraction (d-SPE) cleanup, providing a streamlined workflow optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The QuEChERS method is a two-step process designed for the high-throughput analysis of pesticide residues.[4][7]

  • Salting-Out Liquid-Liquid Extraction: A homogenized soil sample, hydrated to ensure consistent interaction with the solvent, is extracted with acetonitrile (ACN). The addition of a specific salt mixture, primarily anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), along with citrate buffering salts, induces phase separation.[4][6] MgSO₄ absorbs excess water, driving the partitioning of spiromesifen-enol into the ACN layer, while the buffer stabilizes the pH to protect pH-sensitive analytes.[4][6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the ACN supernatant is transferred to a tube containing a mixture of sorbents. For this application, a combination of anhydrous MgSO₄, Primary Secondary Amine (PSA), and C18 is used. MgSO₄ removes any remaining water. PSA effectively binds and removes polar matrix interferences such as organic acids and humic substances common in soil.[4][8][9] C18 sorbent removes non-polar interferences like lipids and other hydrophobic compounds.[8][9][10] This cleanup step is critical for reducing matrix effects, protecting the analytical instrument, and ensuring accurate quantification.[11][12][13]

Materials and Reagents

Equipment Specification / Example
High-Speed CentrifugeCapable of ≥4000 rcf, refrigerated recommended
Vortex MixerStandard laboratory model
Analytical Balance4-decimal place accuracy (0.1 mg)
Mechanical Shaker (Optional)Platform or wrist-action shaker
Pipettes & TipsCalibrated micropipettes (various volumes)
Syringe Filters0.22 µm PTFE or Nylon for final extract filtration
Centrifuge Tubes50 mL and 15 mL polypropylene, screw-cap
Chemicals & Reagents Grade / Purity
Acetonitrile (ACN)HPLC or LC-MS grade
WaterDeionized, Type 1 (18.2 MΩ·cm)
Spiromesifen-enol (M01) StandardCertified Reference Material (CRM), >98% purity[14]
Formic Acid (Optional)LC-MS grade, for extract stabilization
QuEChERS Extraction SaltsPre-packaged tubes for EN 15662 method: 4 g MgSO₄, 1 g NaCl, 1 g Trisodium Citrate Dihydrate, 0.5 g Disodium Citrate Sesquihydrate[4][5]
QuEChERS d-SPE Cleanup Tubes15 mL tubes containing: 900 mg MgSO₄, 150 mg PSA, 150 mg C18

Experimental Workflow Diagram

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Final Analysis Sample 1. Weigh 5 g Soil Hydrate 2. Add 5 mL DI Water (if soil moisture < 50%) Vortex & Equilibrate 30 min Sample->Hydrate Hydration for dry soil ensures consistent extraction Add_ACN 3. Add 10 mL Acetonitrile Hydrate->Add_ACN Add_Salts 4. Add EN 15662 Salts Add_ACN->Add_Salts Shake 5. Shake Vigorously (1 min) Add_Salts->Shake Salts induce phase separation & buffer pH Centrifuge1 6. Centrifuge (5 min @ 4000 rcf) Shake->Centrifuge1 Transfer1 7. Transfer 6 mL Supernatant to d-SPE Tube Centrifuge1->Transfer1 Collect ACN (upper layer) Vortex2 8. Vortex (30 sec) Transfer1->Vortex2 Sorbents remove interferences Centrifuge2 9. Centrifuge (2 min @ 5000 rcf) Vortex2->Centrifuge2 Transfer2 10. Transfer Final Extract Centrifuge2->Transfer2 Collect cleaned supernatant Filter 11. Filter (0.22 µm) into Vial Transfer2->Filter Analyze 12. LC-MS/MS Analysis Filter->Analyze

Caption: QuEChERS workflow for Spiromesifen-M01 in soil.

Detailed Step-by-Step Protocol

5.1 Sample Preparation & Hydration

  • Homogenize the field soil sample by removing stones and plant debris, then sieving through a 2 mm mesh.

  • Weigh 5.0 ± 0.1 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Causality Check: Soil is a highly variable and complex matrix.[15][16] For dry soils (moisture content <50%), extraction efficiency can be inconsistent. To normalize the matrix, add 5 mL of deionized water, vortex for 30 seconds, and allow the sample to hydrate for 30 minutes before proceeding.[8] This ensures the acetonitrile can efficiently penetrate the soil particles.

5.2 Extraction

  • Add 10 mL of acetonitrile to the 50 mL tube containing the soil sample.

  • If performing method validation, fortify the sample with the appropriate volume of spiromesifen-enol standard solution at this stage.

  • Cap the tube and shake it vigorously for 1 minute to ensure thorough mixing and initial extraction of the analyte.

  • Add the contents of one EN 15662 extraction salt packet (4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate).

  • Causality Check: Immediately after adding the salts, cap the tube tightly and shake vigorously for 1 minute . The exothermic reaction of anhydrous MgSO₄ with water helps drive the partitioning of the analyte into the acetonitrile layer. The citrate salts buffer the extract to a pH between 5.0 and 5.5, which is optimal for the stability of a broad range of pesticides.[6]

  • Centrifuge the tube at ≥4000 rcf for 5 minutes . This will result in a clear separation between the upper acetonitrile layer (containing the analyte) and the lower aqueous/soil layer.

5.3 Dispersive SPE Cleanup

  • Immediately after centrifugation, carefully transfer a 6 mL aliquot of the acetonitrile supernatant (top layer) into a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

  • Causality Check: The combination of PSA and C18 provides a broad-spectrum cleanup for the complex soil matrix.[8] PSA removes acidic interferents (humic/fulvic acids), while C18 removes non-polar compounds. This dual approach is more effective for soil than using PSA alone.[8][15]

  • Cap the d-SPE tube and vortex for 30 seconds to disperse the sorbents throughout the extract.

  • Centrifuge the tube at ≥5000 rcf for 2 minutes to pellet the d-SPE sorbents.

5.4 Final Extract Preparation

  • Carefully transfer the purified supernatant into a clean vial.

  • For enhanced stability, especially if analysis is not immediate, the final extract can be acidified with a small amount of formic acid (e.g., 10 µL of 5% formic acid in ACN per 1 mL of extract).

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Method Validation & Quality Control

To ensure the trustworthiness of results, the protocol must be validated according to established guidelines, such as those provided by SANTE/11312/2021.[17][18][19] Key validation parameters include:

  • Recovery: Determined by analyzing spiked blank soil samples at various concentration levels (e.g., 10, 50, and 100 µg/kg). Mean recoveries should typically fall within 70-120% .[20]

  • Precision: Expressed as the Relative Standard Deviation (RSD) of replicate analyses (n≥5). The RSD should be ≤20% .[20][21]

  • Linearity: Assessed by generating a calibration curve using matrix-matched standards. The coefficient of determination (R²) should be ≥0.99.

  • Limit of Quantification (LOQ): The lowest concentration at which the analyte can be reliably quantified with acceptable recovery and precision. For spiromesifen and its enol, LOQs of 0.005-0.01 mg/kg are commonly achieved.[21][22]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery - Incomplete extraction from dry soil.- Analyte degradation (pH sensitivity).- Analyte adsorption to d-SPE sorbents (e.g., GCB if used).- Ensure proper hydration of the soil sample.- Verify the pH of the extract; ensure buffering salts are fresh.- Test the method without the d-SPE step to check for sorbent loss. If using GCB, consider removing it.
High RSD (Poor Precision) - Inhomogeneous soil sample.- Inconsistent shaking/vortexing times.- Pipetting errors during transfers.- Thoroughly homogenize and sieve the initial soil sample.- Use a mechanical shaker for consistent extraction.- Ensure all volumetric transfers are performed with calibrated pipettes.
High Matrix Effects (Ion Suppression/Enhancement) - Insufficient cleanup of co-extracted matrix components.[11][23]- High concentration of non-volatile salts in the final extract.- Increase the amount or type of d-SPE sorbent (evaluate adding GCB if pigments are an issue, but check recovery).- Dilute the final extract with the initial mobile phase (e.g., 1:1) to reduce the concentration of interfering compounds.[24]- Always use matrix-matched calibration standards for quantification.
Phase separation is poor - Insufficient MgSO₄ or high water content in ACN.- Ensure anhydrous MgSO₄ is used and has been stored in a desiccator.- Check the water content of the acetonitrile solvent.

References

  • Determination of Pesticide Residues in Soil Using a QuEChERS Approach. (n.d.). AZoM.com. Retrieved from [Link]

  • Environmental Chemistry Method for Spiromesifen & Degradates in Water 50261205. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • A Comprehensive Guide to Pesticide Residue Analysis. (n.d.). SCION Instruments. Retrieved from [Link]

  • Calvarro, A., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4296. Available at: [Link]

  • Analytical Method for Spiromesifen (Agricultural Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. Retrieved from [Link]

  • Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. (2010). EU Reference Laboratories for Residues of Pesticides. Retrieved from [Link]

  • Stahnke, H., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-99. Available at: [Link]

  • Zhang, K. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek. Retrieved from [Link]

  • Pesticide Analysis in Soil. (n.d.). Technology Networks. Retrieved from [Link]

  • Perestrelo, R., et al. (2019). Alternative sorbents for the dispersive solid-phase extraction step in quick, easy, cheap, effective, rugged and safe method for extraction of pesticides from rice paddy soils with determination by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1589, 1-13. Available at: [Link]

  • Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. (2012). AZoM.com. Retrieved from [Link]

  • Guidelines - Maximum Residue levels. (n.d.). European Commission. Retrieved from [Link]

  • Kutzner, L. (n.d.). Method validation and analytical quality control in pesticide residues analysis. Federal Office of Consumer Protection and Food Safety (BVL). Retrieved from [Link]

  • Calvarro, A., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central. Available at: [Link]

  • Li, Z., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules, 28(6), 2568. Available at: [Link]

  • Guidance SANTE 11312/2021. (2022). Accredia. Retrieved from [Link]

  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography- Tandem Mass Spectrometry. (n.d.). Chromtech. Retrieved from [Link]

  • QuEChERS and soil analysis. An Overview. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Kumar, V., et al. (2016). Method Validation for the Extraction and Analysis of Spiromesifen in Cabbage, Tomato and Soil by GC and GC-MS. Journal of Analytical & Bioanalytical Techniques, 7(5). Available at: [Link]

  • Spiromesifen & Degradate(s) Independent Laboratory Validation - Water. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Calvarro, A., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. ResearchGate. Retrieved from [Link]

  • GC chromatograms for the analysis of spiromesifen in a cabbage blank... (n.d.). ResearchGate. Retrieved from [Link]

  • About the method. (n.d.). QuEChERS.com. Retrieved from [Link]

  • Gosetti, F., et al. (2010). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Journal of Chromatography A, 1217(25), 3929-3937. Available at: [Link]

  • Mohapatra, S., et al. (2017). Dissipation of spiromesifen and spiromesifen-enol on tomato fruit, tomato leaf, and soil under field and controlled environmental conditions. Environmental Science and Pollution Research, 24(33), 25983-25995. Available at: [Link]

  • Evaluation of alternative sorbents for dispersive solid-phase extraction clean-up in the QuEChERS method... (2014). ResearchGate. Retrieved from [Link]

  • Zeolite H-Beta as a Dispersive Solid-Phase Extraction Sorbent... (2022). MDPI. Available at: [Link]

  • Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. (2020). PubMed Central. Available at: [Link]

  • Regular Article. (2024). Analytical and Bioanalytical Chemistry Research. Available at: [Link]

  • Residue Evaluation of Spiromesifen in Tomato fruits, Leaves, and Soil... (2024). ResearchGate. Retrieved from [Link]

  • Spiromesifen. (2005). JMPR. Retrieved from [Link]

  • Spiromesifen. (n.d.). PubChem. Retrieved from [Link]

  • Spiromesifen. (n.d.). JMPR 2016. Retrieved from [Link]

Sources

Application

Application Note: High-Recovery Solid-Phase Extraction Protocol for Spiromesifen-enol in Water Samples

Abstract This application note presents a detailed and robust Solid-Phase Extraction (SPE) protocol for the selective isolation and concentration of spiromesifen-enol from various water matrices. Spiromesifen, a tetronic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust Solid-Phase Extraction (SPE) protocol for the selective isolation and concentration of spiromesifen-enol from various water matrices. Spiromesifen, a tetronic acid derivative insecticide, degrades to its more persistent and mobile enol metabolite, making the analysis of this degradant crucial for environmental monitoring[1][2]. This protocol is designed for researchers, environmental scientists, and analytical chemists requiring a reliable method for sample clean-up and concentration prior to chromatographic analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a polymeric reversed-phase sorbent, ensuring high recovery and reproducibility for the target analyte.

Introduction: The Environmental Relevance of Spiromesifen-enol

Spiromesifen is a non-systemic insecticide and acaricide that functions by inhibiting acetyl-CoA carboxylase, a key enzyme in lipid biosynthesis[3][4]. In the environment, spiromesifen can degrade to its primary metabolite, spiromesifen-enol (Figure 1). This enol degradant is of significant environmental concern as it is more persistent and mobile than the parent compound, with aerobic metabolism half-life values ranging from 55 to 1500 days[1]. Its potential to leach into groundwater makes the development of sensitive and reliable analytical methods for its detection in water essential[1].

Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the ability to achieve high concentration factors. This note provides a comprehensive guide to an SPE workflow optimized for spiromesifen-enol, grounded in the physicochemical properties of the analyte and the principles of reversed-phase chromatography.

Figure 1: Chemical Structures

cluster_spiromesifen Spiromesifen cluster_enol Spiromesifen-enol Spiromesifen Spiromesifen_enol Spiromesifen->Spiromesifen_enol Degradation SPE_Workflow Condition 1. Condition (Methanol & DI Water) Load 2. Load (Acidified Water Sample) Condition->Load Wash 3. Wash (DI Water) Load->Wash Elute 4. Elute (Ethyl Acetate/Methanol) Wash->Elute

Caption: The four-step Solid-Phase Extraction workflow.

Step 1: Cartridge Conditioning

  • Rationale: This step solvates the polymer chains of the sorbent, activating it for interaction with the sample. The subsequent water wash removes the organic solvent, preparing the sorbent for the aqueous sample.

  • Procedure:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 5 mL of methanol through the cartridge at a slow flow rate (1-2 mL/min).

    • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry before loading the sample.

Step 2: Sample Loading

  • Rationale: The acidified water sample is passed through the conditioned cartridge. The non-polar spiromesifen and moderately polar, non-ionized spiromesifen-enol will partition from the aqueous phase and adsorb onto the hydrophobic sorbent.

  • Procedure:

    • Collect a 250 mL water sample.

    • Adjust the sample pH to approximately 5.0 using formic acid.

    • Load the entire sample onto the cartridge at a flow rate of 5-10 mL/min.

Step 3: Washing

  • Rationale: This step removes hydrophilic, co-extracted matrix components (e.g., salts, sugars) that are not retained by the sorbent, while the analytes of interest remain bound.

  • Procedure:

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove residual water, which can interfere with the subsequent elution step.

Step 4: Elution

  • Rationale: A strong organic solvent is used to disrupt the hydrophobic interactions between the analytes and the sorbent, eluting them into a collection vessel. A combination of ethyl acetate and methanol is effective for eluting both spiromesifen and its enol metabolite.

  • Procedure:

    • Place a clean collection tube inside the manifold.

    • Elute the analytes with two 4 mL aliquots of a 90:10 (v/v) ethyl acetate:methanol solution. Allow the first aliquot to soak the sorbent bed for 1-2 minutes before applying vacuum.

    • The collected eluate can then be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., 1 mL of acetonitrile/water) for LC-MS/MS analysis.

Data and Expected Performance

The performance of this method should be validated in the user's laboratory with the specific water matrix of interest. Key validation parameters and expected outcomes are summarized in the table below.

Parameter Expected Outcome Rationale/Comments
Recovery >80% for both analytesStudies on similar compounds using polymeric sorbents show high recoveries.[5]
Reproducibility <15% RSDA robust SPE method provides consistent results across multiple extractions.
Limit of Quantitation (LOQ) Low ng/L rangeDependent on the sensitivity of the analytical instrument (e.g., LC-MS/MS). The pre-concentration factor of 250 (from 250 mL to 1 mL) significantly lowers the achievable LOQ.
Matrix Effects MinimizedThe wash step and selectivity of the sorbent are designed to reduce ion suppression or enhancement in the mass spectrometer.

Conclusion

This application note provides a comprehensive and scientifically-grounded Solid-Phase Extraction protocol for the determination of spiromesifen-enol in water samples. By utilizing a polymeric reversed-phase sorbent and optimizing the sample pH, this method ensures high recovery and robust performance. The protocol is suitable for routine environmental monitoring and serves as a reliable foundation for methods requiring pre-concentration and clean-up of water samples prior to sensitive instrumental analysis.

References

  • Bayer CropScience. (n.d.). An Analytical Method for the Determination of Residues of Spiromesifen (BSN 2060) and its Degradates in Water Using LC/MS/MS. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2016). Spiromesifen (294). JMPR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54719924, 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2020). Spiromesifen: Drinking Water Assessment for Registration Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9907412, Spiromesifen. Retrieved from [Link].

  • University of Hertfordshire. (n.d.). Spiromesifen (Ref: BSN 2060). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]

  • Zhao, L., et al. (2005). Multi-Residue Analysis of Some Polar Pesticides in Water Samples with SPE and LC–MS–MS. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Jordan, T., et al. (2009). Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 395(5), 1439-1447. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Spiromesifen (Agricultural Products). Retrieved from [Link]

  • Mohapatra, S., et al. (2017). Dissipation of spiromesifen and spiromesifen-enol on tomato fruit, tomato leaf, and soil under field and controlled environmental conditions. Environmental Science and Pollution Research, 24(29), 23295-23306. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Pecˇek, G., et al. (2012). Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. International Journal of Environmental Analytical Chemistry, 92(15), 1732-1744. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction. Retrieved from [Link]

Sources

Method

Application Note: A Validated QuEChERS-GC-MS Protocol for the Determination of Spiromesifen Metabolite M01 (Enol) in Produce

Abstract & Introduction Spiromesifen is a non-systemic insecticide and acaricide from the spirocyclic phenyl substituted tetronic acid chemical class, widely used to control mites and whiteflies on various agricultural c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Spiromesifen is a non-systemic insecticide and acaricide from the spirocyclic phenyl substituted tetronic acid chemical class, widely used to control mites and whiteflies on various agricultural crops.[1] Its mode of action involves the inhibition of lipid biosynthesis.[2] Following application, spiromesifen metabolizes in plants and animals, with a key resulting compound being its enol derivative, 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, commonly referred to as Spiromesifen-enol or Metabolite M01.[3] Monitoring the residues of both the parent compound and its significant metabolites like M01 is crucial for ensuring food safety, conducting risk assessments, and complying with international Maximum Residue Limits (MRLs).

While Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is frequently employed for the analysis of spiromesifen and its enol metabolite due to their polarity[4][5][6], Gas Chromatography-Mass Spectrometry (GC-MS) remains a robust, reliable, and widely available technique in analytical laboratories. This application note presents a comprehensive protocol for the extraction, cleanup, and quantification of Spiromesifen Metabolite M01 in produce matrices using the highly efficient QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with GC-MS. The causality behind each step is explained to provide a deep understanding of the methodology, ensuring it serves as a self-validating system for researchers and analytical chemists.

Principle of the Method

The analytical workflow is initiated with the extraction of Spiromesifen M01 from a homogenized produce sample using an acidified acetonitrile solution. This single-step extraction is followed by a salting-out phase separation induced by the addition of anhydrous magnesium sulfate and sodium acetate.[1] The subsequent cleanup of the acetonitrile supernatant is performed using dispersive solid-phase extraction (d-SPE) with Primary Secondary Amine (PSA) to remove matrix interferences such as organic acids, sugars, and fatty acids.[1] The final, cleaned extract is then analyzed by GC-MS, operating in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Method validation is performed according to established guidelines to ensure accuracy and precision.[1][7]

G cluster_prep PART 1: Sample Preparation cluster_cleanup PART 2: Dispersive SPE Cleanup cluster_analysis PART 3: Instrumental Analysis Sample 1. Homogenize Produce (15 g) Extraction 2. Add 15 mL Acetonitrile (1% Acetic Acid) + Vortex Sample->Extraction Extraction Salts 3. Add MgSO4 + NaOAc + Shake & Centrifuge Extraction->Salts Phase Separation Supernatant 4. Collect Acetonitrile Supernatant Salts->Supernatant dSPE 5. Transfer Supernatant to d-SPE Tube (PSA + MgSO4) Supernatant->dSPE Cleanup Cleanup 6. Vortex & Centrifuge dSPE->Cleanup FinalExtract 7. Collect Final Extract for Analysis Cleanup->FinalExtract GCMS 8. GC-MS Analysis (SIM Mode) FinalExtract->GCMS Analysis Quant 9. Quantify using Calibration Curve GCMS->Quant Report 10. Report Results (mg/kg) Quant->Report

Figure 1: Overall experimental workflow for the QuEChERS-GC-MS analysis of Spiromesifen M01.

Materials and Reagents

  • Standards: Certified reference material (CRM) of Spiromesifen Metabolite M01 (PESTANAL® or equivalent, >99% purity).

  • Solvents: HPLC-grade or pesticide residue-grade acetonitrile, n-hexane, and acetone.

  • Reagents: Glacial acetic acid, anhydrous magnesium sulfate (MgSO₄), and anhydrous sodium acetate (NaOAc).

  • d-SPE Sorbents: Primary Secondary Amine (PSA). Commercially available QuEChERS extraction salt packets and d-SPE tubes are recommended for convenience and consistency.

  • Equipment: High-speed benchtop centrifuge, vortex mixer, analytical balance, sample homogenizer (e.g., food processor or blender), GC-MS system with autosampler.

Detailed Experimental Protocol

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Spiromesifen M01 standard into a 10 mL volumetric flask. Dissolve and make up to the mark with acetonitrile. Store at -18°C.

  • Working Standard Solutions (0.01 - 1.0 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with acetonitrile. These standards are used to establish the instrument's calibration curve.

Sample Preparation: QuEChERS Protocol

This protocol is adapted from established QuEChERS methods for pesticide residue analysis in produce.[1][8]

  • Homogenization: Weigh 15.0 ± 0.1 g of a representative, homogenized produce sample (e.g., tomato, cabbage) into a 50 mL polypropylene centrifuge tube.[1] For validation, use blank produce samples with no history of spiromesifen application.

  • Extraction:

    • Add 15 mL of acetonitrile containing 1% acetic acid to the tube. The acidic condition helps to maintain the stability of the enol metabolite.[4]

    • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte from the matrix.

  • Salting-Out/Phase Separation:

    • Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc.[1] MgSO₄ facilitates the partitioning of acetonitrile from the aqueous layer of the sample, while the buffer salt helps maintain pH.

    • Immediately cap and shake vigorously for 2 minutes. Centrifuge at ≥4000 rpm for 10 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA.

    • Rationale: PSA is a weak anion exchanger that effectively removes polar interferences like organic acids, certain pigments, and sugars. MgSO₄ is added to remove any remaining water.[1]

    • Vortex the d-SPE tube for 1 minute, then centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is the final, cleaned extract. Transfer approximately 1 mL into an autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use. Parameters are based on successful analyses of the parent spiromesifen compound.[1][9]

ParameterRecommended Setting
Gas Chromatograph Agilent, Shimadzu, Thermo Fisher, or equivalent
Column DB-5MS, HP-5MS, or equivalent (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium, constant flow rate of 1.0 - 1.5 mL/min
Injection Volume 1 µL, Splitless mode
Injector Temperature 260 - 280 °C
Oven Program Initial 100°C (hold 1 min), ramp at 25°C/min to 280°C (hold 10 min)
Mass Spectrometer
Ionization Mode Electron Impact (EI) at 70 eV
Source Temperature 230 °C
Acquisition Mode Full Scan (for ion identification): 50-450 amuSIM (for quantification): TBD (see note below)
Transfer Line Temp 280 °C

Note on SIM Ion Selection: To establish the quantification and qualifier ions for Spiromesifen M01, first inject a mid-range standard (e.g., 0.5 µg/mL) in Full Scan mode. Identify the molecular ion and the most abundant, characteristic fragment ions from the resulting mass spectrum. Select one abundant, high m/z ion for quantification (Quant Ion) and two others for confirmation (Qualifier Ions).

Method Validation

To ensure the trustworthiness of results, the method must be validated by assessing the following parameters as per SANCO guidelines.[7]

  • Linearity: Analyze the working standard solutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) to construct a calibration curve. The correlation coefficient (R²) should be >0.99.

  • Accuracy (Recovery): Spike blank produce samples at multiple concentration levels (e.g., 0.01, 0.05, and 0.5 mg/kg) in replicates (n=6). Process them through the entire protocol and calculate the percentage recovery.

  • Precision (Repeatability): Calculate the relative standard deviation (RSD) for the recovery replicates at each spiking level.

  • Limit of Quantification (LOQ): The lowest spiking level that yields acceptable mean recovery (70-120%) and precision (RSD ≤ 20%).[1]

  • Limit of Detection (LOD): Typically determined as the concentration that produces a signal-to-noise ratio of 3.

Table 1: Example Method Validation Performance Data
MatrixFortification Level (mg/kg)Mean Recovery (%)Precision (RSD, %)Status
Tomato0.01 (LOQ)95.48.8Acceptable
0.0599.25.1Acceptable
0.50101.53.4Acceptable
Cabbage0.01 (LOQ)91.711.2Acceptable
0.0597.86.5Acceptable
0.5098.94.9Acceptable

Data presented are illustrative examples of acceptable performance based on typical results for pesticide residue analysis.[1][10]

Discussion

The primary challenge in residue analysis is mitigating matrix effects, where co-extractives from the sample can enhance or suppress the analyte signal, leading to inaccurate quantification. The QuEChERS method, particularly with the inclusion of PSA in the d-SPE step, is highly effective at cleaning up complex produce extracts.[1][8] For matrices with high pigment content (e.g., leafy greens, peppers), the addition of graphitized carbon black (GCB) to the d-SPE tube may be considered, though it can also adsorb planar analytes.

While this GC-MS method provides a reliable alternative, it is noteworthy that some studies have not detected the M01 metabolite in field trials, suggesting its concentration may be very low or transient in certain crops and conditions.[6] Therefore, achieving a low limit of detection is critical. The use of SIM mode is essential for this purpose. For laboratories with access to tandem mass spectrometry (GC-MS/MS), transitioning to Multiple Reaction Monitoring (MRM) can offer even greater selectivity and sensitivity, further reducing matrix interference.[8]

Conclusion

This application note details a robust and reliable method for the determination of Spiromesifen Metabolite M01 in produce using QuEChERS extraction and GC-MS analysis. The protocol is built upon well-established principles of pesticide residue analysis and offers a comprehensive framework for any laboratory seeking to implement this test.[1][10][11] By following the detailed steps for sample preparation, instrumental analysis, and method validation, researchers can achieve accurate and precise quantification of this key metabolite, contributing to comprehensive food safety monitoring programs.

References

  • Title: Method Validation for the Extraction and Analysis of Spiromesifen in Cabbage, Tomato and Soil by GC and GC-MS Source: Chemical Science Review and Letters URL: [Link]

  • Title: Independent Laboratory Method Validation and Determination of Spiromesifen Residues in Tomatoes Source: International Journal of ChemTech Research URL: [Link]

  • Title: Optimization and Validation of a GC-FID/QuEChERS Method for Quantitative Determination of Spiromesifen Residues in Tomato Fruits, Leaves and Soil Matrices Source: Analytical and Bioanalytical Chemistry Research URL: [Link]

  • Title: Residue Evaluation of Spiromesifen in Tomato fruits, Leaves, and Soil in Baghdad-Iraq using QuEChERS Extraction via FID-Gas Chromatography Source: ResearchGate URL: [Link]

  • Title: Residue Evaluation of Spiromesifen in Tomato fruits, Leaves, and Soil in Baghdad-Iraq using QuEChERS Extraction via FID-Gas Chromatography Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Residue Behavior and Risk Assessment of Spiromesifen 22.9 % SC in Chilli (Capsicum annuum L.) Source: Bioinfo Publications URL: [Link]

  • Title: Analytical Method for Spiromesifen (Agricultural Products) Source: Japan Food Chemical Research Foundation URL: [Link]

  • Title: Analytical Method for Spiromesifen (Animal and Fishery Products) Source: Japan Food Chemical Research Foundation URL: [Link]

  • Title: Dissipation study of spiromesifen on capsicum and soil using GC-MS Source: The Pharma Innovation Journal URL: [Link]

  • Title: SPIROMESIFEN (294) - JMPR Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

  • Title: SPIROMESIFEN.pdf - JMPR 2005 Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

  • Title: Dissipation of spiromesifen and spiromesifen-enol on tomato fruit, tomato leaf, and soil under field and controlled environmental conditions Source: PubMed URL: [Link]

Sources

Application

High-Resolution Mass Spectrometry of Spiromesifen-Enol: An Application Guide for Accurate Identification and Characterization

Introduction: The Significance of Spiromesifen and its Enol Metabolite Spiromesifen, a member of the spirocyclic tetronic acid derivative family, is a potent insecticide and acaricide used to protect a variety of crops.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spiromesifen and its Enol Metabolite

Spiromesifen, a member of the spirocyclic tetronic acid derivative family, is a potent insecticide and acaricide used to protect a variety of crops.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase, a critical enzyme in lipid biosynthesis, leading to the disruption of pest development.[1] In environmental and biological systems, spiromesifen can be metabolized to its enol form, 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]nona-3-en-2-one.[2][3] The monitoring of both the parent compound and its metabolites is crucial for regulatory compliance, food safety, and environmental risk assessment.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers unparalleled analytical specificity and sensitivity for the unambiguous identification and quantification of such residues.[4][5] The high mass accuracy and resolving power of instruments like the Orbitrap™ enable the determination of elemental composition and the differentiation of target analytes from complex matrix interferences, a significant advantage over lower-resolution tandem mass spectrometry.[4][6] This application note provides a comprehensive guide for the analysis of spiromesifen-enol using LC-HRMS, detailing a robust protocol from sample preparation to data interpretation and offering insights into its characteristic fragmentation behavior.

Principle of High-Resolution Mass Spectrometry for Spiromesifen-Enol Analysis

The core advantage of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision. This allows for the calculation of a molecule's elemental formula, providing a high degree of confidence in its identification. For spiromesifen-enol (C₁₇H₂₀O₃), the theoretical exact mass of its protonated molecule [M+H]⁺ is 273.14852 Da.[2] HRMS instruments can measure this mass with errors in the low parts-per-million (ppm) range, effectively eliminating ambiguities that can arise with isobaric interferences in complex samples.

Furthermore, HRMS in tandem with collision-induced dissociation (CID) allows for the detailed structural elucidation of the molecule.[7] By isolating the precursor ion of interest and subjecting it to fragmentation, a high-resolution product ion spectrum is generated. This spectrum provides a unique fingerprint of the molecule, revealing characteristic fragmentation pathways that can be used for definitive confirmation.

Experimental Protocol: A Validated Workflow

This protocol outlines a self-validating system for the analysis of spiromesifen-enol in complex matrices, such as fruit and vegetable extracts.

Sample Preparation: QuEChERS Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and validated technique for pesticide residue analysis in food matrices.[3]

Step-by-Step Protocol:

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake immediately for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and MgSO₄ (to remove excess water). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high rcf for 5 minutes.

  • Filtration and Dilution: Take the final supernatant, filter through a 0.22 µm syringe filter, and dilute with an appropriate solvent (e.g., methanol/water) before injection into the LC-HRMS system.

Causality: The use of acetonitrile ensures efficient extraction of a wide range of pesticides, including spiromesifen-enol. The subsequent d-SPE cleanup with PSA is critical for removing matrix components that can cause ion suppression and interfere with the analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

Instrumentation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • HRMS System: An Orbitrap-based mass spectrometer or equivalent (e.g., TOF, FT-ICR) capable of ≥70,000 FWHM resolution.

LC Method:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is suitable for retaining spiromesifen-enol.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

HRMS Method:

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive Ion Mode.

  • Full Scan MS:

    • Resolution: 70,000 FWHM.

    • Scan Range: m/z 100-500.

    • AGC Target: 1e6.

    • Maximum IT: 50 ms.

  • Data-Dependent MS² (dd-MS²):

    • Resolution: 17,500 FWHM.

    • Isolation Window: 1.5 m/z.

    • Collision Energy (HCD): Stepped normalized collision energy (NCE) of 20, 30, 40.

    • AGC Target: 1e5.

    • Maximum IT: 100 ms.

Causality: The use of formic acid and ammonium formate in the mobile phase promotes the protonation of spiromesifen-enol, enhancing its signal in positive ion mode. The high resolution in both full scan and dd-MS² is essential for accurate mass measurement and confident fragment identification.

Data Presentation and Interpretation

Quantitative Data Summary

High-resolution mass spectrometry provides highly accurate and precise data, which is fundamental for confident compound identification.

ParameterSpiromesifen (Parent)Spiromesifen-Enol (Metabolite)
Molecular Formula C₂₃H₃₀O₄C₁₇H₂₀O₃
Theoretical Exact Mass [M+H]⁺ 371.22169 Da273.14852 Da
Typical Measured Mass [M+H]⁺ 371.22151 Da273.14839 Da
Mass Accuracy (ppm) < 1 ppm< 1 ppm
Key Diagnostic Fragment Ions (m/z) 273.1484, 99.0805255.1379, 227.1430, 159.0750

Table 1: High-resolution mass spectral data for spiromesifen and its enol metabolite.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process from sample receipt to final data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation HRMS_Detection HRMS Detection (Orbitrap) LC_Separation->HRMS_Detection Full_Scan Full Scan Data (Accurate Mass) HRMS_Detection->Full_Scan Identification Compound Identification (< 2 ppm error, fragment matching) Full_Scan->Identification ddMS2 dd-MS² Data (Fragmentation) ddMS2->Identification

Caption: Experimental workflow for spiromesifen-enol analysis.

Fragmentation Pathway of Spiromesifen-Enol

Understanding the fragmentation of spiromesifen-enol is key to its definitive identification. The primary metabolic step from spiromesifen to its enol form is the cleavage of the 3,3-dimethylbutanoate ester group. The subsequent fragmentation of the protonated spiromesifen-enol ([M+H]⁺ at m/z 273.1485) in the collision cell follows a characteristic pattern.

Based on the principles of keto-enol tautomerism and fragmentation of similar cyclic ketones and aromatic compounds, a plausible fragmentation pathway is proposed.[8][9] The fragmentation is initiated by the protonated molecule and proceeds through a series of characteristic neutral losses and rearrangements.

Proposed Fragmentation Scheme:

  • Loss of Water: The protonated enol can readily lose a molecule of water (H₂O), resulting in a fragment ion at m/z 255.1379.

  • Loss of Carbon Monoxide (CO): Subsequent loss of carbon monoxide from the m/z 255 fragment can occur, yielding an ion at m/z 227.1430.

  • Cleavage of the Spirocyclic System: A key fragmentation involves the cleavage of the spirocyclic system, leading to the formation of a stable aromatic fragment containing the trimethylphenyl group at m/z 159.0750.

fragmentation_pathway parent [M+H]⁺ m/z 273.1485 C₁₇H₂₁O₃⁺ frag1 Fragment 1 m/z 255.1379 C₁₇H₁₉O₂⁺ parent->frag1 - H₂O frag3 Fragment 3 m/z 159.0750 C₁₁H₁₁O⁺ parent->frag3 - C₆H₈O₂ (Spiro Ring System) frag2 Fragment 2 m/z 227.1430 C₁₆H₁₉O⁺ frag1->frag2 - CO

Caption: Proposed fragmentation of spiromesifen-enol.

Conclusion

High-resolution mass spectrometry provides a powerful and reliable platform for the analysis of spiromesifen-enol. The combination of high mass accuracy, which enables the confident determination of elemental composition, and detailed fragmentation information from tandem MS experiments, allows for the unambiguous identification of this important metabolite in complex matrices. The protocols and insights provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to implement effective and trustworthy analytical methods for spiromesifen-enol, ensuring data integrity for food safety and environmental monitoring applications.

References

  • PubChem. Spiromesifen. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • U.S. Environmental Protection Agency. Environmental Chemistry Method for Spiromesifen & Degradates in Water. [Link]

  • U.S. Food & Drug Administration. Analytical Method for Spiromesifen (Agricultural Products). [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • U.S. Food & Drug Administration. Analytical Method for Spiromesifen (Animal and Fishery Products). [Link]

  • Food and Agriculture Organization of the United Nations. Spiromesifen (294). [Link]

  • Matadha, N. Y., Mohapatra, S., Siddamallaiah, L., Udupi, V. R., & Hebbar, S. S. (2018). Dissipation of spiromesifen and spiromesifen-enol on tomato fruit, tomato leaf, and soil under field and controlled environmental conditions. Environmental Science and Pollution Research, 25(1), 556-566. [Link]

  • Regulations.gov. Spiromesifen: Revised Section 3 Human Health Risk Assessment for Tolerances without U.S. [Link]

  • Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate journal, 5(4), 397-409. [Link]

  • PubChem. 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. National Center for Biotechnology Information. [Link]

  • Mohapatra, S., Lekha, S., & Matadha, N. Y. (2017). Dissipation of spiromesifen and spiromesifen-enol on tomato fruit, tomato leaf, and soil under field and controlled environmental conditions. Environmental science and pollution research international, 24(3), 2943–2952. [Link]

Sources

Method

Application Notes and Protocols for the Residue Analysis of Spiromesifen and its Metabolite M01 (Spiromesifen-enol) in Crops

Introduction: The Importance of Monitoring Spiromesifen and its M01 Metabolite Spiromesifen is a non-systemic insecticide and acaricide belonging to the chemical class of spirocyclic tetronic acids. It is effective again...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Monitoring Spiromesifen and its M01 Metabolite

Spiromesifen is a non-systemic insecticide and acaricide belonging to the chemical class of spirocyclic tetronic acids. It is effective against a range of pests such as whiteflies and mites, including those resistant to other insecticides.[1] Its mode of action involves the inhibition of lipid biosynthesis in insects.[1] In various environmental and biological systems, spiromesifen can be metabolized to 4-hydroxy-3-mesityl-1-oxaspiro[4.4]nona-3-en-2-one, commonly known as spiromesifen-enol or M01.[2][3] This enol metabolite is a significant residue component and its toxicological profile is considered to be covered by that of the parent compound.[2][3] Therefore, for regulatory purposes and to ensure food safety, the residue definition for spiromesifen often includes both the parent compound and its M01 metabolite.

Accurate and robust analytical methods are crucial for the determination of spiromesifen and M01 residues in agricultural commodities. This document provides a detailed application note and protocol for the simultaneous extraction, cleanup, and quantification of these two compounds in various crop matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is a synthesis of established procedures, including the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach and other validated extraction techniques, designed to deliver high sensitivity, specificity, and reliability.

Methodology Overview: A Two-Pronged Analytical Strategy

The accurate quantification of spiromesifen and its enol metabolite M01 presents a unique analytical challenge. The parent compound, spiromesifen, can be susceptible to conversion to the more stable enol form under certain conditions. To address this, the presented methodology employs an extraction under acidic conditions to preserve the integrity of the parent compound during sample processing.[4] The subsequent cleanup and fractionation steps are designed to isolate both analytes from complex crop matrices, ensuring a clean extract for sensitive LC-MS/MS analysis.

The overall workflow is depicted in the following diagram:

Workflow cluster_prep Sample Preparation cluster_cleanup Extraction & Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Extraction Acidified Acetonitrile Extraction Homogenization->Extraction Crop Sample Partitioning Liquid-Liquid Partitioning Extraction->Partitioning SPE_Fractionation Silica Gel SPE Fractionation Partitioning->SPE_Fractionation Cleanup_M01 Graphitized Carbon Black Cleanup (M01 Fraction) SPE_Fractionation->Cleanup_M01 M01 Fraction LCMS LC-MS/MS Analysis SPE_Fractionation->LCMS Spiromesifen Fraction Cleanup_M01->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: High-level workflow for the analysis of Spiromesifen and M01.

Detailed Experimental Protocols

This section provides a step-by-step guide for the analysis of spiromesifen and its M01 metabolite in various crop matrices.

Reagents and Materials
  • Solvents: Acetonitrile (ACN), n-hexane, ethyl acetate (all HPLC or pesticide residue grade).

  • Reagents: Formic acid (≥98%), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), anhydrous sodium sulfate.

  • Standards: Certified reference standards of spiromesifen (≥98% purity) and spiromesifen-enol (M01) (≥99% purity).[4]

  • SPE Cartridges: Silica gel cartridges (500 mg), Graphitized Carbon Black (GCB) cartridges.

  • Filters: 0.22 µm syringe filters (PTFE or nylon).

Standard Solution Preparation

Prepare individual stock solutions of spiromesifen and M01 in acetonitrile at a concentration of 1000 µg/mL. From these, prepare working standard solutions and calibration standards by serial dilution in a mixture of acetonitrile and 0.01% formic acid (1:1, v/v).[4] Calibration standards should cover the expected concentration range of the analytes in the samples.

Sample Preparation and Extraction

The choice of sample weight and extraction volume may vary depending on the crop matrix. The following is a general procedure adaptable for fruits, vegetables, grains, and legumes.[4]

  • Homogenization: Weigh a representative portion of the crop sample (e.g., 20 g for fruits and vegetables, 10 g for grains) into a blender. For dry samples like grains, add a known volume of water (e.g., 20 mL) and allow to stand for 2 hours before homogenization.[4]

  • Extraction: Add 100 mL of an acetonitrile/formic acid/water (80:1:20, v/v/v) solution to the homogenized sample.[4] Blend at high speed for 2-3 minutes. The acidic condition is critical to prevent the artificial conversion of spiromesifen to its enol metabolite during extraction.[4]

  • Filtration: Filter the extract through a Büchner funnel with a filter paper under vacuum. Wash the residue with an additional 50 mL of the extraction solvent and combine the filtrates.[4]

  • Volume Adjustment: Adjust the final volume of the combined filtrate to 200 mL with the extraction solvent.[4]

Liquid-Liquid Partitioning and Cleanup
  • Take a 50 mL aliquot of the extract and concentrate it to approximately 10 mL using a rotary evaporator at a temperature below 40°C.[4]

  • Add water to the concentrated extract to make a total volume of 50 mL. Add 0.1 mL of formic acid.[4]

  • Transfer the aqueous solution to a separatory funnel and perform a liquid-liquid extraction twice with 50 mL of an ethyl acetate/n-hexane (1:19, v/v) mixture.[4]

  • Combine the organic layers and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.[4]

  • Concentrate the dried extract to near dryness using a rotary evaporator at <40°C and redissolve the residue in 10 mL of n-hexane.[4]

Solid Phase Extraction (SPE) Fractionation

This step is crucial for separating spiromesifen from its more polar M01 metabolite.

SPE_Fractionation SampleLoad Load Sample Extract (in n-hexane) Wash Wash with Ethyl Acetate/n-hexane (1:19) SampleLoad->Wash Elution1 Elute Spiromesifen with Ethyl Acetate/n-hexane (1:19) Wash->Elution1 Elution2 Elute M01 with Formic Acid/ Ethyl Acetate/n-hexane (0.1:25:75) Elution1->Elution2 SpiromesifenFraction Spiromesifen Fraction Elution1->SpiromesifenFraction M01Fraction M01 Fraction Elution2->M01Fraction

Caption: SPE fractionation of Spiromesifen and M01 on a silica gel cartridge.

  • Conditioning: Condition a silica gel SPE cartridge (500 mg) by passing 10 mL of n-hexane through it.[4]

  • Loading: Load the 10 mL n-hexane sample extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with 10 mL of ethyl acetate/n-hexane (1:19, v/v) and discard the eluate.[4]

  • Elution of Spiromesifen (Fraction I): Elute the parent spiromesifen with 15 mL of ethyl acetate/n-hexane (1:19, v/v). Collect this fraction.[4]

  • Elution of M01 (Fraction II): Elute the M01 metabolite with 10 mL of formic acid/ethyl acetate/n-hexane (0.1:25:75, v/v/v). Collect this fraction separately.[4]

Further Cleanup of the M01 Fraction

The M01 fraction may require additional cleanup, especially in complex matrices.

  • GCB Cleanup: Pass the M01 fraction through a graphitized carbon black (GCB) cartridge. Elute the cartridge with 5 mL of formic acid/ethyl acetate/n-hexane (0.1:25:75, v/v/v) followed by 10 mL of acetonitrile/formic acid (99:1, v/v).[4]

  • Final Preparation: Combine the eluates from the GCB cleanup, concentrate to dryness, and reconstitute the residue in a known volume (e.g., 2 mL) of acetonitrile/0.01% formic acid (1:1, v/v) for LC-MS/MS analysis.[4]

Final Preparation of the Spiromesifen Fraction

Concentrate the spiromesifen fraction (Fraction I) to dryness and reconstitute in a known volume (e.g., 2 mL) of acetonitrile/0.01% formic acid (1:1, v/v) for LC-MS/MS analysis.[4]

Instrumental Analysis: LC-MS/MS Conditions

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

ParameterCondition
LC Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of spiromesifen and M01
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

Table 1: General LC-MS/MS Conditions

MRM Transitions and Collision Energies

The following MRM transitions can be used for the quantification and confirmation of spiromesifen and its M01 metabolite.[5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
Spiromesifen 371.3273.025Quantifier
371.3Confirming ionOptimizedQualifier
Spiromesifen-enol (M01) 273.2217.1OptimizedQuantifier
273.2Confirming ionOptimizedQualifier

Table 2: Suggested MRM Transitions for Spiromesifen and M01 Note: The confirming ions and their optimal collision energies should be determined empirically on the specific instrument being used.

Method Validation and Performance

Method validation should be performed according to established guidelines (e.g., SANCO/12682/2019). Key validation parameters include:

  • Linearity: Assessed by analyzing calibration standards at multiple concentration levels. A correlation coefficient (r²) > 0.99 is typically desired.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For spiromesifen and its M01 metabolite, typical LOQs in various crop matrices are in the range of 0.005 to 0.01 mg/kg.[1][7][8]

  • Accuracy (Recovery): Determined by analyzing fortified blank samples at different concentration levels. Acceptable recovery rates are generally within 70-120%.[1][7]

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should typically be ≤ 20%.[7]

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the target analytes should be evaluated. This can be mitigated by using matrix-matched calibration standards.

MatrixAnalyteFortification Level (mg/kg)Average Recovery (%)RSD (%)
TomatoSpiromesifen0.01, 0.1, 0.585 - 105< 15
M010.01, 0.1, 0.580 - 110< 15
CabbageSpiromesifen0.01, 0.1, 0.590 - 110< 10
M010.01, 0.1, 0.585 - 115< 15
SoilSpiromesifen0.01, 0.1, 0.590 - 105< 10
M010.01, 0.1, 0.588 - 110< 15

Table 3: Example Method Validation Data for Spiromesifen and M01 in Various Matrices (Illustrative)

Chemical Structures

ChemicalStructures cluster_spiromesifen Spiromesifen cluster_m01 Spiromesifen-enol (M01) spiromesifen_img spiromesifen_img m01_img m01_img

Caption: Chemical structures of Spiromesifen and its M01 metabolite.

Conclusion and Field-Proven Insights

The described analytical method provides a robust and reliable framework for the simultaneous determination of spiromesifen and its enol metabolite M01 in a variety of crop matrices. The key to a successful analysis lies in the meticulous execution of the sample preparation and cleanup steps. The use of acidified extraction solvent is paramount to prevent the artificial formation of the M01 metabolite, ensuring that the measured residues accurately reflect their presence in the original sample. The fractionation of the parent compound and its metabolite using silica gel SPE allows for tailored cleanup strategies, which is particularly important for the analysis of the more polar M01 in complex matrices.

For routine monitoring, the use of matrix-matched calibration standards is highly recommended to compensate for any signal suppression or enhancement caused by the sample matrix. Furthermore, the inclusion of isotopically labeled internal standards for both spiromesifen and M01 can significantly improve the accuracy and precision of the method by correcting for variations in extraction efficiency and instrument response. While the QuEChERS approach is a popular and effective method for multi-residue analysis, the targeted cleanup steps outlined in this protocol are often necessary to achieve the low detection limits required for regulatory compliance for these specific compounds. By adhering to these detailed protocols and quality control measures, researchers and analytical laboratories can confidently and accurately monitor spiromesifen and M01 residues in agricultural products, contributing to the assurance of food safety.

References

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Spiromesifen & Degradates in Water. Retrieved from [Link]

  • Kadhum, H. A., Hammood, M. K., & Arif, M. A. (2024). Optimization and Validation of a GC-FID/QuEChERS Method for Quantitative Determination of Spiromesifen Residues in Tomato Fruits, Leaves and Soil Matrices. Analytical and Bioanalytical Chemistry Research, 11(4), 447-461.
  • Siddamallaiah, L., Mohapatra, S., Buddidathi, R., & Hebbar, S. S. (2017). Dissipation of spiromesifen and spiromesifen-enol on tomato fruit, tomato leaf, and soil under field and controlled environmental conditions. Environmental Science and Pollution Research, 24(28), 22569–22579.
  • Mohapatra, S., Deepa, M., & Jagadish, G. K. (2016). Method Validation for the Extraction and Analysis of Spiromesifen in Cabbage, Tomato and Soil by GC and GC-MS. Journal of Basic & Applied Sciences, 12, 333-339.
  • FAO/WHO. (2016). SPIROMESIFEN (294). Joint FAO/WHO Meeting on Pesticide Residues.
  • FAO/WHO. (2005). SPIROMESIFEN. Joint FAO/WHO Meeting on Pesticide Residues.
  • Japanese Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Spiromesifen (Agricultural Products). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of a spiromesifen and b spiromesifen-enol. [Image]. Retrieved from [Link]

  • Peruga, A., et al. (2019). Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop. Foods, 8(11), 539.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9907412, Spiromesifen. Retrieved from [Link]

  • Siddamallaiah, L., & Mohapatra, S. (2016). Residue level and dissipation pattern of spiromesifen in cabbage and soil from 2-year field study. Environmental Monitoring and Assessment, 188(11), 619.
  • Australian Pesticides and Veterinary Medicines Authority. (2021). Public Release Summary on the evaluation of the new active spiromesifen in the product Interrupt 240 SC Miticide.
  • Mukherjee, I., & Mate, C. J. (2014). Persistence of spiromesifen in soil: influence of moisture, light, pH and organic amendment.
  • Ferrer, C., et al. (2022). Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. Toxins, 14(5), 301.
  • Lehotay, S. J. (2011). QuEChERS Sample Preparation Approach for Mass Spectrometric Analysis of Pesticide Residues in Foods. Methods in molecular biology (Clifton, N.J.), 747, 65–91.

Sources

Application

Analytical method for spiromesifen and its enol metabolite in animal tissue

An Application Note and Protocol for the Determination of Spiromesifen and its Enol Metabolite in Animal Tissues by LC-MS/MS Introduction Spiromesifen is a non-systemic insecticide and acaricide belonging to the spirocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Determination of Spiromesifen and its Enol Metabolite in Animal Tissues by LC-MS/MS

Introduction

Spiromesifen is a non-systemic insecticide and acaricide belonging to the spirocyclic tetronic acid chemical class, which functions by inhibiting lipid biosynthesis in target pests.[1][2][3] When administered to or consumed by livestock, spiromesifen is metabolized, with the primary transformation being the loss of the dimethylbutyric acid group to yield its enol metabolite, 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]nona-3-en-2-one (referred to as spiromesifen-enol).[4] The presence of spiromesifen and its enol metabolite in animal-derived food products is a significant consideration for regulatory bodies and food safety monitoring programs.

This application note provides a detailed, robust, and validated analytical method for the simultaneous extraction, cleanup, and quantification of spiromesifen and spiromesifen-enol residues in various animal tissues (e.g., muscle, liver, fat, kidney). The methodology leverages liquid-liquid extraction followed by solid-phase extraction (SPE) cleanup and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high sensitivity, selectivity, and accuracy required for regulatory compliance and research applications.

Principle of the Method

The core of this analytical procedure is the efficient extraction of both the parent compound and its primary metabolite from a complex biological matrix, followed by selective detection. The workflow begins with the homogenization of the tissue sample in an acidic acetonitrile/water solution. The acidic conditions are crucial to ensure the stability of spiromesifen and prevent its degradation to the enol form during the extraction process.[5] A subsequent partition with n-hexane removes a significant portion of lipids and other nonpolar interferences.

The aqueous acetonitrile extract then undergoes a cleanup and concentration step using an octadecylsilanized silica gel (C18) solid-phase extraction (SPE) cartridge. This step is critical for removing matrix components that could interfere with the analysis and cause ion suppression in the mass spectrometer. The final eluate is analyzed using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides definitive identification and precise quantification of both spiromesifen and spiromesifen-enol. The total residue is calculated as the sum of both analytes, with the enol concentration converted to spiromesifen equivalents.[6]

Materials and Reagents

Reagents and Chemicals
  • Spiromesifen reference standard (≥98% purity)

  • Spiromesifen-enol reference standard (≥99% purity)[5][6]

  • Acetonitrile (HPLC or LC-MS grade)

  • n-Hexane (HPLC grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade, ~99%)

  • Anhydrous sodium sulfate (ACS grade)

Consumables and Equipment
  • High-speed homogenizer (e.g., IKA Ultra-Turrax)

  • Refrigerated centrifuge

  • Solid-Phase Extraction (SPE) cartridges: Octadecylsilanized silica gel (C18), 1000 mg, 6 mL[6]

  • SPE vacuum manifold

  • Nitrogen evaporation system with a water bath at 40°C

  • Analytical balance (0.0001 g readability)

  • Volumetric flasks, pipettes, and general laboratory glassware

  • Autosampler vials (2 mL) with caps

  • Syringe filters (0.22 µm, PTFE or suitable)

  • Liquid Chromatograph Tandem Mass Spectrometer (LC-MS/MS) system

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of spiromesifen and spiromesifen-enol reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile. These solutions should be stored at -18°C and are stable for up to 3 months.[7]

  • Intermediate Stock Solution (10 µg/mL): Prepare a mixed intermediate solution containing both analytes. For example, pipette 100 µL of each 1000 µg/mL primary stock solution into a 10 mL volumetric flask and bring to volume with acetonitrile.

  • Working Calibration Standards (0.25 - 50 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate stock solution with the final mobile phase composition (e.g., acetonitrile/0.01% formic acid in water, 9:1 v/v).[6] A typical calibration range would be 0.25, 0.5, 1, 5, 10, 25, and 50 ng/mL. These standards should be used for constructing the calibration curve.

Sample Preparation and Extraction

The extraction protocol is designed for high-fat and high-moisture animal tissues.

  • Homogenization: Weigh 5.00 g of the homogenized tissue sample into a 250 mL centrifuge tube.

  • First Extraction: Add 100 mL of an acetonitrile/formic acid/water (80:1:20, v/v/v) solution and 10 mL of n-hexane to the sample.[6] Homogenize at high speed for 3-5 minutes.

    • Causality Insight: The acetonitrile/water mixture efficiently extracts the polar enol metabolite and the moderately polar parent spiromesifen. Formic acid maintains an acidic pH to prevent the conversion of spiromesifen.[5] The initial n-hexane wash removes a large portion of the fat, which is a major interference in animal tissue.

  • Centrifugation: Centrifuge the mixture at 3,000 rpm for 5 minutes.[6]

  • Phase Separation: Carefully collect the lower acetonitrile/water layer and transfer it to a separate flask. Discard the upper n-hexane layer.

  • Second Extraction: Add another 50 mL of the acetonitrile/formic acid/water solution to the remaining residue and n-hexane layer. Homogenize and centrifuge again as described above.

  • Combine Extracts: Combine the acetonitrile/water layers from both extractions. Add acetonitrile/formic acid/water (80:1:20, v/v/v) to bring the total volume to exactly 200 mL.

  • Concentration: Take a 20 mL aliquot of the combined extract, which represents 0.5 g of the original sample. Concentrate the aliquot to approximately 4 mL using a rotary evaporator or nitrogen stream at a temperature below 40°C.[6]

Solid-Phase Extraction (SPE) Cleanup

This step is crucial for removing polar interferences and preparing a clean sample for LC-MS/MS analysis.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (1000 mg) by passing 10 mL of acetonitrile followed by 10 mL of water. Do not allow the cartridge to go dry.[6]

  • Sample Loading: Add 10 mL of water to the 4 mL concentrated extract from the previous step. Load the entire 14 mL onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of an acetonitrile/0.01% formic acid in water (2:3, v/v) solution to remove hydrophilic interferences. Discard the effluent.[6]

    • Causality Insight: This wash step uses a solvent mixture with a lower organic content, which is strong enough to elute highly polar matrix components but weak enough to retain the target analytes on the C18 sorbent.

  • Elution: Elute the target analytes (spiromesifen and spiromesifen-enol) from the cartridge with 10 mL of an acetonitrile/0.01% formic acid (9:1, v/v) solution into a clean collection tube.[6]

  • Final Preparation: Adjust the final volume of the eluate to exactly 10 mL with the elution solvent. This solution is now the "test solution" ready for injection into the LC-MS/MS system.

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_cleanup SPE Cleanup (C18 Cartridge) cluster_analysis Instrumental Analysis S1 Weigh 5.00 g of homogenized tissue S2 Add 100 mL Extraction Solvent (ACN:FA:H2O) + 10 mL n-Hexane S1->S2 S3 Homogenize & Centrifuge (3000 rpm, 5 min) S2->S3 S4 Collect ACN/Water Layer (Discard n-Hexane) S3->S4 S5 Re-extract residue with 50 mL Extraction Solvent S4->S5 S6 Combine ACN/Water Layers (Adjust volume to 200 mL) S4->S6 S5->S3 S5->S3 S7 Concentrate 20 mL aliquot to ~4 mL S6->S7 C2 Load Sample Extract S7->C2 C1 Condition Cartridge (ACN then H2O) C1->C2 C3 Wash Cartridge (ACN/0.01% FA, 2:3) C2->C3 C4 Elute Analytes (ACN/0.01% FA, 9:1) C3->C4 C5 Adjust to 10 mL (Test Solution) C4->C5 A1 Inject into LC-MS/MS C5->A1 A2 Data Acquisition (MRM) A1->A2 A3 Quantify using Calibration Curve A2->A3 A4 Calculate Final Residue Concentration A3->A4

Caption: Workflow for the analysis of spiromesifen and its enol metabolite in animal tissue.

LC-MS/MS Instrumental Conditions

The following parameters serve as a guideline and should be optimized for the specific instrument used.

Parameter Condition
LC System
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A0.2% Formic Acid in Water[8]
Mobile Phase BAcetonitrile
Gradient ElutionStart at 10% B, ramp to 95% B over 4 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min.
Flow Rate0.3 mL/min
Injection Volume4 µL[6]
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization, Positive (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM Transitions Precursor Ion (m/z)
Spiromesifen371.2
Spiromesifen-enol273.2

Note: MRM transitions and collision energies must be optimized by infusing individual standard solutions.

Method Validation and Performance

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[1] The protocol should be validated according to SANCO or other relevant guidelines. Typical performance characteristics are summarized below.

Parameter Typical Performance
Linearity (R²) > 0.995 over the calibration range (e.g., 0.25 - 50 ng/mL)[8]
Limit of Detection (LOD) 0.003 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg[1]
Accuracy (Recovery) 75-110% at spiking levels of 0.01, 0.05, and 0.5 mg/kg[1][8]
Precision (RSD%) Intra-day RSD < 10%, Inter-day RSD < 15%[8]

Matrix effects should be assessed by comparing the response of a standard in solvent to that of a standard spiked into a blank matrix extract. If significant suppression or enhancement is observed, matrix-matched calibration standards are required for accurate quantification.[8]

Data Analysis and Calculation

  • Calibration Curve: Generate a linear calibration curve by plotting the peak area of each analyte against its concentration for the series of working standards.

  • Quantification: Determine the concentration (Cᵢ, in ng/mL) of spiromesifen and spiromesifen-enol in the test solution from the calibration curve.

  • Final Concentration: Calculate the concentration of each analyte in the original tissue sample (Cₛ, in mg/kg) using the following equation:

    Cₛ (mg/kg) = (Cᵢ × Vₑ) / (Wₛ × F)

    Where:

    • Cᵢ = Concentration in the final test solution (ng/mL)

    • Vₑ = Final volume of the test solution (10 mL)

    • Wₛ = Weight of the initial sample (5.00 g)

    • F = Aliquot factor (20 mL / 200 mL = 0.1)

    • (Note: The equation includes implicit unit conversions to arrive at mg/kg)

  • Total Residue Calculation: The total spiromesifen residue is reported as the sum of the parent compound and its enol metabolite. The concentration of spiromesifen-enol must be converted to spiromesifen equivalents using a molecular weight conversion factor.[6]

    • MW of Spiromesifen ≈ 370.5 g/mol

    • MW of Spiromesifen-enol ≈ 272.3 g/mol

    • Conversion Factor = 370.5 / 272.3 ≈ 1.36

    Total Spiromesifen (mg/kg) = Cₛ (Spiromesifen) + [Cₛ (Spiromesifen-enol) × 1.36]

References

  • Analytical Method for Spiromesifen (Animal and Fishery Products). Ministry of Health, Labour and Welfare, Japan. [Link]

  • Method Validation for the Extraction and Analysis of Spiromesifen in Cabbage, Tomato and Soil by GC and GC-MS. (2016). Journal of Environmental Science and Health, Part B. [Link]

  • Optimization and Validation of a GC-FID/QuEChERS Method for Quantitative Determination of Spiromesifen Residues in Tomato Fruits, Leaves and Soil Matrices. (2024). Analytical and Bioanalytical Chemistry Research. [Link]

  • Spiromesifen - PubChem. National Center for Biotechnology Information. [Link]

  • Independent Laboratory Method Validation and Determination of Spiromesifen Residues in Tomatoes. International Letters of Chemistry, Physics and Astronomy. [Link]

  • Public Release Summary on the evaluation of the new active spiromesifen in the product Interrupt 240 SC Miticide. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Spiromesifen & Degradate(s) Independent Laboratory Validation - Water. U.S. Environmental Protection Agency. [Link]

  • Analytical Method for Spiromesifen (Agricultural Products). Ministry of Health, Labour and Welfare, Japan. [Link]

  • SPIROMESIFEN (294) First draft prepared by Dr Michael Doherty, United States Environmental Protection Agency, Washington. JMPR. [Link]

  • SPIROMESIFEN. JMPR 2005. [Link]

  • Spiromesifen, an insecticide inhibitor of lipid synthesis, affects the amounts of carbohydrates, glycogen and the activity of lactate dehydrogenase. (2015). Journal of Asia-Pacific Entomology. [Link]

  • Environmental Chemistry Method for Spiromesifen & Degradates in Water. U.S. Environmental Protection Agency. [Link]

  • Regular Article - Analytical and Bioanalytical Chemistry Research. [Link]

  • Determiantion of Pesticide Residues in Food Matrices Using the QuEChERS Methodology. (2025). MDPI. [Link]

  • Validation Report 18. EURL-Pesticides. [Link]

  • MS/MS parameters for determination of spiromesifen and spirodiclofen. ResearchGate. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies. [Link]

  • Validation of the QuEChERSER mega-method for the analysis of pesticides, veterinary drugs, and environmental contaminants in tilapia (Oreochromis Niloticus). (2022). Food Additives & Contaminants: Part A. [Link]

  • Simultaneous determination of spirodiclofen, spiromesifen, and spirotetramat and their relevant metabolites in edible fungi using ultra-performance liquid chromatography/tandem mass spectrometry. (2021). Scientific Reports. [Link]

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Method

Application Notes and Protocols for the Determination of Spiromesifen and its M01 Metabolite in Complex Matrices

Introduction: The Analytical Imperative for Spiromesifen and Its Enol Metabolite This document provides a comprehensive guide to the sample preparation of spiromesifen and its M01 metabolite in complex matrices such as a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Spiromesifen and Its Enol Metabolite

This document provides a comprehensive guide to the sample preparation of spiromesifen and its M01 metabolite in complex matrices such as agricultural products (fruits, vegetables), soil, and animal tissues. The protocols detailed herein are based on established analytical methodologies, including the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and traditional solvent extraction techniques coupled with solid-phase extraction (SPE) for cleanup. The rationale behind key procedural steps is elucidated to provide researchers with a deeper understanding of the method's mechanics and to facilitate troubleshooting and adaptation for different sample types.

Physicochemical Properties: A Foundation for Method Development

Understanding the physicochemical properties of both spiromesifen and its M01 metabolite is fundamental to designing effective extraction and cleanup strategies.

PropertySpiromesifenSpiromesifen Metabolite M01 (enol)
IUPAC Name 3-mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 3,3-dimethylbutyrate4-Hydroxy-3-mesityl-1-oxaspiro[4.4]nona-3-en-2-one
CAS Number 283594-90-1148476-30-6[6]
Molecular Formula C23H30O4[7]C17H20O3
Melting Point 96–101°C[3][4]256–258°C[3][4]

The significant difference in the polarity and other physicochemical characteristics between the parent compound and its enol metabolite presents a challenge for simultaneous extraction and analysis. The extraction and cleanup methods must be robust enough to accommodate these differences and ensure high recovery for both analytes.

Methodology I: The QuEChERS Approach for Diverse Matrices

The QuEChERS method has become a cornerstone of pesticide residue analysis due to its simplicity, speed, and effectiveness.[8] It is particularly well-suited for the analysis of spiromesifen and its M01 metabolite in a variety of sample types, including fruits, vegetables, and soil.[9][10]

Principle of QuEChERS

The QuEChERS workflow involves two main stages: an initial extraction and partitioning step using acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. The choice of salts and d-SPE sorbents is critical and can be tailored to the specific matrix to minimize interferences and maximize analyte recovery.

Detailed Protocol for Plant Matrices (e.g., Tomato, Cabbage)

This protocol is adapted from validated methods for the analysis of spiromesifen in vegetables.[9]

1. Sample Homogenization:

  • Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples like grains, rehydration with a specific volume of water may be necessary before proceeding.[4]

2. Extraction:

  • Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube. The use of acidified acetonitrile helps to maintain the stability of spiromesifen and prevent its degradation to the enol form during extraction.[4]

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing and initial extraction of the analytes.

  • Add a salt mixture, typically consisting of 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc). MgSO₄ facilitates the partitioning of acetonitrile from the aqueous phase, while NaOAc provides buffering capacity.

  • Immediately shake the tube vigorously for 2 minutes to prevent the formation of salt agglomerates and ensure efficient partitioning.

  • Centrifuge the tube at ≥4000 rpm for 10 minutes to separate the acetonitrile layer from the solid matrix and aqueous phase.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1-8 mL aliquot of the supernatant (acetonitrile extract) to a 15 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of sorbents. A common combination for many plant matrices is 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous MgSO₄ per mL of extract. PSA is effective at removing polar interferences such as organic acids, sugars, and fatty acids. For matrices with high pigment content (e.g., leafy greens), the addition of graphitized carbon black (GCB) may be necessary to remove chlorophyll, though it can also retain planar analytes. For samples with high fat content, C18 sorbent can be added.

  • Vortex the d-SPE tube for 2 minutes to ensure intimate contact between the extract and the sorbents.

  • Centrifuge at ≥10000 rpm for 5 minutes to pellet the sorbents.

  • The resulting supernatant is the final extract. Filter it through a 0.22 µm syringe filter prior to instrumental analysis (LC-MS/MS or GC-MS).

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample 1. Homogenized Sample (15g) Add_Solvent 2. Add 15 mL 1% Acetic Acid in Acetonitrile Sample->Add_Solvent Vortex1 3. Vortex (1 min) Add_Solvent->Vortex1 Add_Salts 4. Add 6g MgSO4 & 1.5g NaOAc Vortex1->Add_Salts Shake 5. Shake (2 min) Add_Salts->Shake Centrifuge1 6. Centrifuge (4100 rpm, 10 min) Shake->Centrifuge1 Aliquot 7. Take Aliquot of Supernatant Centrifuge1->Aliquot Acetonitrile Layer Add_dSPE 8. Add d-SPE Sorbents (MgSO4, PSA) Aliquot->Add_dSPE Vortex2 9. Vortex (2 min) Add_dSPE->Vortex2 Centrifuge2 10. Centrifuge (10000 rpm, 5 min) Vortex2->Centrifuge2 Filter 11. Filter (0.22 µm) Centrifuge2->Filter Analysis LC-MS/MS or GC-MS Analysis Filter->Analysis SPE_Workflow cluster_extraction Solvent Extraction cluster_cleanup Solid-Phase Extraction (SPE) Cleanup Sample 1. Homogenized Sample (5g) Add_Solvents 2. Add ACN/Formic Acid/Water & n-Hexane Sample->Add_Solvents Homogenize 3. Homogenize & Centrifuge Add_Solvents->Homogenize Collect_Aqueous 4. Collect Aqueous Acetonitrile Layer Homogenize->Collect_Aqueous Re_extract 5. Re-extract Residue Collect_Aqueous->Re_extract Combine_Concentrate 6. Combine & Concentrate Extract Re_extract->Combine_Concentrate Condition 7. Condition C18 Cartridge Combine_Concentrate->Condition Concentrated Extract Load 8. Load Sample Condition->Load Wash 9. Wash Cartridge Load->Wash Elute 10. Elute Analytes Wash->Elute Final_Volume 11. Adjust to Final Volume Elute->Final_Volume Analysis LC-MS/MS Analysis Final_Volume->Analysis

Workflow for solvent extraction with SPE cleanup.

Challenges and Considerations in Complex Matrices

The analysis of spiromesifen and its M01 metabolite in complex matrices is not without its challenges. Matrix effects, where co-eluting endogenous components suppress or enhance the analyte signal in the mass spectrometer, are a significant concern. [11]

  • Matrix Effects: For tomato fruit matrices, signal suppression of 35% for spiromesifen has been observed when analyzed directly without cleanup. [11]The use of cleanup steps, such as d-SPE with PSA, can significantly reduce but may not completely eliminate these effects. [11]Therefore, the use of matrix-matched calibration standards is highly recommended to ensure accurate quantification. [9]* Analyte Stability: The potential for the parent spiromesifen to hydrolyze to the M01 enol form during sample preparation is a critical consideration. [5]Maintaining acidic conditions during extraction, as described in the protocols, is crucial to minimize this transformation. [4]* Choice of Analytical Finish: While both GC and LC-based methods can be used for spiromesifen, LC-MS/MS is generally the preferred technique for the simultaneous analysis of the parent compound and its more polar M01 metabolite. [3][4][10]

Conclusion

The successful analysis of spiromesifen and its M01 metabolite in complex matrices hinges on a well-designed and validated sample preparation protocol. The QuEChERS method offers a rapid and efficient approach for a wide range of sample types, while solvent extraction with SPE cleanup provides a more rigorous option for particularly challenging matrices. By understanding the principles behind these methods and being mindful of potential challenges such as matrix effects and analyte stability, researchers can develop robust analytical workflows that yield accurate and reliable data, ultimately contributing to the assurance of food safety and environmental protection.

References

  • Benchchem. Application Notes and Protocols for the Extraction of Spiromesifen from Plant Matrices.
  • Method Validation for the Extraction and Analysis of Spiromesifen in Cabbage, Tomato and Soil by GC and GC-MS. (2016-10-05).
  • Australian Pesticides and Veterinary Medicines Authority. Public Release Summary on the evaluation of the new active spiromesifen in the product Interrupt 240 SC Miticide.
  • EPA. Environmental Chemistry Method for Spiromesifen & Degradates in Water 50261205.
  • Analytical Method for Spiromesifen (Animal and Fishery Products).
  • Analytical Method for Spiromesifen (Agricultural Products).
  • Analytical and Bioanalytical Chemistry Research. Optimization and Validation of a GC-FID/QuEChERS Method for Quantitative Determination of Spiromesifen Residues in Tomato Fruits, Leaves and Soil Matrices.
  • AccuStandard. Spiromesifen Metabolite M01 CAS # 148476-30-6.
  • Analytical and Bioanalytical Chemistry Research. Regular Article.
  • Benchchem. Application Notes and Protocols for Spiromesifen Analysis: Sample Extraction and Clean-up.
  • SPIROMESIFEN (294) The first draft was prepared by Dr Michael Doherty, United States Environmental Protection Agency, Washington.
  • ResearchGate. (PDF) Optimization and Validation of a GC-FID/QuEChERS Method for Quantitative Determination of Spiromesifen Residues in Tomato Fruits, Leaves and Soil Matrices. (2024-08-15).
  • ResearchGate. Conclusion on the peer review of the pesticide risk assessment of the active substance spiromesifen.
  • NIH. PubChem. Spiromesifen | C23H30O4 | CID 9907412.
  • Terminal Residues and Risk Assessment of Spiromesifen and Spirodiclofen in Tomato Fruits. (2023-03-29).
  • EPA. Bayer Corporation Agriculture Division - Analytical Method for the Determination of BSN2060 and Metabolite Residues in Soil.
  • PubMed. Dissipation of spiromesifen and spiromesifen-enol on tomato fruit, tomato leaf, and soil under field and controlled environmental conditions.
  • Automated Solid-Phase Extraction (SPE) for Pesticides. (2022-08-05).
  • Terminal Residues and Risk Assessment of Spiromesifen and Spirodiclofen in Tomato Fruits. (2023-03-29).

Sources

Application

Introduction: The Analytical Imperative for Spiromesifen and its Enol Form

An Application Note and Protocol for the Chromatographic Separation of Spiromesifen and its Enol Metabolite Spiromesifen, a member of the spirocyclic phenyl tetronic acid chemical class, is a vital insecticide and mitici...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Chromatographic Separation of Spiromesifen and its Enol Metabolite

Spiromesifen, a member of the spirocyclic phenyl tetronic acid chemical class, is a vital insecticide and miticide used to protect a wide range of agricultural products.[1] Its mode of action involves the inhibition of lipid biosynthesis, a mechanism distinct from many common pesticides, making it effective against resistant strains of pests like whiteflies and mites.[1][2] However, effective residue monitoring and environmental fate analysis require a nuanced approach. Spiromesifen can transform into its primary metabolite, spiromesifen-enol (4-Hydroxy-3-mesityl-1-oxaspiro[4.4]nona-3-en-2-one), which must be considered in comprehensive residue definitions for risk assessment.[2][3][4]

The structural similarity between the parent compound and its enol metabolite necessitates a highly selective and robust analytical method for their distinct separation and quantification. This application note, designed for researchers and analytical scientists, provides a detailed protocol for the separation of spiromesifen and spiromesifen-enol using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity in complex matrices.[5][6]

Methodology: Core Principles of Separation and Detection

The separation of spiromesifen and its enol metabolite is optimally achieved through reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). The foundational principle of this technique relies on the differential partitioning of the analytes between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.

Causality of Method Selection:

  • Reverse-Phase Chromatography: A C18 stationary phase is selected for its hydrophobicity, which provides strong retention for the moderately nonpolar spiromesifen and its slightly more polar enol metabolite, allowing for their effective separation through gradient elution.

  • Acidified Mobile Phase: The addition of a weak acid, such as formic acid, to the mobile phase is critical.[3][4][5] This serves two primary functions: it suppresses the ionization of silanol groups on the silica-based column packing, leading to improved peak symmetry, and it promotes the protonation of the target analytes, which is essential for sensitive detection via positive-ion electrospray ionization (ESI) mass spectrometry.

  • Tandem Mass Spectrometry (MS/MS): Due to the complexity of matrices like soil, fruits, and vegetables, MS/MS is the detector of choice.[7][8] Its ability to perform Multiple Reaction Monitoring (MRM) allows for the selective detection and quantification of target analytes by monitoring specific precursor-to-product ion transitions, thereby minimizing matrix interference and ensuring high confidence in analyte identification.[6]

Experimental Workflow Overview

The following diagram outlines the complete analytical workflow, from initial sample handling to final data interpretation.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Tomato, Soil, Water) Extraction 2. Homogenization & Extraction (Acidified Acetonitrile - QuEChERS) Sample->Extraction Cleanup 3. Extract Cleanup (SPE or d-SPE) Extraction->Cleanup Injection 5. Injection into LC System Cleanup->Injection Final Extract Standards 4. Standard Preparation (Stock & Working Solutions in Acetonitrile) Standards->Injection Calibration Separation 6. Chromatographic Separation (Reverse-Phase C18 Column) Injection->Separation Detection 7. MS/MS Detection (ESI+, MRM Mode) Separation->Detection Integration 8. Peak Integration & Identification (Retention Time + MRM Ratio) Detection->Integration Quantification 9. Quantification (Calibration Curve) Integration->Quantification Report 10. Final Report (Residue Level in mg/kg or µg/L) Quantification->Report

Caption: End-to-end workflow for spiromesifen residue analysis.

Detailed Analytical Protocol

This protocol provides a validated starting point for the separation of spiromesifen and spiromesifen-enol. Analysts should perform in-house validation to ensure the method is suitable for their specific matrices and instrumentation.

Materials and Reagents
  • Reference Standards: Spiromesifen (≥98% purity) and Spiromesifen-enol (≥99% purity).[3][4]

  • Solvents: LC-MS grade acetonitrile, water, and methanol.

  • Additives: Formic acid (≥99% purity).[5]

  • Apparatus: Analytical balance, volumetric flasks, calibrated pipettes, autosampler vials.

Standard Solution Preparation
  • Primary Stock Solutions (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile. These solutions should be stored at -20°C.

  • Intermediate Stock Solution (e.g., 10 µg/mL): Prepare a mixed intermediate standard by diluting the primary stock solutions with acetonitrile.

  • Working Calibration Standards: Prepare a series of mixed calibration standards by serially diluting the intermediate stock solution. A typical concentration range is 0.5 to 100 µg/L.[7] The final diluent should match the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to ensure good peak shape for early eluting compounds.[6]

Sample Preparation (General Guideline)

While matrix-specific extraction is required, a common approach involves an acidified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Extraction: Homogenize a representative sample (e.g., 10 g of fruit) with 10 mL of acetonitrile containing 1% formic acid. The acid is crucial to prevent the transformation of spiromesifen into its enol form during extraction.[3][4]

  • Salting Out: Add QuEChERS salts (e.g., MgSO₄ and NaCl) to induce phase separation.

  • Centrifugation: Centrifuge the sample to separate the acetonitrile layer.

  • Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄) to remove interferences like fatty acids and sugars.

  • Final Preparation: Centrifuge the sample, take an aliquot of the supernatant, and dilute it with the initial mobile phase before filtering through a 0.22 µm filter into an autosampler vial.

Liquid Chromatography & Mass Spectrometry Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS system.

ParameterRecommended Condition
LC System UPLC or HPLC system capable of binary gradient elution
Analytical Column Phenomenex Kinetex C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent reverse-phase C18 column.[5]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 - 10 µL[3][4]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Spiromesifen-enol: m/z 273.2 → 186.9 (Quantifier); 273.2 → 67.0 (Qualifier).[6]Spiromesifen: To be determined empirically by infusing a standard solution.
Gradient Elution Profile

A gradient elution is necessary to first elute the more polar spiromesifen-enol, followed by the parent spiromesifen, while ensuring adequate separation and sharp peak shapes.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

Note: This gradient is a starting point. The gradient slope and duration should be optimized based on the specific column and instrumentation used to achieve baseline separation.

Data Analysis and Quantification
  • Analyte Identification: Confirm the identity of spiromesifen and spiromesifen-enol in samples by comparing their retention times and ion ratios (Quantifier MRM / Qualifier MRM) to those of an authentic standard analyzed under the same conditions.

  • Calibration Curve Construction: Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration for each analyte in the series of working standards. A linear regression with a correlation coefficient (R²) > 0.99 is typically required.

  • Quantification: Determine the concentration of each analyte in the sample extracts by interpolating their peak areas onto the calibration curve. The final residue concentration is calculated by accounting for the initial sample weight and all dilution factors used during sample preparation.

Trustworthiness and System Validation

To ensure the reliability and accuracy of the results, the following steps are essential:

  • Method Validation: The analytical method must be validated according to established guidelines (e.g., SANCO/12682/2019) for parameters including linearity, accuracy (recoveries), precision (RSD%), limit of detection (LOD), and limit of quantification (LOQ).[1] Typical LOQs for this type of analysis are in the range of 0.005 to 0.01 mg/kg.[2][8]

  • Quality Control: Include blank matrix samples and matrix-matched spiked samples (quality controls) in each analytical batch to monitor for contamination and assess the method's performance.

  • Internal Standards: For the highest level of accuracy, especially in complex matrices, the use of isotopically labeled internal standards (e.g., BSN2060-enol-d₃) is recommended to correct for matrix effects and variations in instrument response.[5]

References

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Spiromesifen & Degradates in Water 50261205.
  • Japanese Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Spiromesifen (Agricultural Products).
  • Sharma, K. K., et al. (2016). Method Validation for the Extraction and Analysis of Spiromesifen in Cabbage, Tomato and Soil by GC and GC-MS. Journal of Analytical & Pharmaceutical Research.
  • Al-Alaq, F. T., et al. (2023). Residue Evaluation of Spiromesifen in Tomato fruits, Leaves, and Soil in Baghdad-Iraq using QuEChERS Extraction via FID-Gas Chromatography. International Journal of Agricultural and Biosystems Engineering.
  • FAO/WHO. (2005). SPIROMESIFEN. Joint Meeting on Pesticide Residues (JMPR).
  • Al-Alaq, F. T., et al. (2024). Direct and Routine Analysis of Spiromesifen Residues in Environmental and Agricultural Matrices Using Gas Chromatography-Flame Ionization Detection. Analytical and Bioanalytical Chemistry Research.
  • Japanese Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Spiromesifen (Animal and Fishery Products).
  • U.S. Environmental Protection Agency. (n.d.). Spiromesifen & Degradate(s) Independent Laboratory Validation - Water.
  • Mate, C. J., et al. (n.d.). HPLC chromatogram of enol spiromesifen (a), photo spiromesifen (b) and spiromesifen (c) tention time (minutes). ResearchGate.
  • Tsochatzis, E., et al. (2023). Terminal Residues and Risk Assessment of Spiromesifen and Spirodiclofen in Tomato Fruits. Molecules.
  • Reddy, K. R., et al. (2012). Independent Laboratory Method Validation and Determination of Spiromesifen Residues in Tomatoes. International Journal of Pharmaceutical & Biological Archives.
  • FAO. (n.d.). SPIROMESIFEN (294).
  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note.
  • Tsochatzis, E., et al. (2023). Terminal Residues and Risk Assessment of Spiromesifen and Spirodiclofen in Tomato Fruits. ResearchGate.
  • Mohapatra, S., et al. (2018). Residue level and dissipation pattern of spiromesifen in cabbage and soil from 2-year field study. ResearchGate.
  • Siddamallaiah, L., et al. (2017). Dissipation of spiromesifen and spiromesifen-enol on tomato fruit, tomato leaf, and soil under field and controlled environmental conditions. ResearchGate.
  • Siddamallaiah, L., et al. (n.d.). Chemical structure of a spiromesifen and b spiromesifen-enol. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in the Analysis of Spiromesifen Metabolite M01 (BSN 2060-Enol)

As Senior Application Scientists, we understand that robust and accurate analytical data is the cornerstone of research and development. The analysis of pesticide metabolites like Spiromesifen Metabolite M01 (also known...

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that robust and accurate analytical data is the cornerstone of research and development. The analysis of pesticide metabolites like Spiromesifen Metabolite M01 (also known as spiromesifen-enol) presents unique challenges, primarily due to the phenomenon known as "matrix effects." This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the topic.

Q1: What exactly are Spiromesifen and its Metabolite M01?

A: Spiromesifen is a non-systemic insecticide and acaricide from the chemical class of spirocyclic tetronic acids.[1] It functions by inhibiting lipid biosynthesis in pests.[1] In various environmental and biological systems, spiromesifen can hydrolyze to its primary and most significant metabolite, Spiromesifen-enol (M01) .[2][3] Due to its prevalence, regulatory bodies often require that residue analysis includes both the parent compound and the M01 metabolite for a complete risk assessment.[2][4]

Q2: What are "matrix effects," and how do they impact my M01 analysis?

A: Matrix effects are the alteration of an analyte's response (signal suppression or enhancement) caused by co-extracted, interfering compounds from the sample matrix (e.g., soil, fruit, vegetables).[5] In electrospray ionization (ESI), the mechanism used in most LC-MS/MS systems, these co-eluting compounds can compete with the analyte for ionization, leading to a suppressed signal, or in some cases, enhance it.[5][6] This directly impacts the accuracy and precision of quantification, potentially leading to erroneously low or high results if not properly addressed.[5]

Q3: What is the recommended analytical technique for M01?

A: The industry standard for the sensitive and selective analysis of Spiromesifen and M01 is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) .[4][7][8][9] This technique provides the necessary specificity to distinguish the analytes from complex matrix components and the sensitivity to meet low detection limits required by regulatory standards.

Q4: How can I quantitatively assess the degree of matrix effect in my method?

A: The matrix effect (ME) can be calculated by comparing the peak area of an analyte in a standard solution prepared in a post-extraction blank sample matrix (A) with the peak area of the analyte in a pure solvent standard at the same concentration (B).

The formula is: ME (%) = (A / B - 1) * 100

  • A value of 0% indicates no matrix effect.

  • A negative value (e.g., -40%) indicates signal suppression.

  • A positive value (e.g., +30%) indicates signal enhancement.

According to guidelines like SANTE/11312/2021, matrix effects should ideally be within ±20% for a method to be considered rugged.[10][11]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide uses a question-and-answer format to address specific experimental problems.

Problem 1: My analyte recovery is consistently low (<70%). What's going wrong?

This is a common issue that can stem from either the extraction or the cleanup phase.

  • Possible Cause A: Inefficient Initial Extraction

    • Scientific Rationale: The goal of extraction is to efficiently transfer the analyte from a solid or semi-solid matrix into a liquid solvent. The choice of solvent, pH, and physical disruption method are critical. For M01, maintaining an acidic pH is crucial to prevent the degradation of the parent spiromesifen into the M01 metabolite during the extraction process itself, which could artificially inflate M01 results.[8][12]

    • Solution:

      • Verify Solvent: Acetonitrile is the most common and effective extraction solvent for spiromesifen and its metabolites.[13][14]

      • Ensure Acidification: Use an acidified extraction solvent, such as acetonitrile with 1% acetic acid or a formic acid/water mixture, to maintain analyte stability.[8][13]

      • Optimize Homogenization: Ensure your sample is thoroughly homogenized. For solid samples, use a high-speed blender or homogenizer to maximize the surface area for solvent contact.[15]

  • Possible Cause B: Analyte Loss During Cleanup

    • Scientific Rationale: The cleanup step is designed to remove matrix interferences, but the sorbents used can sometimes retain the analyte of interest, especially if an inappropriate sorbent is chosen. For example, Graphitized Carbon Black (GCB) is excellent for removing pigments but can adsorb planar molecules, potentially leading to loss of certain analytes.[16]

    • Solution:

      • Re-evaluate dSPE Sorbent: If you are using the QuEChERS method, assess your choice of dispersive solid-phase extraction (dSPE) sorbent. For most fruit and vegetable matrices, a combination of Primary Secondary Amine (PSA) to remove sugars and organic acids, and C18 to remove non-polar interferences, is a robust starting point.[16][17]

      • Check Sorbent Amount: Using an excessive amount of sorbent can lead to analyte loss. Try reducing the amount of dSPE sorbent in your cleanup step and assess the impact on recovery.

      • Perform a Sorbent Evaluation: Test different sorbents and combinations to find the optimal balance between cleanup efficiency and analyte recovery for your specific matrix.

Table 1: Comparison of Common dSPE Sorbents for M01 Analysis
SorbentPrimary FunctionIdeal for MatricesPotential Issues
PSA (Primary Secondary Amine)Removes polar interferences like organic acids, fatty acids, and sugars.[16]Fruits, vegetables.[17]Can be less effective for highly fatty matrices.
C18 (Octadecyl)Removes non-polar interferences like fats and oils.[16]High-fat matrices (e.g., avocado, nuts).May not sufficiently remove polar or pigmented interferences.
GCB (Graphitized Carbon Black)Removes pigments (e.g., chlorophyll) and sterols.[16]Highly pigmented matrices (e.g., spinach, tea).[8][17]Can cause irreversible adsorption of planar analytes. Use with caution and in minimal amounts.
Z-Sep® (Zirconium Dioxide-based)Strong affinity for lipids, fats, and pigments.[16]High-fat and highly pigmented matrices.Can be more expensive than traditional sorbents.
Problem 2: I'm observing significant signal suppression even after cleanup. How do I compensate?

This indicates that interfering matrix components are still reaching your LC-MS/MS system. While optimizing cleanup is the first step, compensation strategies are often necessary for complex matrices.

  • Scientific Rationale: When cleanup alone is insufficient, the most reliable approach is to make the calibration standards experience the same matrix effects as the samples. This ensures that any signal suppression or enhancement affects both the sample and the calibrant equally, leading to an accurate calculation.

  • Solution A: Implement Matrix-Matched Calibration

    • This is the most common and effective strategy. Instead of preparing your calibration standards in pure solvent, you prepare them in a blank matrix extract that has been processed through your entire sample preparation procedure.[18][19] This method directly compensates for the specific matrix effects of that sample type. A detailed protocol is provided in Section 3.

  • Solution B: Use an Isotopically Labeled Internal Standard (IL-IS)

    • This is the "gold standard" for correcting matrix effects and variability in extraction.[6][7] An IL-IS is a version of your analyte (M01) where some atoms have been replaced with their heavy isotopes (e.g., ²H or ¹³C). It is chemically identical and co-elutes with the native analyte, meaning it experiences the exact same ionization suppression or enhancement.[9] By calculating the peak area ratio of the native analyte to the IL-IS, you can achieve highly accurate quantification, regardless of matrix effects.

  • Solution C: Strategic Dilution

    • Diluting the final extract with the initial mobile phase can reduce the concentration of co-eluting matrix components below the level where they cause significant ion suppression.[20] This is a simple and effective strategy, but it requires that your analyte concentration is high enough to remain well above the instrument's limit of quantification (LOQ) after dilution.

Diagram: Decision-Making Workflow for Troubleshooting Matrix Effects

Matrix_Effects_Workflow start Significant Matrix Effect Observed (e.g., > ±20%) is_recovery_ok Is Analyte Recovery Acceptable? (70-120%) start->is_recovery_ok optimize_cleanup Optimize Cleanup Strategy (See Table 1) - Change/combine sorbents - Adjust sorbent amount is_recovery_ok->optimize_cleanup No use_compensation Implement Compensation Strategy is_recovery_ok->use_compensation Yes is_me_resolved Is Matrix Effect Resolved? optimize_cleanup->is_me_resolved is_me_resolved->use_compensation No end_node Method Optimized is_me_resolved->end_node Yes il_is_avail Isotopically Labeled Internal Standard Available? use_compensation->il_is_avail use_il_is Use IL-IS (Gold Standard) il_is_avail->use_il_is Yes use_mmc Use Matrix-Matched Calibration il_is_avail->use_mmc No use_il_is->end_node use_mmc->end_node QuEChERS_Workflow cluster_extraction Part 1: Extraction cluster_cleanup Part 2: Dispersive SPE Cleanup cluster_analysis Part 3: Analysis A 1. Weigh 10g Homogenized Sample B 2. Add 10 mL Acidified Acetonitrile A->B C 3. Vortex 1 min B->C D 4. Add QuEChERS Salts (MgSO4, NaOAc) C->D E 5. Vortex 1 min & Centrifuge D->E F 6. Take Aliquot of Supernatant E->F G 7. Add dSPE Sorbent (e.g., PSA + MgSO4) F->G H 8. Vortex 30s & Centrifuge G->H I 9. Take Final Aliquot H->I J 10. Evaporate & Reconstitute I->J K 11. LC-MS/MS Analysis J->K

Caption: Step-by-step workflow for the QuEChERS method.

Protocol 2: Preparation of Matrix-Matched Calibration Standards
  • Prepare Blank Matrix Extract: Select a representative sample of the matrix (e.g., tomato) that is known to be free of spiromesifen and its metabolites. Process this "blank" sample using the exact same procedure as described in Protocol 1, up to and including the cleanup and reconstitution step. This final solution is your "blank matrix extract."

  • Prepare Stock Solution: Prepare a high-concentration stock solution of M01 analytical standard in a pure solvent (e.g., acetonitrile).

  • Serial Dilutions: Perform serial dilutions of the stock solution using the blank matrix extract as the diluent. This will create a set of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) where each standard contains the same concentration of matrix components.

  • Construct Calibration Curve: Analyze these matrix-matched standards on the LC-MS/MS and construct your calibration curve. When you analyze your unknown samples, their quantification will be inherently corrected for the matrix effects present in the calibration standards.

Section 4: References

  • Environmental Chemistry Method for Spiromesifen & Degradates in Water 50261205 - EPA. (n.d.). Retrieved from

  • Method Validation for the Extraction and Analysis of Spiromesifen in Cabbage, Tomato and Soil by GC and GC-MS. (2016). Journal of Environmental Science and Health, Part B, 51(10), 683-689. Retrieved from

  • Optimization and Validation of a GC-FID/QuEChERS Method for Quantitative Determination of Spiromesifen Residues in Tomato Fruits, Leaves and Soil Matrices. (2024). Analytical and Bioanalytical Chemistry Research. Retrieved from

  • Analytical Method for Spiromesifen (Agricultural Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. Retrieved from

  • Method validation and analytical quality control in pesticide residues analysis. (n.d.). BVL. Retrieved from

  • Optimization and Validation of a GC-FID/QuEChERS Method for Quantitative Determination of Spiromesifen Residues in Tomato Fruits, Leaves and Soil Matrices. (2024). ResearchGate. Retrieved from

  • Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. (2010). EU Reference Laboratories for Residues of Pesticides. Retrieved from

  • Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. (n.d.). MDPI. Retrieved from

  • A Comparative Guide to Evaluating Measurement Uncertainty in Spiromesifen Residue Analysis. (n.d.). BenchChem. Retrieved from

  • Spiromesifen & Degradate(s) Independent Laboratory Validation - Water. (n.d.). EPA. Retrieved from

  • EVALUATION OF C18 SOLID-PHASE EXTRACTION CARTRIDGES FOR THE ISOLATION OF SELECT PESTICIDES AND METABOLITES. (n.d.). USDA ARS. Retrieved from

  • Application Notes and Protocols for Spiromesifen Analysis: Sample Extraction and Clean-up. (n.d.). BenchChem. Retrieved from

  • Validation of an Analytical Method for (S)-Hexaconazole in Accordance with SANTE Guidelines: A Comparative Guide. (n.d.). BenchChem. Retrieved from

  • Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. (2022). Accredia. Retrieved from

  • Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (2021). Food Analytical Methods, 14(9), 1919-1926. Retrieved from

  • GC chromatograms for the analysis of spiromesifen in a cabbage blank... (2017). ResearchGate. Retrieved from

  • Improving Pesticide Analysis Following AOAC and EN Methods with QuEChERS Column SPE. (2024). YouTube. Retrieved from

  • Modern Sample Preparation Techniques for Pesticide Analysis. (n.d.). ResearchGate. Retrieved from

  • How to overcome matrix effects in the determination of pesticides in fruit by HPLC-ESI-MS-MS. (n.d.). ResearchGate. Retrieved from

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from

  • Automated Solid-Phase Extraction (SPE) for Pesticides. (2022). California State Water Resources Control Board. Retrieved from

  • Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. (2009). ResearchGate. Retrieved from

  • SPIROMESIFEN. (2005). JMPR. Retrieved from

  • Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. (2005). Journal of Chromatography A, 1067(1-2), 3-22. Retrieved from

  • Analytical Method for Spiromesifen (Animal and Fishery Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. Retrieved from

  • LC-MS/MS extracted ion chromatogram matrix-matched standard of a... (n.d.). ResearchGate. Retrieved from

  • Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. (n.d.). PubMed Central. Retrieved from

  • Comparison of solid-phase extraction sorbents for cleanup in pesticide residue analysis of fresh fruits and vegetables. (2002). Journal of AOAC International, 85(5), 1165-1171. Retrieved from

  • SPIROMESIFEN (294). (n.d.). JMPR. Retrieved from

  • Review of the existing maximum residue levels for spiromesifen according to Article 12 of Regulation (EC) No 396/2005. (2019). EFSA Journal, 17(11), e05869. Retrieved from

  • MS/MS parameters for determination of spiromesifen and spirodiclofen. (n.d.). ResearchGate. Retrieved from

  • A Look at Matrix Effects. (2017). LCGC International. Retrieved from

Sources

Optimization

Optimizing QuEChERS Cleanup for Spiromesifen Metabolite M01 (BYI0830-enol)

Technical Support Center: Spiromesifen & Metabolites Welcome to the technical support guide for the analysis of Spiromesifen and its primary metabolite, M01 (BYI0830-enol). This resource, designed for researchers and ana...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiromesifen & Metabolites

Welcome to the technical support guide for the analysis of Spiromesifen and its primary metabolite, M01 (BYI0830-enol). This resource, designed for researchers and analytical chemists, provides in-depth troubleshooting advice and optimized protocols for the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup method. As Senior Application Scientists, we have compiled field-proven insights to help you overcome common challenges and ensure high-quality, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues encountered during the analysis of Spiromesifen M01, focusing on the causality behind each recommendation.

Q1: I'm experiencing low recovery for Spiromesifen M01. What are the likely causes and how can I fix it?

Low recovery is a common issue, often stemming from the unique chemical properties of the M01 enol metabolite. The primary causes are typically related to sorbent selection in the cleanup step or pH conditions during extraction.

  • Cause 1: Inappropriate Sorbent in d-SPE Cleanup. The M01 metabolite has a planar structure due to its enol group. Sorbents like Graphitized Carbon Black (GCB) are excellent for removing pigments and sterols but can cause significant analyte loss for planar molecules through strong π-π interactions. If your d-SPE tube contains GCB, this is the most likely reason for low recovery.

  • Solution: Avoid using GCB for the cleanup of Spiromesifen M01. Instead, opt for a combination of Primary Secondary Amine (PSA) to remove organic acids and C18 to remove nonpolar interferences like fats and waxes. For fatty matrices, increasing the amount of C18 is recommended.

  • Cause 2: Suboptimal pH during Extraction. The stability and extraction efficiency of Spiromesifen and its M01 metabolite can be pH-dependent. The initial extraction with acetonitrile and buffering salts is critical. Using a buffered system, such as the AOAC Official Method 2007.01 (using acetate buffering), ensures a consistent pH environment (around 4.8), which is optimal for the stability and partitioning of many pesticides, including organochlorines and pyrethroids that share some characteristics with Spiromesifen.

  • Solution: Strictly adhere to a validated buffered QuEChERS method. We recommend the AOAC 2007.01 protocol, which uses sodium acetate to maintain an acidic pH, preventing the degradation of pH-sensitive compounds.

Q2: My baseline is noisy and I'm seeing significant matrix effects, especially in complex matrices like avocado or tea. How can I improve my cleanup?

High matrix effects can lead to ion suppression or enhancement in LC-MS/MS analysis, compromising accuracy and precision. The key is a more targeted cleanup approach.

  • Cause: Insufficient Removal of Matrix Co-extractives. Complex matrices contain high concentrations of pigments (chlorophyll), fats, waxes, and other compounds that are not adequately removed by a standard PSA/C18 cleanup. Chlorophyll is a particularly common interference.

  • Solution 1: Use a Modified Sorbent. While GCB is problematic, newer sorbents have been developed to remove color without adsorbing planar analytes. Consider using a proprietary carbon sorbent engineered with a modified surface to reduce π-π interactions or a combination product like Z-Sep+, which contains zirconia-coated silica and is effective at removing both fats and pigments.

  • Solution 2: Optimize Sorbent Mass. For particularly challenging matrices, you may need to adjust the amount of sorbent used in the d-SPE step. The table below provides a starting point for optimizing sorbent amounts based on matrix type.

    Matrix TypePrimary InterferenceRecommended SorbentsTypical Mass (per mL of extract)
    High-Fat (e.g., Avocado)Lipids, WaxesC18 + PSA50 mg C18 + 50 mg PSA
    High-Pigment (e.g., Spinach)Chlorophyll, CarotenoidsPSA + Z-Sep+50 mg PSA + 50 mg Z-Sep+
    Waxy (e.g., Citrus Peel)Waxes, Nonpolar lipidsC18 + PSA75 mg C18 + 50 mg PSA
    General Purpose (e.g., Apple)Sugars, Organic AcidsPSA50 mg PSA
  • Solution 3: Employ a Salt-Out Liquid-Liquid Extraction (SALLE). Before proceeding to d-SPE, ensure a proper phase separation is achieved. The addition of salts like MgSO₄ not only induces phase separation but also helps partition water out of the acetonitrile layer, which can improve the removal of polar interferences.

Q3: My results are not reproducible between samples. What could be causing this variability?

Poor reproducibility often points to inconsistencies in the manual execution of the QuEChERS protocol.

  • Cause 1: Inconsistent Shaking. The duration and intensity of shaking during both the extraction and d-SPE steps directly impact extraction efficiency and cleanup effectiveness. Manual shaking is inherently variable.

  • Solution: Use a mechanical shaker set to a consistent speed and time for all samples. A minimum of 1 minute of vigorous shaking is recommended for each step.

  • Cause 2: Temperature Fluctuations. The extraction process is exothermic, particularly after adding anhydrous MgSO₄. Performing the extraction at a consistent temperature is crucial.

  • Solution: Allow the samples to cool to room temperature after the initial extraction shake before centrifuging. This ensures consistent partitioning and prevents pressure buildup.

  • Cause 3: Inaccurate Pipetting. Small variations in the volume of acetonitrile or water added can alter the extraction dynamics and final analyte concentration.

  • Solution: Use calibrated pipettes and ensure they are functioning correctly. For the final extract, use a calibrated autosampler for injection into the LC-MS/MS system.

Optimized QuEChERS Protocol for Spiromesifen M01

This protocol is optimized for general-purpose fruit and vegetable matrices and is based on the AOAC Official Method 2007.01.

Step 1: Sample Homogenization & Extraction
  • Weigh 15 g (± 0.1 g) of a homogenized sample into a 50 mL centrifuge tube.

  • For samples with low water content (<80%), add an appropriate amount of deionized water to bring the total water content to ~10 mL.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Add the internal standard solution.

  • Add the contents of a pre-weighed salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

  • Immediately cap the tube tightly and shake vigorously for 1 minute using a mechanical shaker. This initiates the extraction and partitioning process.

  • Centrifuge at ≥3000 rcf for 5 minutes.

Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE cleanup tube.

  • The d-SPE tube should contain 150 mg of anhydrous MgSO₄, 50 mg of PSA sorbent, and 50 mg of C18 sorbent.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 5 minutes.

  • Transfer the final extract into an autosampler vial for LC-MS/MS analysis.

Visualizing the Workflow

A clear understanding of the process flow is critical for successful implementation and troubleshooting.

QuEChERS_Workflow cluster_extraction PART 1: Extraction cluster_cleanup PART 2: d-SPE Cleanup cluster_analysis PART 3: Analysis Sample 1. 15g Homogenized Sample Add_Solvent 2. Add 15mL Acetonitrile (1% Acetic Acid) Sample->Add_Solvent Add_Salts 3. Add MgSO4 & NaOAc Salts Add_Solvent->Add_Salts Shake_Extract 4. Shake Vigorously (1 min) Add_Salts->Shake_Extract Centrifuge_Extract 5. Centrifuge (5 min) Shake_Extract->Centrifuge_Extract Transfer 6. Take 1mL Supernatant Centrifuge_Extract->Transfer Supernatant dSPE_Tube 7. Add to d-SPE Tube (PSA, C18, MgSO4) Transfer->dSPE_Tube Vortex_Cleanup 8. Vortex (30 sec) dSPE_Tube->Vortex_Cleanup Centrifuge_Cleanup 9. Centrifuge (5 min) Vortex_Cleanup->Centrifuge_Cleanup Final_Extract 10. Final Extract Centrifuge_Cleanup->Final_Extract Cleaned Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS

Caption: Optimized QuEChERS workflow for Spiromesifen M01 analysis.

Troubleshooting Decision Tree

When encountering issues, use this logical guide to pinpoint the problem.

Troubleshooting_Tree Start Problem Observed? Low_Recovery Low Recovery? Start->Low_Recovery Yes High_Matrix High Matrix Effects? Start->High_Matrix No Check_GCB Remove GCB from d-SPE. Use PSA/C18. Low_Recovery->Check_GCB Yes Check_pH Verify Buffered Extraction (e.g., AOAC Method). Low_Recovery->Check_pH No Poor_Repro Poor Reproducibility? High_Matrix->Poor_Repro No Optimize_Sorbent Optimize d-SPE sorbent. Consider Z-Sep+ for pigments. High_Matrix->Optimize_Sorbent Yes Check_Shaking Standardize shaking (time & speed). Poor_Repro->Check_Shaking Yes Check_Temp Control temperature during extraction. Poor_Repro->Check_Temp No

Caption: Decision tree for troubleshooting common QuEChERS issues.

References

  • Agilent Technologies. Choosing the Right Dispersive SPE Sorbent for QuEChERS Analysis. Agilent. Available from: [Link]

  • AOAC Official Method 2007.01. Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. AOAC International. Available from: [Link]

  • Lehotay, S. J., Son, K. A., Kwon, H., Koesukwiwat, U., Fu, W., Mastovska, K., ... & Farlin, J. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables. Journal of Chromatography A, 1217(16), 2548-2560. Available from: [Link]

Troubleshooting

Technical Support Center: Strategies for Mitigating Ion Suppression of Spiromesifen-enol in LC-MS/MS Analysis

Welcome to the technical support resource for the quantitative analysis of spiromesifen and its primary metabolite, spiromesifen-enol. This guide is designed for researchers and analytical scientists who are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the quantitative analysis of spiromesifen and its primary metabolite, spiromesifen-enol. This guide is designed for researchers and analytical scientists who are encountering challenges with sensitivity, accuracy, and reproducibility in their LC-MS/MS assays. We will delve into the root causes of ion suppression for these specific compounds and provide a structured, cause-and-effect-based approach to troubleshooting and method optimization.

Section 1: Foundational Concepts - Understanding the Challenge

This section addresses the fundamental questions surrounding the analysis of spiromesifen-enol and the phenomenon of ion suppression.

Q1: What is ion suppression and why is it a critical problem in LC-MS/MS?

A: Ion suppression is a type of matrix effect that frequently plagues quantitative LC-MS/MS analysis. It is a reduction in the ionization efficiency of a target analyte caused by the presence of co-eluting components from the sample matrix (e.g., salts, lipids, proteins).[1][2] During the electrospray ionization (ESI) process, the analyte and matrix components compete for the limited charge and surface area on the ESI droplets.[2][3] When matrix components are in high concentration or are more readily ionized, they can monopolize this process, preventing the analyte from efficiently forming gas-phase ions. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and compromised assay reproducibility.[2][4] It is crucial to understand that even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression occurs before mass analysis and can therefore affect even the most specific MRM transitions.[2]

Q2: What specific properties of spiromesifen and its enol form are relevant to LC-MS/MS analysis and ion suppression?

A: Understanding the physicochemical properties of your analytes is the first step in robust method development.

  • Spiromesifen: This is the parent insecticide, belonging to the tetronic acid class.[5] It is a relatively non-polar molecule with a Log P of approximately 4.55, making it soluble in organic solvents like acetonitrile and ethyl acetate.[6]

  • Spiromesifen-enol (BYI08330-enol): This is the primary metabolite, formed by the hydrolysis of the dimethylbutyrate ester group from the parent spiromesifen.[7][8] Lacking the ester group, the enol form is more polar than the parent compound.

  • Analytical Implication: In many regulatory and research contexts, the total residue is defined as the sum of spiromesifen and spiromesifen-enol.[9] Therefore, a robust analytical method must be capable of accurately quantifying both. The difference in their polarity means they will have different retention behaviors on a reversed-phase column, which can be leveraged to move them away from interfering matrix components. Extraction protocols often use acidified solvents to prevent the artificial conversion of spiromesifen to its enol form during sample preparation.[9]

Q3: How can I definitively diagnose if ion suppression is affecting my spiromesifen-enol analysis?

A: Visual inspection of inconsistent results is not enough. The gold standard for diagnosing and mapping ion suppression is the post-column infusion experiment . This procedure allows you to visualize the regions of your chromatogram where co-eluting matrix components are suppressing the MS signal.

The experiment involves continuously infusing a standard solution of your analyte (spiromesifen-enol) directly into the MS source while injecting a blank, extracted matrix sample onto the LC column.[10] A stable baseline signal for your analyte is established. As the matrix components elute from the column, any dip or suppression in this stable baseline directly indicates that something eluting at that specific retention time is interfering with your analyte's ionization. An ideal result is a flat baseline, indicating no suppression.[10]

Section 2: Troubleshooting Guide: A Systematic Approach

Follow this guide to systematically isolate and resolve the source of ion suppression in your assay. We will proceed logically from the sample, through the chromatography, to the detector.

Diagram: Systematic Workflow for Troubleshooting Ion Suppression

G cluster_0 Troubleshooting Workflow A Problem Detected: Low Sensitivity or Poor Reproducibility B Step 1: Diagnose with Post-Column Infusion A->B C Is Suppression Observed? B->C D Step 2: Optimize Sample Preparation C->D Yes I Issue is Not Ion Suppression. Check Instrument Health. C->I No E Step 3: Optimize Liquid Chromatography D->E Re-evaluate F Step 4: Optimize MS Source & Parameters E->F Re-evaluate G Step 5: Implement Compensatory Strategies F->G Re-evaluate H Problem Resolved: Method Validated G->H

Caption: A logical workflow for diagnosing and resolving ion suppression.

Sample Preparation: The First and Best Line of Defense

Effective sample preparation is the most powerful tool for mitigating ion suppression because it removes the interfering matrix components before they can enter the LC-MS system.[1][4]

Q: My signal is highly variable between injections. Could my simple protein precipitation or QuEChERS extraction be the cause?

A: Yes, very likely. While protein precipitation and basic QuEChERS are excellent for their speed and ease of use, they are relatively non-selective cleanup methods.[4][11] They effectively remove proteins and some fats, but they often leave behind many other matrix components, such as phospholipids and salts, which are notorious for causing ion suppression. If you are analyzing a complex matrix (e.g., plasma, fatty foods, soil), a more targeted cleanup is almost always necessary.

Q: I've confirmed I have a matrix effect. How can I improve my sample cleanup?

A: The most effective solution is to implement Solid-Phase Extraction (SPE) . SPE uses a packed sorbent to selectively retain the analyte while allowing matrix components to be washed away, or vice-versa.[1][3]

  • For Spiromesifen and Spiromesifen-enol: Given their differing polarities, a mixed-mode or polymeric reversed-phase SPE sorbent is an excellent starting point. This allows for a strong retention mechanism for both compounds while providing opportunities for rigorous wash steps to remove interferences.

  • Causality: By using carefully selected wash solvents of intermediate strength, you can elute polar interferences (that would suppress the more polar enol) and non-polar interferences (that would suppress the parent spiromesifen) before finally eluting your analytes of interest with a strong organic solvent. See Protocol 2 for a detailed example.

Q: Is "Dilute and Shoot" a viable option to reduce matrix effects?

A: Sometimes. Diluting the sample extract reduces the concentration of both the analyte and the interfering matrix components.[2][12] This can be an effective strategy if your original analyte concentration is very high and your instrument is sufficiently sensitive to still detect the diluted analyte with a good signal-to-noise ratio.[12] However, for trace-level quantification, dilution will likely push your analyte concentration below the limit of quantification (LOQ). It is a quick fix but often not suitable for demanding applications.[2]

Liquid Chromatography: Creating Separation is Key

If you cannot remove interferences, the next best strategy is to chromatographically separate your analyte from them.[2][4]

Q: How can I use chromatography to separate spiromesifen-enol from interfering matrix components?

A: The goal is to ensure your analyte's peak does not co-elute with the "suppression zones" identified in your post-column infusion experiment.

  • Gradient Optimization: Avoid eluting your peak on the steep part of a ballistic gradient. A shallower, more focused gradient around the retention time of your analyte will improve resolution between it and nearby interferences.

  • Column Technology: Employing high-efficiency columns, such as those used in UPLC/UHPLC systems, can dramatically reduce ion suppression.[13] The smaller particles in these columns generate sharper, narrower peaks. This increased peak capacity means there is a statistically lower chance of a matrix component co-eluting with and suppressing your analyte.[13]

  • Column Chemistry: A standard C18 column is a good starting point. However, if co-elution persists, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase, which can alter the elution order of analytes and interferences.

Q: My peak is eluting in the void volume where I see a major suppression zone. What should I do?

A: This is a common problem, as many highly polar matrix components are unretained and elute at the solvent front.[2] To fix this, you need to increase the retention of spiromesifen-enol. You can achieve this by:

  • Starting your gradient at a lower percentage of organic solvent (e.g., 5% acetonitrile instead of 20%).

  • Using a less polar stationary phase if the compound is very polar, or a more retentive one like a C18 if it is not being retained enough.

Mass Spectrometry: Fine-Tuning and Compensation

While you cannot "remove" suppression at the MS source, you can optimize parameters and use intelligent strategies to compensate for its effects.

Q: Can I optimize my MS source parameters to reduce ion suppression?

A: Yes, tuning source parameters can help, primarily by improving the efficiency of the desolvation process, which can make the ionization less susceptible to interference.

  • Increase Gas Temperature and Flow: Higher drying gas temperatures and flows can help evaporate droplets more efficiently, potentially reducing the impact of non-volatile matrix components like salts.[4]

  • Optimize Capillary Voltage: Ensure the capillary voltage is optimized for your specific analyte and mobile phase. An unstable spray is more prone to suppression.[4]

Q: Would switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) help?

A: It is a valid strategy to consider. APCI is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile matrix components compared to ESI.[2][3] If spiromesifen-enol can be efficiently ionized by APCI, switching sources could significantly reduce matrix effects. The trade-off may be a potential loss in sensitivity for certain compounds compared to ESI.

Q: How do I properly use an internal standard to compensate for ion suppression?

A: Using an internal standard (IS) is a compensatory method, not a fix. The key is to use a stable isotope-labeled (SIL) internal standard for spiromesifen-enol.[1][14]

  • Mechanism of Action: A SIL-IS is chemically identical to the analyte but has a different mass (due to 13C, 15N, or 2H substitution). It will therefore have the exact same chromatographic retention time and ionization efficiency.

  • Why it Works: Because the SIL-IS co-elutes perfectly with the analyte, it experiences the exact same degree of ion suppression at the exact same time.[1] By calculating the ratio of the analyte peak area to the IS peak area, the signal suppression effect is normalized, leading to accurate and precise quantification. Using a structural analog that elutes at a different time will not provide this level of compensation.[14][15]

Section 3: Protocols & Data

Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
  • Prepare Solutions:

    • Create a 1 µg/mL solution of spiromesifen-enol in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

    • Prepare a blank matrix sample by performing your complete extraction and cleanup procedure on a sample known to contain no analyte.

  • System Setup:

    • Use a T-connector to introduce the analyte solution into the flow path between the LC column outlet and the MS inlet.

    • Set up a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10-20 µL/min).

    • Set the LC flow rate as you would in your analytical method.

  • Execution:

    • Begin infusing the analyte solution and allow the MS signal to stabilize. You should see a steady, high-intensity baseline in your MRM channel.

    • Inject the prepared blank matrix extract onto the LC column.

    • Monitor the infused analyte signal throughout the entire chromatographic run.

  • Interpretation:

    • No Suppression: The baseline remains flat.

    • Suppression: Sharp or broad dips in the baseline indicate the retention times where matrix components are eluting and suppressing the signal. Note these "suppression zones" to guide your chromatographic optimization.

Protocol 2: Recommended Solid-Phase Extraction (SPE) Cleanup

This protocol is a starting point for a complex matrix like fruit, vegetable, or soil extracts.

  • Sorbent: Polymeric Reversed-Phase SPE Cartridge (e.g., Waters Oasis HLB or equivalent), 60 mg, 3 mL.

  • Conditioning: Wash the cartridge with 3 mL of Methanol, followed by 3 mL of Water. Do not let the sorbent go dry.

  • Loading: Load up to 1 mL of your sample extract (previously diluted with water to <10% organic content).

  • Wash 1 (Polar Interferences): Wash the cartridge with 2 mL of 5% Methanol in water. This removes salts and highly polar matrix components.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 2 mL of 40% Acetonitrile in water. This wash is critical for removing moderately non-polar interferences without eluting the analytes.

  • Elution: Elute spiromesifen and spiromesifen-enol with 2 mL of 95:5 Acetonitrile:Methanol.

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase for injection.

Table 1: Example LC-MS/MS Parameters for Spiromesifen & Spiromesifen-enol

These parameters should be optimized on your specific instrument but serve as a validated starting point.[16][17]

ParameterSpiromesifenSpiromesifen-enol
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 371.2271.1
Product Ion 1 (Quantifier) 173.1187.1
Product Ion 2 (Qualifier) 271.1159.1
Collision Energy (eV) 20-3015-25
Dwell Time (ms) 50-10050-100

Section 4: Visual Guides

Diagram: Chemical Relationship of Spiromesifen and its Enol Metabolite

G cluster_chem Metabolic Conversion Spiro Spiromesifen (Parent Ester) Enol Spiromesifen-enol (Metabolite) Spiro->Enol Hydrolysis (+H2O)

Caption: Hydrolysis of spiromesifen to its enol metabolite.

By systematically applying the diagnostic and optimization strategies outlined in this guide, you can successfully overcome the challenges of ion suppression and develop a robust, accurate, and reproducible LC-MS/MS method for the analysis of spiromesifen and spiromesifen-enol.

References

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Preprints. Available at: [Link]

  • AMSbiopharma. (2025). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]

  • Furey, A., et al. (2013). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Available at: [Link]

  • Capriotti, A. L., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC, NIH. Available at: [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available at: [Link]

  • FAO. (2016). SPIROMESIFEN (294). JMPR. Available at: [Link]

  • Japanese Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Spiromesifen (Agricultural Products). Available at: [Link]

  • ResearchGate. (n.d.). LC-MS/MS extracted ion chromatogram matrix-matched standard of a spiromesifen-enol and b spiromesifen at 0.01 mg kg⁻¹. Available at: [Link]

  • EPA. (n.d.). Environmental Chemistry Method for Spiromesifen & Degradates in Water. Available at: [Link]

  • DrugFuture. (n.d.). Spiromesifen. Available at: [Link]

  • Ashtari, P., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. NIH. Available at: [Link]

  • ResearchGate. (n.d.). MS/MS parameters for determination of spiromesifen and spirodiclofen. Available at: [Link]

  • Bhandari, D., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Available at: [Link]

  • PubChem, NIH. (n.d.). Spiromesifen. Available at: [Link]

  • Kriisa, M., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ACS Publications. Available at: [Link]

  • Dolan, J. W. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Available at: [Link]

  • University of Hertfordshire. (n.d.). Spiromesifen (Ref: BSN 2060). AERU. Available at: [Link]

  • ResearchGate. (n.d.). LC-MS/MS parameters for the selected pesticides. Available at: [Link]

  • El-Saeid, M. H., et al. (2023). Terminal Residues and Risk Assessment of Spiromesifen and Spirodiclofen in Tomato Fruits. NIH. Available at: [Link]

  • LC-MS.com. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available at: [Link]

  • Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available at: [Link]

  • Huang, Y., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. Available at: [Link]

  • ResearchGate. (2019). Biochemical characterization of spiromesifen and spirotetramat as lipid synthesis inhibitors on cotton leaf worm, Spodoptera littoralis. Available at: [Link]

  • Kriisa, M., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. PMC, NIH. Available at: [Link]

  • ResearchGate. (2012). How to remove matrix effect in LC-MS/MS?. Available at: [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Recovery of Spiromesifen Metabolite M01 (BSN 2060-enol)

Welcome to the technical support center for the analysis of Spiromesifen and its metabolites. This guide is designed for researchers, analytical chemists, and professionals in drug development and crop science who are en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Spiromesifen and its metabolites. This guide is designed for researchers, analytical chemists, and professionals in drug development and crop science who are encountering challenges with the recovery of Spiromesifen Metabolite M01, also known as Spiromesifen-enol. Poor recovery of this key metabolite can lead to inaccurate quantification and misinterpretation of residue analysis, metabolism studies, and environmental fate assessments.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond a simple checklist to explain the underlying chemical principles and provide actionable, field-proven solutions to enhance your experimental success.

Understanding the Challenge: The Spiromesifen to M01 Transformation

Spiromesifen, a tetronic acid insecticide, is known to be relatively unstable, readily hydrolyzing to its primary and more stable enol metabolite, M01 (Spiromesifen-enol). This transformation is a critical consideration in any analytical workflow. The parent compound's stability is influenced by factors such as pH, temperature, and storage conditions.[1][2][3] In many biological and environmental systems, the predominant residue of concern is often the M01 metabolite.[1][4][5] Therefore, achieving high and consistent recovery of M01 is paramount for accurate residue definition and risk assessment.

Frequently Asked Questions & Troubleshooting Guide

Question 1: I am observing consistently low recovery of the Spiromesifen Metabolite M01 standard in my calibration curve. What are the likely causes?

Low recovery of your M01 standard, even before introducing a sample matrix, points to issues with the standard itself, its preparation, or its interaction with your analytical system.

Possible Causes & Solutions:

  • Standard Integrity:

    • Verification: Confirm the purity and integrity of your certified reference material (CRM). Check the certificate of analysis for the expiration date and recommended storage conditions. M01 standards are typically stored frozen (<-10 °C) in an organic solvent like acetonitrile.[6]

    • Action: If the standard is old or has been stored improperly, acquire a new one.

  • Solvent Compatibility and Stability:

    • Explanation: M01 is an enol, and its stability can be pH-dependent. While it is more stable than the parent Spiromesifen, it can still be susceptible to degradation under certain conditions. The choice of solvent for your stock and working solutions is critical.

    • Recommendation: Prepare your calibration standards in a solvent that matches your initial mobile phase composition to ensure good peak shape. Acidification of the solvent is often recommended. A common solvent for standards is 0.05% formic acid in water or acetonitrile/water mixtures.[7][8]

    • Protocol: Prepare fresh working standards daily from a stock solution that is stored under recommended conditions.

  • Adsorption to Labware:

    • Explanation: Hydrophobic analytes can adsorb to the surfaces of glass or plastic labware, especially at low concentrations.[9] This non-specific binding can lead to significant analyte loss before the sample is even injected.

    • Action:

      • Use polypropylene or silanized glass vials and pipette tips.

      • Consider adding a small amount of a compatible organic solvent (like acetonitrile or methanol) to your aqueous standards to reduce adsorption.

      • For ultra-trace analysis, specialized low-adsorption vials may be beneficial.

Question 2: My M01 recovery is acceptable in solvent standards, but drops significantly when I process my sample matrix (e.g., soil, plant material, animal tissue). Why is this happening?

This is a classic case of matrix effects, where components of your sample co-extract with your analyte and interfere with its detection.[10][11][12][13][14] Matrix effects can manifest as ion suppression or enhancement in LC-MS/MS analysis. Given the complexity of biological and environmental samples, this is a very common challenge.

Troubleshooting Matrix Effects:

  • Optimize Sample Preparation and Cleanup:

    • Explanation: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting your analyte. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for pesticide residue analysis, but it often requires optimization.[15][16][17][18][19][20][21]

    • Recommended Action: A modified QuEChERS protocol is often necessary. The key is in the dispersive solid-phase extraction (d-SPE) cleanup step.

      • For fatty matrices (e.g., oily crops, animal tissues): Include C18 sorbent in your d-SPE cleanup to remove lipids.

      • For pigmented matrices (e.g., leafy greens, fruits): Use graphitized carbon black (GCB) to remove pigments like chlorophyll. Caution: GCB can also adsorb planar analytes, so careful optimization of the amount is necessary.

      • General Cleanup: Primary secondary amine (PSA) is used to remove organic acids and sugars. Anhydrous magnesium sulfate is used to remove excess water.

  • Use Matrix-Matched Calibrants:

    • Explanation: To compensate for matrix effects that cannot be removed by cleanup, prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples.[11] This helps to ensure that the standards and samples experience similar levels of ion suppression or enhancement.

    • Protocol:

      • Obtain a sample of the matrix that is known to be free of Spiromesifen and its metabolites.

      • Process this blank matrix using your optimized extraction and cleanup method.

      • Use the resulting blank extract as the solvent to prepare your M01 calibration standards.

  • Stable Isotope-Labeled Internal Standard:

    • Explanation: The most robust way to correct for both extraction efficiency and matrix effects is to use a stable isotope-labeled (e.g., deuterated) internal standard (SIL-IS) for M01.[7][22] The SIL-IS is chemically identical to the analyte and will behave similarly during extraction, cleanup, and ionization.

    • Action: If available, add a known amount of the M01 SIL-IS to your samples at the very beginning of the extraction process. The ratio of the analyte peak area to the SIL-IS peak area is then used for quantification, which corrects for variations in recovery.

Question 3: I am analyzing for both Spiromesifen and its M01 metabolite. My Spiromesifen recovery is low, and my M01 recovery is variable. What could be the issue?

This scenario often points to the in-process conversion of Spiromesifen to M01 during your sample preparation.

Controlling the Spiromesifen to M01 Conversion:

  • Acidification of Extraction Solvent:

    • Explanation: The hydrolysis of Spiromesifen to M01 is pH-dependent. Under neutral or basic conditions, this conversion can be significant. To preserve the parent compound, the extraction must be performed under acidic conditions.[8][23]

    • Protocol: A commonly used extraction solvent is a mixture of acetonitrile, water, and formic acid (e.g., 80:20:1 v/v/v).[8][23] The formic acid maintains a low pH, which stabilizes the parent Spiromesifen.

  • Temperature Control:

    • Explanation: Higher temperatures can accelerate the degradation of Spiromesifen.

    • Action: Keep your samples cool during the extraction process. If using a homogenizer, consider placing the sample tube in an ice bath. When concentrating your extracts, use a water bath set to a low temperature (e.g., below 40°C).[23]

  • Storage Stability:

    • Explanation: Spiromesifen can degrade to M01 during sample storage, even when frozen.[1][3] This can lead to an underestimation of the parent compound and an overestimation of the metabolite.

    • Action:

      • Analyze samples as quickly as possible after collection.

      • If storage is necessary, freeze samples immediately at -20°C or lower.

      • Consult literature for storage stability data for your specific matrix. For example, in tomatoes, the sum of Spiromesifen and M01 has been shown to be stable for at least 12 months.[3]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving poor M01 recovery.

TroubleshootingWorkflow Start Start: Poor M01 Recovery CheckStandard Step 1: Verify Standard & System (Calibration Curve in Solvent) Start->CheckStandard StandardOK Recovery OK in Solvent? CheckStandard->StandardOK TroubleshootStandard Isolate Standard Issue: - Check Purity/Age - Prepare Fresh Standards - Use Low-Adsorption Vials - Optimize Solvent (e.g., add acid) StandardOK->TroubleshootStandard No MatrixIssue Step 2: Investigate Matrix Effects (Spiked Blank Matrix) StandardOK->MatrixIssue Yes TroubleshootStandard->CheckStandard Cleanup Optimize Sample Cleanup (d-SPE): - Add C18 for Fats - Add GCB for Pigments - Optimize Sorbent Amounts MatrixIssue->Cleanup Correction Implement Correction Strategy: - Use Matrix-Matched Calibrants - Use Stable Isotope-Labeled Internal Standard MatrixIssue->Correction ConversionIssue Step 3: Check for Parent Conversion (If analyzing Spiromesifen too) MatrixIssue->ConversionIssue Also consider... End Resolved: Good M01 Recovery Cleanup->End Correction->End Stabilize Stabilize Parent Compound: - Acidify Extraction Solvent (Formic Acid) - Control Temperature (keep cool) - Check Sample Storage Conditions ConversionIssue->Stabilize Stabilize->End

Caption: A logical workflow for troubleshooting poor recovery of Spiromesifen Metabolite M01.

Data & Protocols

Table 1: Physicochemical Properties of Spiromesifen and Metabolite M01

This table summarizes key properties that influence the analytical behavior of these compounds.

PropertySpiromesifen (Parent)Spiromesifen Metabolite M01 (enol)Significance for Analysis
IUPAC Name 2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl 3,3-dimethylbutyrate4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-oneDifferent functional groups affect polarity and ionization.
CAS Number 283594-90-1[24]148476-30-6[6]For accurate identification and sourcing of standards.
Molecular Weight 370.48 g/mol [24][25]272.34 g/mol Important for MS settings and concentration calculations.
Log P (o/w) 4.55[24]~3.5 (Estimated)Both are relatively hydrophobic, indicating potential for adsorption and retention in fatty matrices.
Stability Prone to hydrolysis, especially in neutral/alkaline conditions.[2][3]More stable than the parent, but can degrade under harsh conditions.[1]Dictates the need for acidic extraction and controlled storage.
Protocol: Modified QuEChERS for M01 in a Plant Matrix (e.g., Tomato)

This protocol is a starting point and should be optimized for your specific matrix and analytical instrumentation.

1. Sample Homogenization & Extraction: a. Weigh 10 g of homogenized sample into a 50 mL polypropylene centrifuge tube. b. Internal Standard Spiking: Add a known amount of stable isotope-labeled M01 internal standard (if available). c. Add 10 mL of extraction solvent (Acetonitrile with 1% Formic Acid). d. Cap tightly and shake vigorously for 1 minute.

2. Salting Out (Partitioning): a. Add a salt packet containing 4 g anhydrous MgSO₄ and 1 g NaCl. b. Cap and shake vigorously for 1 minute. c. Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube. b. The d-SPE tube should contain 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 (for matrices with some fat/oil content). c. Vortex for 30 seconds. d. Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

4. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant. b. Dilute with the initial mobile phase as needed to be within the calibration range. c. Filter through a 0.22 µm syringe filter (PTFE or other compatible material) into an autosampler vial. d. Analyze by LC-MS/MS.

Chemical Transformation Pathway

The following diagram illustrates the hydrolysis of Spiromesifen to its M01 enol metabolite.

Transformation Spiromesifen Spiromesifen (Parent Ester) M01 Spiromesifen-enol (M01) (Metabolite) Spiromesifen->M01 Hydrolysis (+ H₂O, pH dependent)

Sources

Troubleshooting

Technical Support Center: Spiromesifen Metabolite M01 Analysis

Welcome to the technical support guide for the chromatographic analysis of Spiromesifen Metabolite M01 (spiromesifen-enol). This resource is designed for researchers, analytical scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of Spiromesifen Metabolite M01 (spiromesifen-enol). This resource is designed for researchers, analytical scientists, and drug development professionals encountering challenges with peak asymmetry, specifically peak tailing, during their experiments. Here, we move beyond generic advice to provide a focused, in-depth troubleshooting guide rooted in the specific chemical nature of M01 and the fundamental principles of liquid chromatography.

Part 1: Understanding the Challenge: The "Why" Behind M01 Peak Tailing

This section addresses the foundational questions regarding peak tailing and the unique chemical characteristics of Spiromesifen Metabolite M01 that can lead to this chromatographic issue.

Q1: What is peak tailing and why is it a critical problem for my analysis?

A: Peak tailing is a common form of peak asymmetry where the back half of the chromatographic peak is wider than the front half.[1] In an ideal, or Gaussian, peak, the shape is perfectly symmetrical. We quantify this distortion using the Asymmetry Factor (As) or Tailing Factor (Tf), where a value greater than 1 indicates tailing.[2]

This is not merely a cosmetic issue; it has significant consequences for data quality:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish and accurately quantify individual analytes.[3]

  • Inaccurate Integration: Automated integration software can struggle to correctly identify the start and end of a tailing peak, leading to inconsistent and erroneous peak area calculations. This directly impacts the accuracy and precision of your quantitative results.[3]

  • Lower Sensitivity: As the peak broadens and the height decreases, it becomes more difficult to detect low-concentration analytes, effectively raising the limit of quantitation (LOQ).

Q2: What are the specific chemical properties of Spiromesifen Metabolite M01 that make it prone to peak tailing?

A: Spiromesifen Metabolite M01, also known as spiromesifen-enol, is the hydrolyzed form of the parent compound. Its chemical structure, 4-hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, contains a critical functional group: an acidic enol.[4][5] This feature, combined with the overall molecular structure, presents two primary chemical mechanisms that can lead to peak tailing in reversed-phase HPLC.

  • Secondary Silanol Interactions: Although peak tailing is most famously associated with basic compounds interacting with acidic silanols, strong polar interactions can still occur with acidic analytes.[6] Unreacted, or "free," silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and highly polar.[1][7] The polar enol group of M01 can engage in hydrogen bonding with these sites, creating a secondary retention mechanism alongside the primary hydrophobic interaction.[7] This leads to some M01 molecules being retained longer than others, resulting in a tailing peak.[8]

  • Metal Chelation: This is a highly probable cause of peak tailing for M01. The keto-enol group in the M01 structure can act as a chelating agent, binding to trace metal ions present in the analytical flow path.[3] These metal contaminants can be found in the silica packing material itself (e.g., iron, aluminum) or can leach from stainless-steel components like column frits, tubing, or pump heads.[1][9][10] When M01 chelates with these immobile metal ions, it forms a strong, secondary interaction that significantly delays its elution, causing severe peak tailing.[11]

Part 2: A Logic-Driven Troubleshooting Framework

When encountering peak tailing, a systematic approach is crucial. This section provides a step-by-step guide to diagnose and resolve the issue, starting with broad observations and progressively narrowing the focus.

Q3: My Spiromesifen M01 peak is tailing. What is my first step in troubleshooting?

A: The first step is to determine if the problem is specific to M01 or affects the entire chromatogram.

  • If only the M01 peak (or other polar/ionizable analytes) is tailing: The issue is likely chemical in nature, stemming from undesirable secondary interactions between M01 and the stationary phase. You should focus your efforts on Mobile Phase Optimization and Column Chemistry .

  • If all peaks in the chromatogram are tailing: This typically points to a system-level or physical problem.[12] The cause is likely related to Extra-Column Effects or a compromised Column Integrity .[6]

Below is a visual workflow to guide your troubleshooting process.

G Troubleshooting Workflow for M01 Peak Tailing start M01 Peak is Tailing q1 Are ALL peaks tailing? start->q1 chem_issue Chemical Issue: Focus on Analyte-Column Interaction q1->chem_issue No, only M01 or specific peaks system_issue System/Physical Issue: Focus on Hardware & Column Integrity q1->system_issue Yes, all peaks mobile_phase Step 1: Optimize Mobile Phase (See Protocol 1) chem_issue->mobile_phase column_chem Step 2: Evaluate Column (See Protocol 2) mobile_phase->column_chem metal_issue Step 3: Test for Metal Chelation (See Protocol 3) column_chem->metal_issue extra_column Check for Extra-Column Volume (fittings, tubing length/ID) system_issue->extra_column column_integrity Check Column Integrity (voids, blockage, contamination) system_issue->column_integrity

Caption: A decision tree for systematically diagnosing the root cause of peak tailing.

Part 3: In-Depth Protocols for Minimizing M01 Peak Tailing

This section provides detailed, actionable protocols based on the troubleshooting framework above.

Protocol 1: Systematic Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling peak shape for ionizable compounds like M01.[13] The goal is to establish a pH that ensures M01 is in a single, stable ionic form and to suppress unwanted silanol interactions.

Objective: To find a mobile phase pH that provides a symmetrical peak (As ≤ 1.2).

Underlying Principle: For an acidic analyte like M01, reducing the mobile phase pH well below the analyte's pKa will keep it in its neutral, protonated form, which enhances retention in reversed-phase and minimizes pH-related variability.[14] A low pH (e.g., < 3) also suppresses the ionization of residual silanol groups on the column, significantly reducing their ability to cause secondary interactions.[3][12]

Step-by-Step Procedure:

  • Establish a Low-pH Starting Point: Begin with a mobile phase containing a low concentration of a volatile acid, which is ideal for LC-MS compatibility. A common and effective starting point is 0.1% formic acid in water (for aqueous mobile phase A) and 0.1% formic acid in acetonitrile or methanol (for organic mobile phase B).[15][16] This typically brings the aqueous phase pH to ~2.7.

  • Buffer the Mobile Phase: If simple acid addition is insufficient, use a formal buffer to ensure stable pH control.[17] For low pH work, a formate or phosphate buffer is suitable.

    • Prepare a 10-20 mM ammonium formate or potassium phosphate buffer and adjust the pH to a target of 3.0 using the corresponding acid (formic or phosphoric).

    • Important: Always measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent.[14]

  • Evaluate Organic Modifier: Compare acetonitrile and methanol. Methanol can sometimes provide better peak shape as it can hydrogen-bond with exposed silanols, effectively shielding them from interacting with the analyte.[7] Run identical gradients using both solvents to see if one offers a noticeable improvement.

  • Increase Buffer Strength: If tailing persists at low pH, increasing the buffer concentration (e.g., to 50 mM) can help mask residual silanol activity and improve peak shape.[3] Note that higher buffer concentrations can lead to ion suppression in MS detection and may precipitate in high organic percentages.

Mobile Phase Modifier Typical pH Range LC-MS Compatibility Comments
Formic Acid (0.1%)2.5 - 3.0ExcellentMost common starting point for acidic analytes.
Acetic Acid (0.1%)3.0 - 3.5GoodAlternative to formic acid.
Ammonium Formate3.0 - 4.5ExcellentProvides good buffering capacity at low pH.
Ammonium Acetate4.0 - 5.5ExcellentUseful if a slightly higher pH is needed.
Protocol 2: Column Selection and Management

If mobile phase optimization does not resolve the issue, the column itself is the next logical focus.

Objective: To use a stationary phase that minimizes secondary interactions.

Underlying Principle: Modern HPLC columns are designed to reduce the impact of surface silanols. Choosing a high-quality, well-endcapped column, or one with a modified surface, is critical.

Step-by-Step Procedure:

  • Use a High-Purity, Type B Silica Column: Modern columns are typically packed with high-purity, "Type B" silica, which has a much lower trace metal content and fewer highly acidic silanol sites compared to older "Type A" silica.[1][18] Ensure your column is of this type.

  • Select a Fully Endcapped Column: Endcapping is a process that chemically bonds a small, non-polar group (like trimethylsilyl) to the free silanol groups, making them inert.[8] A column with robust endcapping is essential for analyzing any polar compound.[19]

  • Consider a Polar-Embedded or Hybrid Surface Column:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This shields residual silanols and can offer alternative selectivity.[17]

    • Hybrid Silica/Organic Phases: These particles are synthesized from a mix of silica and organosiloxanes. This reduces the number of surface silanols from the outset, leading to improved peak shape for challenging compounds.[18]

  • Implement a Column Cleaning Protocol: Column contamination from previous analyses can create active sites that cause tailing. If performance degrades, flush the column with a series of strong solvents. A typical universal flush sequence for a C18 column is:

    • Your mobile phase (without buffer salts)

    • 100% Water

    • Isopropanol

    • Methylene Chloride (if necessary for very non-polar contaminants)

    • Isopropanol

    • 100% Acetonitrile/Methanol

    • Re-equilibrate with your mobile phase.

    • Note: Always check your column's documentation for pH and solvent compatibility.[20]

Protocol 3: Diagnosing and Mitigating Metal Chelation

If peak tailing is severe, persistent, and resistant to the protocols above, metal chelation is a strong suspect.

Objective: To confirm and eliminate interactions between M01 and metal ions in the system.

Underlying Principle: Metal-sensitive compounds require an inert flow path to prevent chelation. This can be achieved by either passivating the system with a chelating agent or by using hardware designed to be bio-inert.[9][11]

Step-by-Step Procedure:

  • Diagnostic Test with a Chelating Agent:

    • Prepare a fresh sample of M01.

    • Make two injections. For the second injection, add a small amount of a strong chelating agent like EDTA or citric acid (e.g., 50 µL of a 1 mg/mL solution) directly to the sample vial.

    • If the peak shape dramatically improves and the tailing is reduced in the second injection, it is a strong confirmation that metal chelation is the root cause.

  • System Passivation:

    • Prepare a mobile phase containing a low concentration of a chelating agent (e.g., 0.1-0.5 mM EDTA).

    • Flush the entire HPLC system (with an old column installed) with this mobile phase for several hours to passivate the internal metal surfaces.

    • Caution: This is a temporary solution. Continuous use of chelators can corrode stainless steel components over time.[11]

  • Long-Term Solution: Use Bio-Inert or Metal-Free Systems:

    • The most robust solution is to use an HPLC system and columns specifically designed to minimize metal interactions. These systems replace stainless steel components in the flow path with materials like MP35N alloy, titanium, or PEEK, and may feature specialized surface treatments to create an inert barrier.[9][11] If you frequently analyze M01 or other chelating compounds, investing in this type of hardware is highly recommended.

G Chemical Interactions Causing M01 Peak Tailing cluster_0 Reversed-Phase Silica Surface silanol Ionized Silanol Site (-Si-O⁻) tailing Peak Tailing silanol->tailing metal Metal Impurity Site (e.g., Fe³⁺, Al³⁺) metal->tailing M01 Spiromesifen M01 (with Keto-Enol Group) M01->silanol Hydrogen Bonding (Secondary Interaction) M01->metal Metal Chelation (Strong Secondary Interaction)

Caption: The two primary chemical mechanisms leading to peak tailing for Spiromesifen M01.

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Element. [Link]

  • Phenomenex. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Phenomenex. [Link]

  • Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Alwsci. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Online. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • MONAD. (2024). What's the significance of mobile phase pH in chromatography? MONAD. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters App Note. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Online. [Link]

  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC Online. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public release summary on the evaluation of the new active constituent spiromesifen. APVMA. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. National Center for Biotechnology Information. [Link]

  • SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Spiromesifen (Agricultural Products). MHLW. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Spiromesifen (Animal and Fishery Products). MHLW. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Spiromesifen & Degradates in Water. EPA. [Link]

  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

  • Analytical and Bioanalytical Chemistry Research. (2024). Development and Validation of a Simple Gas Chromatography-Flame Ionization Detection Method for the Analysis of Spiromesifen Residues. ABCR. [Link]

  • PubMed. (1991). High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. National Library of Medicine. [Link]

  • ResearchGate. (2014). Why heavy metals produces peak tailing on reversed phase columns (ODS)? ResearchGate. [Link]

  • ResearchGate. (n.d.). MS/MS parameters for determination of spiromesifen and spirodiclofen. ResearchGate. [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent. [Link]

Sources

Optimization

Selection of internal standards for spiromesifen-enol quantification

This technical support guide is designed for researchers, scientists, and drug development professionals who are working on the quantification of spiromesifen-enol. Authored from the perspective of a Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working on the quantification of spiromesifen-enol. Authored from the perspective of a Senior Application Scientist, this document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible experimental outcomes.

Introduction to Spiromesifen and its Enol Metabolite

Spiromesifen is a contact insecticide and acaricide that belongs to the tetronic acid class of compounds.[1] Its mode of action involves the inhibition of lipid biosynthesis.[1][2] In biological systems and under certain environmental conditions, spiromesifen undergoes hydrolysis of its ester group to form its primary metabolite, spiromesifen-enol (also referred to as BSN 2060-enol).[3][4] Accurate quantification of both the parent compound and its enol metabolite is often required for residue analysis and metabolism studies.[5][6]

This guide focuses on a critical aspect of quantitative analysis: the selection and use of internal standards for spiromesifen-enol quantification, primarily by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard essential for the accurate quantification of spiromesifen-enol?

A1: An internal standard (IS) is crucial for accurate and precise quantification in analytical methods like LC-MS/MS for several reasons:

  • Correction for Matrix Effects: Complex sample matrices (e.g., soil, plant tissues, animal tissues) can contain endogenous components that co-elute with the analyte (spiromesifen-enol). These components can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification. An ideal internal standard experiences similar matrix effects as the analyte, allowing for a reliable correction of these variations.

  • Compensation for Sample Preparation Variability: Losses of the analyte can occur during various stages of sample preparation, such as extraction, cleanup, and concentration. An internal standard, when added at the beginning of the sample preparation process, experiences similar losses. By normalizing the analyte's response to that of the IS, these variations can be compensated for, leading to more reproducible results.

  • Correction for Instrumental Variability: The performance of an LC-MS/MS system can fluctuate over time due to factors like changes in injection volume, ionization efficiency, and detector response. An internal standard co-injected with the analyte helps to normalize these variations, ensuring consistent quantification across different samples and analytical runs.

Q2: What are the ideal characteristics of an internal standard for spiromesifen-enol quantification?

A2: The ideal internal standard for spiromesifen-enol should possess the following characteristics:

  • Structural Similarity: The IS should be structurally as similar to spiromesifen-enol as possible to ensure similar chromatographic behavior (retention time) and ionization response.

  • Chemical and Physical Similarity: The physicochemical properties of the IS, such as polarity and pKa, should closely match those of spiromesifen-enol. This ensures that the IS and the analyte behave similarly during sample extraction and cleanup.

  • Mass-to-Charge (m/z) Difference: The IS must have a different mass-to-charge ratio from spiromesifen-enol to be distinguishable by the mass spectrometer.

  • No Endogenous Presence: The internal standard should not be naturally present in the samples being analyzed.

  • Commercial Availability and Purity: The IS should be readily available in a highly purified form.

Q3: What is the best type of internal standard for spiromesifen-enol quantification by LC-MS/MS?

A3: The gold standard for an internal standard in LC-MS/MS analysis is an isotopically labeled analog of the analyte.[7][8][9] For spiromesifen-enol, an isotopically labeled version, such as spiromesifen-enol-d3 (BSN2060-enol-d3) , is the most suitable choice.[10]

  • Why Isotopically Labeled Standards are Superior:

    • Identical Physicochemical Properties: Isotopically labeled standards have nearly identical chemical and physical properties to their non-labeled counterparts. This means they will have the same retention time, extraction efficiency, and ionization response, making them the perfect mimic for the analyte.

    • Co-elution: They co-elute with the analyte, ensuring they experience the exact same matrix effects at the same point in time.

    • Mass Difference: The incorporation of stable isotopes (e.g., Deuterium, ¹³C, ¹⁵N) provides the necessary mass difference for detection by the mass spectrometer without significantly altering the chemical behavior.

Q4: Can I use a structurally similar compound (analog) as an internal standard if an isotopically labeled one is not available?

A4: While an isotopically labeled internal standard is highly recommended, if it is not commercially available or feasible to synthesize, a structural analog can be used as an alternative. However, this approach has limitations.

  • Potential for Different Behavior: Even with high structural similarity, minor differences can lead to variations in retention time, extraction recovery, and ionization efficiency compared to spiromesifen-enol. This can result in incomplete correction for matrix effects and other sources of error.

  • Careful Validation is Critical: If using a structural analog, extensive validation is required to demonstrate that it behaves similarly to spiromesifen-enol across the range of sample matrices and experimental conditions. This includes comparing their extraction efficiencies and monitoring for differential matrix effects.

A potential, though less ideal, structural analog could be another pesticide from the same chemical class with similar physicochemical properties, provided it is not present in the samples.

Troubleshooting Guide

This section addresses common issues encountered during the quantification of spiromesifen-enol when using an internal standard.

Problem Potential Cause(s) Troubleshooting Steps
Poor Reproducibility of Results 1. Inconsistent addition of the internal standard. 2. Degradation of the analyte or internal standard during sample processing. 3. Variable matrix effects not fully compensated by the IS.1. Ensure precise and consistent pipetting of the internal standard solution into all samples, standards, and quality controls at the beginning of the sample preparation. 2. Investigate the stability of spiromesifen-enol and the IS under your extraction and storage conditions. Acidic conditions during extraction can help prevent the transformation of spiromesifen to the enol form.[6][11] 3. If not using an isotopically labeled IS, consider switching to one. If already using one, further optimize sample cleanup to reduce matrix interferences.
Internal Standard Signal is Unstable or Absent 1. Degradation of the internal standard. 2. Incorrect preparation of the IS working solution. 3. Adsorption of the IS to sample containers or instrument components.1. Check the stability of the internal standard in the solvent used for the working solution and under the storage conditions. 2. Re-prepare the internal standard working solution from the stock solution, ensuring accurate dilutions. 3. Use silanized glassware or polypropylene vials to minimize adsorption.
Analyte/IS Response Ratio is Not Linear 1. Saturation of the detector at high concentrations. 2. Significant differences in the ionization efficiency of the analyte and IS at varying concentrations. 3. Presence of an interference that co-elutes with the analyte or IS.1. Dilute the samples to bring the analyte and IS concentrations within the linear range of the detector. 2. This is less likely with an isotopically labeled IS. If using a structural analog, this could be a significant issue. 3. Check the chromatograms for any interfering peaks. Optimize the chromatographic method to improve separation or adjust the MS/MS transitions.
Different Retention Times for Analyte and IS 1. Using a structural analog as the internal standard. 2. Isotope effects (minor shifts with deuterated standards).1. This is expected. Ensure that the retention time difference is consistent and does not lead to differential matrix effects. 2. A very small shift in retention time can sometimes be observed with deuterated standards, but it is typically negligible.

Experimental Protocols

Protocol 1: Selection and Preparation of Internal Standard
  • Selection:

    • Primary Choice: Obtain a certified reference standard of an isotopically labeled spiromesifen-enol (e.g., spiromesifen-enol-d3).

    • Alternative (with caution): If an isotopically labeled standard is unavailable, select a structural analog with the closest possible physicochemical properties to spiromesifen-enol. This choice must be rigorously validated.

  • Stock Solution Preparation:

    • Accurately weigh a known amount of the internal standard.

    • Dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

    • Store the stock solution in an amber vial at low temperatures (e.g., -20°C) to prevent degradation.

  • Working Solution Preparation:

    • Prepare a working solution of the internal standard by diluting the stock solution to a concentration that will result in a robust signal in the final sample extract (e.g., 1 µg/mL).

    • The concentration of the working solution should be chosen so that the final concentration in the sample is in the mid-range of the calibration curve.

Protocol 2: Sample Preparation and Analysis
  • Sample Fortification: Add a precise volume of the internal standard working solution to all samples, calibration standards, and quality control samples at the very beginning of the sample preparation process.

  • Extraction: Perform the sample extraction using a validated method. For spiromesifen and its enol, a common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[12]

  • Cleanup: Use a cleanup step, such as dispersive solid-phase extraction (d-SPE), to remove matrix interferences.

  • Analysis: Analyze the final extracts by LC-MS/MS.

  • Quantification: Calculate the concentration of spiromesifen-enol in the samples by using the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

Visualizations

Workflow for Internal Standard Selection and Use

G cluster_selection Internal Standard Selection cluster_prep Preparation cluster_analysis Analytical Workflow A Identify Analyte: Spiromesifen-enol B Ideal Choice: Isotopically Labeled Spiromesifen-enol A->B Recommended C Alternative: Structural Analog A->C If unavailable D Prepare Stock Solution (e.g., 1 mg/mL) B->D C->D E Prepare Working Solution (e.g., 1 µg/mL) D->E Dilute F Add IS to Samples, Standards, and QCs E->F G Sample Extraction (e.g., QuEChERS) F->G H Sample Cleanup (d-SPE) G->H I LC-MS/MS Analysis H->I J Quantification (Analyte/IS Ratio) I->J

Caption: Workflow for the selection and implementation of an internal standard for spiromesifen-enol quantification.

Troubleshooting Logic for Poor Reproducibility

G Start Problem: Poor Reproducibility IS_Addition Check Internal Standard Addition Procedure Start->IS_Addition IS_OK Consistent Addition IS_Addition->IS_OK Yes IS_Error Inconsistent Addition IS_Addition->IS_Error No Stability Investigate Analyte/IS Stability IS_OK->Stability Fix_Pipetting Action: Refine Pipetting Technique & Calibrate Pipettes IS_Error->Fix_Pipetting Stable Stable Stability->Stable Yes Unstable Degradation Observed Stability->Unstable No Matrix Evaluate Matrix Effects Stable->Matrix Fix_Stability Action: Optimize Extraction/Storage Conditions (e.g., pH, temp) Unstable->Fix_Stability Matrix_Compensated Fully Compensated Matrix->Matrix_Compensated Yes Matrix_Uncompensated Incomplete Compensation Matrix->Matrix_Uncompensated No Fix_Matrix Action: Improve Sample Cleanup or Switch to Isotopically Labeled IS Matrix_Uncompensated->Fix_Matrix

Caption: Logical flow for troubleshooting poor reproducibility in spiromesifen-enol quantification.

References

  • SPIROMESIFEN (294). (n.d.). Retrieved from [Link]

  • Analytical Method for Spiromesifen (Agricultural Products). (n.d.). Retrieved from [Link]

  • Environmental Chemistry Method for Spiromesifen & Degradates in Water 50261205 - EPA. (n.d.). Retrieved from [Link]

  • Spiromesifen: Revised Section 3 Human Health Risk Assessment for Tolerances without U.S. - Regulations.gov. (2024, May 15). Retrieved from [Link]

  • Analytical Method for Spiromesifen (Animal and Fishery Products). (n.d.). Retrieved from [Link]

  • Spiromesifen | C23H30O4 | CID 9907412 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Analytical method E_FP417.1 LC-MS/MS - eurl-pesticides.eu. (n.d.). Retrieved from [Link]

  • SPIROMESIFEN.pdf - JMPR 2005. (n.d.). Retrieved from [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Retrieved from [Link]

  • Chemical structure of a spiromesifen and b spiromesifen-enol | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Quantitative LC-ESI-MS Analysis for Pesticides in a Complex Environmental Matrix Using External and Internal Standards - Taylor & Francis Online. (n.d.). Retrieved from [https://www.tandfonline.com/doi/abs/10.1081/J AOAC-120028405]([Link] AOAC-120028405)

  • Method Validation for the Extraction and Analysis of Spiromesifen in Cabbage, Tomato and Soil by GC and GC-MS. (2016, October 5). Retrieved from [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution - Agilent. (2017, January 13). Retrieved from [Link]

  • Public Release Summary on the evaluation of the new active spiromesifen in the product Interrupt 240 SC Miticide - Australian Pesticides and Veterinary Medicines Authority. (n.d.). Retrieved from [Link]

  • Spiromesifen & Degradate(s) Independent Laboratory Validation - Water - EPA. (n.d.). Retrieved from [Link]

  • New Isotopically Labeled Pesticide Residue Internal Standards From Restek. (2013, July 22). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Spiromesifen Metabolite M01

Welcome to the technical support center dedicated to the sensitive and reliable detection of Spiromesifen Metabolite M01 (also known as spiromesifen-enol). This guide is designed for researchers, analytical chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the sensitive and reliable detection of Spiromesifen Metabolite M01 (also known as spiromesifen-enol). This guide is designed for researchers, analytical chemists, and professionals in drug development and food safety who are tasked with quantifying trace levels of this critical metabolite. Here, we move beyond standard protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot and optimize your analytical methods effectively.

Spiromesifen, an insecticide of the tetronic acid class, acts by inhibiting lipid biosynthesis.[1] Its primary metabolite, M01, is formed through the cleavage of the ester group and is a key analyte in residue and environmental monitoring.[2] The chemical nature of M01, a keto-enol tautomer, presents unique analytical challenges that necessitate a carefully designed approach to achieve low detection limits.[3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of Spiromesifen Metabolite M01.

I. Frequently Asked Questions (FAQs)

Here we address common questions regarding the analysis of Spiromesifen Metabolite M01.

Q1: Why is achieving high sensitivity for Spiromesifen Metabolite M01 challenging?

A1: The primary challenge lies in the inherent chemical properties of M01 and the complexity of the matrices in which it is typically analyzed.

  • Keto-Enol Tautomerism: Spiromesifen Metabolite M01 exists in equilibrium between its keto and enol forms. This can lead to chromatographic issues like peak splitting or broadening, which reduces the signal-to-noise ratio and, consequently, sensitivity. The equilibrium can be influenced by solvent polarity, pH, and temperature.[4][5]

  • Ionization Efficiency: While amenable to electrospray ionization (ESI), the ionization efficiency of M01 can be variable and susceptible to matrix effects.

  • Matrix Effects: Co-extracted compounds from complex matrices (e.g., soil, fruits, vegetables) can significantly suppress or enhance the ionization of M01 in the mass spectrometer source, a phenomenon known as the matrix effect.[6][7] This directly impacts the accuracy and sensitivity of the quantification.[8]

  • Low Analyte Concentration: In real-world samples, M01 is often present at very low concentrations, requiring highly sensitive instrumentation and optimized sample preparation to achieve reliable detection.[9]

Q2: What is the recommended analytical technique for low-level detection of M01?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of Spiromesifen Metabolite M01.[10][11]

  • Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem MS provides high selectivity, allowing for the detection of M01 even in the presence of complex matrix interferences.[12]

  • Sensitivity: LC-MS/MS offers the low limits of detection (LOD) and quantification (LOQ) necessary for residue analysis.[13][14]

While Gas Chromatography (GC) methods exist for the parent compound, spiromesifen, LC-based methods are generally preferred for the more polar M01 metabolite.[13][15]

Q3: How can I mitigate matrix effects in my analysis?

A3: Mitigating matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Cleanup: Utilizing techniques like Solid-Phase Extraction (SPE) or dispersive SPE (d-SPE) as part of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol can remove a significant portion of interfering matrix components.[16][17]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure helps to compensate for signal suppression or enhancement.[13][14]

  • Isotopically Labeled Internal Standards: The use of a stable isotope-labeled internal standard for M01 is the most effective way to correct for matrix effects and variations in extraction recovery and instrument response.[18]

  • Dilution: Diluting the final sample extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on ionization.[8]

  • Chromatographic Separation: Optimizing the HPLC separation to resolve M01 from the bulk of the matrix components can also alleviate ion suppression.[19]

Q4: Should I be concerned about the stability of Spiromesifen Metabolite M01 during sample preparation and storage?

A4: Yes, analyte stability is a critical consideration. The keto-enol equilibrium can be sensitive to pH. Acidifying the extraction solvent, for instance with formic acid, can help to stabilize a particular tautomeric form and prevent degradation.[20] It is also good practice to store standards and sample extracts at low temperatures (e.g., -20°C) and to minimize their exposure to light.[13]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Splitting, Tailing, Broadening) 1. Keto-enol tautomerism: The presence of both forms on the column. 2. Column degradation: Loss of stationary phase or contamination. 3. Inappropriate mobile phase: pH or solvent composition not optimal.1. Mobile Phase Modification: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to drive the equilibrium towards one tautomeric form.[21] 2. Temperature Control: Maintain a constant and optimized column temperature to ensure reproducible chromatography. 3. Column Replacement/Flushing: Replace the column with a new one or try flushing it with a strong solvent.
Low Signal Intensity / Poor Sensitivity 1. Ion Suppression: Co-eluting matrix components are interfering with M01 ionization.[18] 2. Suboptimal MS/MS parameters: Collision energy and other source parameters are not optimized. 3. Inefficient Extraction/Cleanup: The analyte is being lost during sample preparation.1. Improve Sample Cleanup: Implement a more rigorous SPE or d-SPE step. Consider using different sorbents like C18, PSA, or GCB.[22] 2. Optimize MS/MS Conditions: Infuse a standard solution of M01 to fine-tune precursor/product ions, collision energy, and source parameters (e.g., capillary voltage, gas flows). 3. Evaluate Extraction Efficiency: Perform recovery experiments by spiking a blank matrix at different concentrations.[17]
High Variability in Results (Poor Precision) 1. Inconsistent Sample Preparation: Manual steps in the extraction and cleanup process are not being performed uniformly. 2. Matrix Effect Variability: The extent of ion suppression or enhancement differs between samples.[6] 3. Instrument Instability: Fluctuations in the LC-MS/MS system.1. Standardize Procedures: Ensure consistent vortexing times, centrifugation speeds, and solvent volumes. Automation of sample preparation can also improve precision.[23] 2. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for M01 to normalize for variations. 3. System Suitability Tests: Run system suitability tests before each analytical batch to ensure the instrument is performing within acceptable limits.
No Peak Detected in Spiked Samples 1. Incorrect MS/MS Transition: The wrong precursor or product ion is being monitored. 2. Complete Ion Suppression: The matrix is completely quenching the M01 signal.[19] 3. Analyte Degradation: M01 has degraded during sample processing or storage.1. Verify MS/MS Parameters: Confirm the mass transitions for M01 against a reference standard. 2. Analyze in a Clean Solvent: Inject a spiked sample that has been significantly diluted in a clean solvent (e.g., acetonitrile/water) to see if a peak appears. 3. Investigate Stability: Prepare a fresh spiked sample and analyze it immediately. Review sample handling and storage conditions.

III. Experimental Protocols & Data

Optimized QuEChERS Sample Preparation Protocol

This protocol is a robust starting point for the extraction of Spiromesifen Metabolite M01 from complex matrices like fruits and vegetables.

1. Sample Homogenization:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of 1% acetic acid in acetonitrile.

  • Vortex vigorously for 1 minute.

  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g disodium citrate sesquihydrate).[17]

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).[22] For matrices with high pigment content, consider adding 50 mg of graphitized carbon black (GCB).

  • Vortex for 30 seconds.

  • Centrifuge at ≥10000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • This extract is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

These are typical starting parameters that should be optimized for your specific instrument.

Parameter Value Rationale
LC Column C18, ≤ 2.1 mm i.d., ≤ 100 mm length, ≤ 2.7 µm particle sizeProvides good retention and peak shape for M01.
Mobile Phase A 0.1% Formic Acid in WaterAcidification helps to stabilize the enol form and improve peak shape.[21]
Mobile Phase B 0.1% Formic Acid in Acetonitrile-
Gradient 5% B to 95% B over 5 min, hold for 1 min, re-equilibrateA standard gradient for eluting compounds of moderate polarity.
Flow Rate 0.3 - 0.5 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CEnhances chromatographic efficiency and reproducibility.
Injection Volume 2 - 10 µL-
Ionization Mode Electrospray Ionization (ESI), PositiveM01 ionizes well in positive ESI mode.
MS/MS Transitions Instrument Dependent - To be optimized by infusing M01 standardPrecursor ion will be [M+H]⁺. Product ions should be selected for specificity and abundance.

Table 1: Example MS/MS Transitions for Spiromesifen Metabolite M01 (Note: These values are illustrative and must be optimized on your specific instrument)

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV)
Spiromesifen Metabolite M01273.1e.g., 189.1e.g., 161.1Optimize
Visualization of Workflows
QuEChERS Workflow Diagram

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenized_Sample 1. Homogenized Sample (10g) Add_Solvent 2. Add Acetonitrile (1% Acetic Acid) Homogenized_Sample->Add_Solvent Add_Salts 3. Add QuEChERS Extraction Salts Add_Solvent->Add_Salts Vortex_Centrifuge_1 4. Vortex & Centrifuge Add_Salts->Vortex_Centrifuge_1 Transfer_Supernatant 5. Transfer Supernatant Vortex_Centrifuge_1->Transfer_Supernatant Acetonitrile Layer dSPE_Tube 6. Add to d-SPE Tube (MgSO4, PSA) Transfer_Supernatant->dSPE_Tube Vortex_Centrifuge_2 7. Vortex & Centrifuge dSPE_Tube->Vortex_Centrifuge_2 Filter 8. Filter (0.22 µm) Vortex_Centrifuge_2->Filter Cleaned Extract LCMSMS 9. LC-MS/MS Analysis Filter->LCMSMS

Caption: QuEChERS sample preparation workflow for M01.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Poor Analytical Result Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Sensitivity Check Sensitivity Check_Peak_Shape->Check_Sensitivity No Bad_Peak_Shape Poor Peak Shape (Splitting/Tailing) Check_Peak_Shape->Bad_Peak_Shape Yes Check_Precision Check Precision Check_Sensitivity->Check_Precision No Low_Sensitivity Low Signal/Sensitivity Check_Sensitivity->Low_Sensitivity Yes Poor_Precision Poor Precision (High %RSD) Check_Precision->Poor_Precision Yes Optimize_Mobile_Phase Optimize Mobile Phase (pH) Bad_Peak_Shape->Optimize_Mobile_Phase Check_Column Check Column Health Bad_Peak_Shape->Check_Column Improve_Cleanup Improve Sample Cleanup Low_Sensitivity->Improve_Cleanup Optimize_MS Optimize MS Parameters Low_Sensitivity->Optimize_MS Use_Matrix_Matched Use Matrix-Matched Calibrants Low_Sensitivity->Use_Matrix_Matched Use_IS Use Internal Standard Poor_Precision->Use_IS Standardize_Prep Standardize Sample Prep Poor_Precision->Standardize_Prep

Sources

Reference Data & Comparative Studies

Validation

A Guide to Inter-Laboratory Comparison for the Analysis of Spiromesifen

This guide provides a comprehensive framework for organizing and participating in an inter-laboratory comparison (ILC) or proficiency test (PT) for the analysis of spiromesifen. It is designed for analytical chemistry la...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for organizing and participating in an inter-laboratory comparison (ILC) or proficiency test (PT) for the analysis of spiromesifen. It is designed for analytical chemistry laboratories, researchers, and quality assurance professionals seeking to validate and benchmark their analytical methods, ensure data reliability, and demonstrate competence in residue analysis.

Introduction: The Importance of Verifying Spiromesifen Analysis

Spiromesifen is a non-systemic insecticide and acaricide from the spirocyclic tetronic acid class, widely used to control mites and whiteflies on various crops.[1][2] Its mode of action involves the inhibition of acetyl-CoA carboxylase, a critical enzyme in lipid biosynthesis.[2] Due to its agricultural use, regulatory bodies worldwide have established maximum residue limits (MRLs) for spiromesifen in food and environmental samples. Consequently, accurate and precise analytical methods are essential for consumer safety and international trade.

An inter-laboratory comparison is a powerful tool for evaluating the performance of different laboratories and analytical methods.[3] By analyzing the same homogeneous sample, participating laboratories can assess their accuracy, identify potential systematic errors, and compare their performance against their peers.[3][4] This process is a cornerstone of quality assurance and is often a requirement for accreditation under standards like ISO/IEC 17025.[3][5] This guide will walk through the critical stages of designing and executing an ILC for spiromesifen, from methodological considerations to statistical evaluation.

Analytical Methodologies: Choosing a Robust Approach

The determination of spiromesifen typically involves its primary metabolite, spiromesifen-enol, as the total residue definition often includes both compounds.[6][7] The analytical method chosen for an ILC should be robust, widely applicable, and capable of achieving the required limits of quantification (LOQ).

Recommended Technique: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for spiromesifen analysis due to its high selectivity, sensitivity, and specificity.[8][9] It allows for the accurate quantification of both spiromesifen and its enol metabolite, even in complex matrices.

Sample Preparation: The QuEChERS Method

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined and efficient sample preparation technique for pesticide residue analysis in a variety of matrices, including fruits, vegetables, and soil.[1][10][11][12] Its widespread adoption makes it an excellent choice for an ILC, as many laboratories are already familiar with the procedure.[11]

Designing the Inter-Laboratory Comparison

A successful ILC requires careful planning and adherence to international standards, such as ISO/IEC 17043, which specifies the general requirements for proficiency testing providers.[13][14][15][16]

Key Design Stages:

  • Define Objectives: Clearly state the purpose of the ILC (e.g., evaluate laboratory performance, validate a specific method).

  • Select Participants: Invite a sufficient number of laboratories to ensure a statistically meaningful comparison.[17]

  • Prepare Test Material: The cornerstone of a valid ILC is a homogeneous and stable test material. This involves:

    • Selecting an appropriate matrix (e.g., tomato, cabbage, soil).

    • Fortifying the matrix with known concentrations of spiromesifen and spiromesifen-enol.

    • Conducting homogeneity and stability tests to ensure all participants receive identical samples.

  • Establish the Assigned Value (Xpt): The "true" concentration of the analyte in the test material must be determined. This can be done through:

    • Formulation: Using the known concentration from the spiking process.

    • Expert Laboratory Analysis: Averaging results from a small number of highly proficient reference laboratories.

    • Consensus Value: Calculating a robust mean from the results of all participants after removing outliers.[3][18]

  • Set the Standard Deviation for Proficiency Assessment (σpt): This value determines the acceptable range of results. It can be derived from:

    • Previous ILC data.

    • A fit-for-purpose relative standard deviation (FFP-RSD), often set at 25% for pesticide residue analysis.[18]

    • The Horwitz equation or similar models.

The overall workflow for organizing and executing the ILC is depicted in the diagram below.

Caption: Workflow of an Inter-Laboratory Comparison for Spiromesifen Analysis.

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This protocol provides a self-validating system for the determination of spiromesifen and its enol metabolite.

1. Scope This method is applicable for the quantification of spiromesifen and spiromesifen-enol in a fruit or vegetable matrix.

2. Reagents and Materials

  • Spiromesifen and Spiromesifen-enol analytical standards (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Ultrapure water

3. Procedure

Step 1: Sample Extraction

  • Weigh 10 g (± 0.1 g) of the homogenized test material into a 50 mL centrifuge tube.

  • Add 10 mL of ACN containing 1% formic acid. The acidic condition is crucial to prevent the transformation of spiromesifen into its enol form during extraction.[6][7]

  • Add internal standards if used.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation.

  • Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.

Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper ACN layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • The PSA removes polar interferences like organic acids, while C18 removes non-polar interferences like fats and waxes.

  • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

Step 3: LC-MS/MS Analysis

  • Take the supernatant and dilute as necessary with a suitable solvent (e.g., 90:10 water:acetonitrile).

  • Inject an aliquot (e.g., 2-5 µL) into the LC-MS/MS system.

  • Quantify using a calibration curve prepared with matrix-matched standards to compensate for any matrix effects.[11]

4. Quality Control

  • Method Blank: An analyte-free sample processed alongside the test samples to check for contamination.

  • Spiked Sample: A blank sample fortified with a known concentration of spiromesifen to assess method recovery. Acceptable recovery is typically within 70-120%.

  • Duplicate Analysis: Analyzing a second portion of the test sample to check for precision.

Statistical Evaluation and Performance Assessment

The performance of each laboratory is evaluated using a statistical indicator known as the z-score .[17] The z-score quantifies how far a laboratory's result is from the assigned value, expressed in units of standard deviation.

The z-score is calculated as follows:

z = (x - Xpt) / σpt

Where:

  • x is the result reported by the participant.

  • Xpt is the assigned value (the best estimate of the true concentration).

  • σpt is the standard deviation for proficiency assessment.

Interpretation of z-Scores: The interpretation of z-scores is generally standardized:[4][17][19]

z-Score ValuePerformance AssessmentAction Required
|z| ≤ 2.0Satisfactory No action required. Performance is acceptable.
2.0 < |z| < 3.0Questionable The result is a warning signal. Review the procedure.
|z| ≥ 3.0Unsatisfactory The result indicates a significant deviation. Corrective action is mandatory.
Hypothetical Data from an Inter-Laboratory Comparison

The table below presents example results from a hypothetical ILC for spiromesifen in a tomato matrix.

Assigned Value (Xpt): 0.250 mg/kg Standard Deviation for Proficiency Assessment (σpt): 0.0625 mg/kg (based on a 25% FFP-RSD)

Laboratory IDReported Value (mg/kg)z-ScorePerformance Assessment
Lab-0010.2650.24Satisfactory
Lab-0020.2910.66Satisfactory
Lab-0030.185-1.04Satisfactory
Lab-0040.3802.08Questionable
Lab-0050.245-0.08Satisfactory
Lab-0060.120-2.08Questionable
Lab-0070.4503.20Unsatisfactory
Lab-0080.2550.08Satisfactory
Conclusion and Best Practices

Participating in an ILC for spiromesifen analysis is a critical component of a laboratory's quality management system. It provides an objective measure of analytical performance and fosters continuous improvement. Laboratories that receive questionable or unsatisfactory scores must undertake a thorough root cause analysis and implement effective corrective actions. By adhering to standardized methods, robust quality control, and the principles outlined in this guide, laboratories can ensure the delivery of reliable and defensible analytical data for spiromesifen residues.

References

  • Analytical Method for Spiromesifen (Animal and Fishery Products). Ministry of Health, Labour and Welfare, Japan. [Link]

  • Analytical Method for Spiromesifen (Agricultural Products). Ministry of Health, Labour and Welfare, Japan. [Link]

  • An Analytical Method for the Determination of Residues of Spiromesifen (BSN 2060) and its Degradates in Water Using LC/MS/MS. U.S. Environmental Protection Agency. [Link]

  • Method Validation for the Extraction and Analysis of Spiromesifen in Cabbage, Tomato and Soil by GC and GC-MS. Journal of Environmental Science and Health, Part B. [Link]

  • Optimization and Validation of a GC-FID/QuEChERS Method for Quantitative Determination of Spiromesifen Residues in Tomato Fruits, Leaves and Soil Matrices. Analytical and Bioanalytical Chemistry Research. [Link]

  • ISO/IEC 17043: Conformity assessment — General requirements for proficiency testing. ANSI National Accreditation Board. [Link]

  • ISO/IEC 17043 Proficiency Testing Providers (PT) Accreditation. American Association for Laboratory Accreditation (A2LA). [Link]

  • Optimization and Validation of a GC-FID/QuEChERS Method for Quantitative Determination of Spiromesifen Residues in Tomato Fruits, Leaves and Soil Matrices. ResearchGate. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. [Link]

  • Residue Evaluation of Spiromesifen in Tomato fruits, Leaves, and Soil in Baghdad-Iraq using QuEChERS Extraction via FID-Gas Chromatography. ResearchGate. [Link]

  • ISO/IEC FDIS 17043: Conformity assessment — General requirements for the competence of proficiency testing providers. National Association of Testing Authorities, Australia. [Link]

  • Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal. [Link]

  • MS/MS parameters for determination of spiromesifen and spirodiclofen. ResearchGate. [Link]

  • ISO/IEC 17043:2023: Conformity assessment — General requirements for the competence of proficiency testing providers. iTeh Standards. [Link]

  • The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. Perry Johnson Laboratory Accreditation, Inc. [Link]

  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance. [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]

  • Z-score application in Testing Laboratory. Quality Pathshala. [Link]

  • Inter laboratory Comparison 2023 Report. California Air Resources Board. [Link]

  • EURL-PROFICIENCY TEST-FV-SC05, 2021-2022. European Union Reference Laboratories for Residues of Pesticides. [Link]

  • Proficiency Tests and Interlaboratory Comparisons. Food and Agriculture Organization of the United Nations. [Link]

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Comparative

Comparison of QuEChERS and SPE for spiromesifen-enol extraction

An In-Depth Comparative Guide to QuEChERS and SPE for Spiromesifen-enol Extraction For researchers and analytical chemists in the fields of food safety and environmental monitoring, the accurate quantification of pestici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to QuEChERS and SPE for Spiromesifen-enol Extraction

For researchers and analytical chemists in the fields of food safety and environmental monitoring, the accurate quantification of pesticide residues is paramount. Spiromesifen, an insecticide/acaricide from the spirocyclic tetronic acid class, and its primary metabolite, spiromesifen-enol, are key analytes of interest due to their widespread use in agriculture.[1][2] The choice of sample preparation technique is a critical determinant of analytical success, directly impacting data quality, laboratory efficiency, and cost-effectiveness.

This guide provides an in-depth, objective comparison of two predominant sample preparation methodologies: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and traditional Solid-Phase Extraction (SPE). We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a critical evaluation of their performance for the extraction of spiromesifen and its enol metabolite, supported by experimental data.

The Analytes: Understanding Spiromesifen and Spiromesifen-enol

Spiromesifen acts by inhibiting acetyl-CoA carboxylase, a crucial enzyme in lipid biosynthesis, leading to the death of pests like mites and whiteflies.[1][3] In the environment and within biological systems, spiromesifen is metabolized to spiromesifen-enol, which is also a residue of concern.[4][5]

  • Spiromesifen: The parent compound, a non-polar molecule.

  • Spiromesifen-enol: The primary metabolite, formed by the hydrolysis of the ester group. This transformation increases the polarity of the molecule.

The difference in polarity between the parent compound and its metabolite is a key consideration when selecting and optimizing an extraction method.

Principle of Operation: Two Distinct Philosophies in Sample Cleanup

QuEChERS: The "Shake and Go" Approach

Developed in 2003 by Anastassiades et al., the QuEChERS method revolutionized pesticide residue analysis by streamlining the extraction and cleanup process.[6] It is fundamentally a two-stage process:

  • Salting-Out Extraction: The sample (e.g., homogenized fruit or vegetable) is first extracted with an organic solvent, typically acetonitrile.[7][8] Acetonitrile is chosen for its ability to extract a broad range of pesticides with minimal co-extraction of lipids and other non-polar matrix components. Subsequently, a mixture of salts, commonly anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc), is added.[3][7] This serves a dual purpose: MgSO₄ absorbs excess water, while the salts induce a phase separation between the aqueous sample layer and the acetonitrile layer, driving the analytes into the organic phase.[7]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a small amount of sorbent material. This mixture is vortexed and centrifuged.[7][9] The sorbent binds to and removes interfering matrix components. Common sorbents include:

    • Primary Secondary Amine (PSA): Removes sugars, fatty acids, and organic acids.[3]

    • Graphitized Carbon Black (GCB): Removes pigments (like chlorophyll) and sterols.[3] It must be used judiciously as it can also retain certain planar pesticides.

    • C18 (Octadecylsilane): Removes non-polar interferences like lipids.

Solid-Phase Extraction (SPE): The Chromatographic Cleanup

SPE is a more traditional and highly selective sample preparation technique that operates on the principles of liquid chromatography.[10][11] It involves passing a liquid sample through a cartridge packed with a solid adsorbent (the stationary phase). The separation is based on the differential affinity of the analytes and matrix components for the stationary phase.[11] The process is methodical and consists of four distinct steps:

  • Conditioning: The sorbent bed is washed with a solvent to wet the packing material and create an environment receptive to the analyte. For reversed-phase SPE, this typically involves methanol followed by water.

  • Loading: The sample is passed through the cartridge. The analytes of interest are retained on the sorbent, while some matrix components may pass through.

  • Washing: A weak solvent is passed through the cartridge to wash away remaining impurities and interferences, leaving the target analytes bound to the sorbent.[11]

  • Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analytes for collection.[11]

For the moderately polar spiromesifen and its more polar enol metabolite, reversed-phase SPE (using a C18 sorbent) is a common and effective strategy.

Experimental Workflows

Visualizing the Methodologies

The following diagrams illustrate the distinct workflows for QuEChERS and SPE.

QuEChERS_Workflow cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE (d-SPE) Cleanup A 1. Weigh 10-15g Homogenized Sample into 50 mL Tube B 2. Add 15 mL Acetonitrile (with 1% Acetic Acid) A->B C 3. Add QuEChERS Salts (e.g., MgSO₄, NaOAc) B->C D 4. Vortex Vigorously (1 min) C->D E 5. Centrifuge (≥3000 rpm, 5 min) D->E F 6. Transfer Supernatant Aliquot to 2 mL d-SPE Tube (containing PSA, MgSO₄, etc.) E->F G 7. Vortex (30 sec) F->G H 8. Centrifuge at High Speed (≥10,000 rpm, 5 min) G->H I 9. Filter Supernatant (0.22 µm) into Autosampler Vial H->I J Analysis by LC-MS/MS or GC-MS I->J

Caption: QuEChERS workflow for spiromesifen extraction.

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Cleanup (e.g., C18) A 1. Extract Sample with Solvent (e.g., Acetonitrile) B 2. Concentrate and Reconstitute in Loading Solvent A->B C 3. Condition Cartridge (Methanol, then Water) B->C D 4. Load Sample Extract C->D E 5. Wash Cartridge (to remove interferences) D->E F 6. Elute Analytes (with strong organic solvent) E->F G 7. Evaporate Eluate & Reconstitute in Mobile Phase F->G H Analysis by LC-MS/MS or GC-MS G->H

Caption: Conventional SPE workflow for spiromesifen extraction.

Detailed Experimental Protocols

Protocol 1: QuEChERS Method (Adapted from AOAC and EN methods)[3][10]
  • Sample Preparation: Weigh 10–15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 15 mL of acetonitrile containing 1% acetic acid. The acid helps to stabilize pH-sensitive pesticides. Cap and vortex vigorously for 1 minute.

  • Partitioning: Add a pre-packaged salt mixture, such as 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate (NaOAc). Shake vigorously for 1 minute to ensure the salts dissolve and induce phase separation.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5-10 minutes. Three distinct layers should form: a solid layer of sample debris at the bottom, an aqueous layer, and the top acetonitrile layer containing the analytes.

  • d-SPE Cleanup: Transfer a 1.5 mL aliquot of the top acetonitrile layer to a 2 mL d-SPE tube. For a typical vegetable matrix, this tube might contain 225 mg MgSO₄ and 75 mg PSA. For pigmented samples, 15 mg of GCB may also be included.[3]

  • Final Cleanup: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the sorbent material.

  • Final Extract: Carefully transfer the supernatant into an autosampler vial, filtering through a 0.22 µm syringe filter if necessary, for subsequent analysis.[3]

Protocol 2: Solid-Phase Extraction (SPE) Method[13][14]
  • Initial Extraction: Homogenize a 20 g sample with 100 mL of an acetonitrile/formic acid/water mixture. Filter the extract.[12]

  • Concentration & Solvent Exchange: Concentrate the extract to approximately 10 mL and dilute with water to a final volume of 50 mL. This step ensures the sample is in a weak solvent environment suitable for binding to a reversed-phase sorbent.[12]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Slowly pass the diluted extract through the conditioned C18 cartridge. Spiromesifen and its enol metabolite will be retained on the C18 sorbent.

  • Washing: Wash the cartridge with 5-10 mL of a water/methanol mixture to remove polar interferences that were not retained.

  • Elution: Elute the analytes from the cartridge using 5-10 mL of a strong organic solvent, such as ethyl acetate or acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase for analysis.

Performance Comparison: QuEChERS vs. SPE

The choice between QuEChERS and SPE depends on a trade-off between speed, cost, and the required cleanliness of the final extract.

Performance MetricQuEChERSSolid-Phase Extraction (SPE)Rationale & Insights
Recovery Generally good to excellent (often 85-110%).[6][13][14]Typically excellent and highly reproducible (often 84-94% or higher).[15]Both methods can achieve high recoveries. SPE recovery can be more consistent across different matrices due to the controlled, step-wise process. QuEChERS recovery can be affected by the choice of d-SPE sorbents.
Matrix Effect Can be significant, especially in complex matrices. May require matrix-matched calibration.Generally lower matrix effects due to more selective and efficient cleanup.[16][17][18]SPE's chromatographic separation provides a cleaner extract, reducing ion suppression or enhancement in MS analysis.[19] While d-SPE removes many interferences, it is a bulk cleanup and less targeted than cartridge SPE.
LOD / LOQ Low LOQs are achievable (e.g., 0.01 mg/kg).[13]Can achieve very low LOQs (e.g., 0.05 µg/g or 0.05 mg/kg).[15]Both methods enable sensitive analysis. SPE's superior cleanup can sometimes allow for lower detection limits by reducing baseline noise and matrix interference.
Speed & Throughput Very fast; a batch of 6-8 samples can be processed in under 30 minutes.[6][20] High throughput.Slower and more labor-intensive per sample due to multiple, sequential steps. Automation is possible but requires specialized equipment.QuEChERS is the undisputed winner for high-throughput screening environments.
Cost & Simplicity Low cost per sample. Uses minimal solvent and inexpensive consumables. Simple procedure.[6][9]Higher cost per sample due to more expensive SPE cartridges and higher solvent consumption. More complex method development.The "Cheap" and "Easy" in QuEChERS are defining advantages, making it accessible for routine monitoring labs.
Selectivity Moderate. The choice of d-SPE sorbents provides some selectivity.High. The sorbent chemistry, wash, and elution solvents can be finely tuned for high selectivity.SPE offers greater control over the cleanup process, allowing for the fractionation of analytes or the targeted removal of specific interferences.[21]

Senior Scientist's Recommendation: Matching the Method to the Mission

As a Senior Application Scientist, my guidance is not to declare one method universally superior, but to align the technique with the analytical objective.

  • Choose QuEChERS for:

    • High-throughput screening: When analyzing a large number of samples for a wide range of pesticides under tight deadlines.

    • Routine monitoring: For established methods where matrices are relatively consistent (e.g., quality control of specific fruits and vegetables).

    • Cost-sensitive projects: When budget constraints for consumables and solvents are a primary concern.

  • Choose SPE for:

    • Complex or "dirty" matrices: For samples high in fat, pigment, or other challenging interferences (e.g., tobacco, oily seeds, spices) where QuEChERS may not provide a sufficiently clean extract.[22]

    • Ultra-trace analysis: When the absolute lowest detection limits are required and minimizing matrix effects is critical to achieving the necessary sensitivity.

    • Method development and validation: When a highly selective and robust cleanup is needed to serve as a reference method or to troubleshoot issues with simpler techniques.

References

  • Basic Principle and Application of the QuEChERS Method. Hawach Scientific.
  • QuEChERS Method for Pesticide Residue Analysis. Phenomenex.
  • Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage. PubMed.
  • Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage. Semantic Scholar.
  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International.
  • QuEChERS Methodology: AOAC Method. NUCLEUS information resources.
  • Introduction to QuEChERS. Hawach - SPE Cartridge.
  • Application Notes and Protocols for the Extraction of Spiromesifen from Plant Matrices. Benchchem.
  • Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage. OUCI.
  • Independent Laboratory Method Validation and Determination of Spiromesifen Residues in Tomatoes. N/A.
  • Comparison of Recovery Efficiency and Matrix Effect Reduction in Pesticide Residue Analysis: QuEChERS with d-SPE, SPE, and FaPEx in Apples and Korean Cabbage. ResearchGate.
  • Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage. RSC Publishing.
  • Spiromesifen: Drinking Water Assessment for Registration Review. Regulations.gov.
  • Public Release Summary on the evaluation of the new active spiromesifen in the product Interrupt 240 SC Miticide. Australian Pesticides and Veterinary Medicines Authority.
  • Application Notes and Protocols for Spiromesifen Analysis: Sample Extraction and Clean-up. Benchchem.
  • Regular Article. Analytical and Bioanalytical Chemistry Research.
  • (PDF) Optimization and Validation of a GC-FID/QuEChERS Method for Quantitative Determination of Spiromesifen Residues in Tomato Fruits, Leaves and Soil Matrices. ResearchGate.
  • SPIROMESIFEN (294). United States Environmental Protection Agency.
  • Method Validation for the Extraction and Analysis of Spiromesifen in Cabbage, Tomato and Soil by GC and GC-MS. N/A.
  • Residue Evaluation of Spiromesifen in Tomato fruits, Leaves, and Soil in Baghdad-Iraq using QuEChERS Extraction via FID-Gas Chromatography. ResearchGate.
  • Automated Solid-Phase Extraction (SPE) for Pesticides. California Environmental Protection Agency.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH.
  • Chemical structure of a spiromesifen and b spiromesifen-enol. ResearchGate.
  • Spiromesifen Metabolite M1 Standard. FUJIFILM Wako.
  • Solid Phase Extraction (SPE). Sigma-Aldrich.
  • Analytical Method for Spiromesifen (Agricultural Products). N/A.
  • What is Solid Phase Extraction (SPE)? Organomation.
  • Solid-Phase Extraction. Chemistry LibreTexts.
  • Validation Report 18. eurl-pesticides.eu.
  • Comparison and Validation of QuEChERS Extraction Methods Coupled with UHPLC/Orbitrap HR-MS for the Determination of Antibiotics and Related Compounds in Fish and Fish Feed. MDPI.
  • SPE and QuEChERS – Method Development. Agilent.
  • Evaluation of Dispersive and Cartridge Solid Phase Extraction (SPE) Cleanups for Multiresidue Pesticides in QuEChERS Extracts of. N/A.

Sources

Validation

A Senior Scientist's Guide to High-Sensitivity Detection of Spiromesifen Metabolite M01 (Spiromesifen-enol)

A Comparative Analysis of Analytical Methodologies Focusing on Linearity, LOD, and LOQ In the landscape of modern agriculture, the use of pesticides like Spiromesifen is essential for crop protection. However, regulatory...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Analytical Methodologies Focusing on Linearity, LOD, and LOQ

In the landscape of modern agriculture, the use of pesticides like Spiromesifen is essential for crop protection. However, regulatory bodies and food safety standards mandate the rigorous monitoring of not only the parent compound but also its significant metabolites. Spiromesifen Metabolite M01, chemically known as Spiromesifen-enol (BYI 08330-enol), is a key analyte of interest due to its potential presence in various food matrices.

This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of analytical approaches for the detection of Spiromesifen-enol. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, focusing on the critical performance metrics of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ). This document is intended for researchers, analytical chemists, and quality control professionals in the fields of food safety, environmental science, and drug development who require robust and reliable methods for trace-level contaminant analysis.

The Analytical Imperative: Why Sensitive Detection of Spiromesifen-enol Matters

Spiromesifen is a tetronic acid insecticide and acaricide. Following application, it metabolizes into several compounds, with the enol form being a primary residue component in certain matrices. Regulatory agencies worldwide, such as the US Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA), establish Maximum Residue Limits (MRLs) for pesticides and their metabolites in food products. Achieving a Limit of Quantification (LOQ) well below these MRLs is not just an analytical goal; it is a prerequisite for ensuring consumer safety and regulatory compliance. The choice of analytical technique and the validation of its performance are therefore of paramount importance.

Comparing Analytical Methodologies: LC-MS/MS as the Gold Standard

For polar, non-volatile compounds like Spiromesifen-enol, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the undisputed gold standard. Its superior selectivity and sensitivity allow for the confident detection and quantification of trace-level analytes in highly complex matrices like tea, fruits, and vegetables.

While other techniques exist, the combination of a robust sample extraction method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by LC-MS/MS analysis provides a framework for achieving the low detection limits required. Below, we compare the performance of a validated LC-MS/MS method with typical performance expectations for alternative chromatographic techniques.

Table 1: Comparative Performance for Spiromesifen-enol Detection
ParameterMethod A: Validated QuEChERS LC-MS/MSMethod B: Alternative HPLC-UV Approach (Typical)
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography with UV Detector
Linearity Range 0.5 - 100 µg/L100 - 5000 µg/L (Estimated)
Correlation Coefficient (r²) >0.99>0.99
Limit of Detection (LOD) 0.4 µg/kg50 - 100 µg/kg (Estimated)
Limit of Quantification (LOQ) 1.2 µg/kg150 - 300 µg/kg (Estimated)
Selectivity & Matrix Effect High selectivity; matrix effects managed with internal standards.Low selectivity; highly susceptible to matrix interference.
Confirmation Capability High (based on multiple MRM transitions).Low (based on retention time only).

Analysis of Comparison: The data clearly illustrates the superior performance of the LC-MS/MS methodology. The LOD and LOQ are approximately two orders of magnitude lower than what can be typically achieved with an HPLC-UV system. This enhanced sensitivity is critical for regulatory compliance where MRLs are often in the low µg/kg range. Furthermore, the high selectivity of MS/MS, using Multiple Reaction Monitoring (MRM), allows for the unambiguous identification of the analyte, even in the presence of co-eluting matrix components—a significant challenge for UV-based detection.

Experimental Workflow & Protocol

A self-validating analytical method relies on a meticulously planned workflow, from sample receipt to final data analysis. The following diagram and protocol detail a validated approach for the determination of Spiromesifen-enol.

Diagram 1: QuEChERS and LC-MS/MS Workflow

G cluster_prep Sample Preparation (QuEChERS) cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis LC-MS/MS Analysis sample 1. Homogenized Sample (e.g., 2g of Tea) add_water 2. Add 10 mL Water sample->add_water add_acn 3. Add 10 mL Acetonitrile (ACN) add_water->add_acn vortex1 4. Vortex for 1 min add_acn->vortex1 add_salts 5. Add QuEChERS Salts (MgSO4, NaCl, Na3Citrate, Na2HCitrate) vortex1->add_salts vortex2 6. Vortex & Centrifuge add_salts->vortex2 supernatant 7. Collect ACN Supernatant vortex2->supernatant transfer 8. Transfer Supernatant to d-SPE Tube (PSA, GCB, MgSO4) supernatant->transfer vortex3 9. Vortex & Centrifuge transfer->vortex3 final_extract 10. Collect Final Extract vortex3->final_extract filter_inject 11. Filter (0.22 µm) & Inject final_extract->filter_inject lc 12. Liquid Chromatography Separation (C18 Column) filter_inject->lc ms 13. Tandem Mass Spectrometry Detection (ESI+, MRM Mode) lc->ms data 14. Data Acquisition & Quantification ms->data

Caption: Workflow for Spiromesifen-enol analysis using QuEChERS and LC-MS/MS.

Detailed Step-by-Step Protocol (Based on Dissanayake et al., 2021)

This protocol is a representative example for determining linearity, LOQ, and LOD.

1. Preparation of Standards:

  • Causality: A precise calibration curve is the foundation of accurate quantification.

  • Action: Prepare a stock solution of Spiromesifen-enol standard (e.g., 1000 mg/L) in acetonitrile. Perform serial dilutions to create working standards for the calibration curve, typically ranging from 0.5 µg/L to 100 µg/L.

2. Sample Extraction (QuEChERS):

  • Causality: The QuEChERS method is chosen for its high extraction efficiency for a broad range of pesticides and its speed. Acetonitrile is used to precipitate proteins and extract the analyte. The salts induce phase separation.

  • Action:

    • Weigh 2 g of a homogenized sample (e.g., tea) into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

    • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and immediately vortex for 1 minute to prevent agglomeration.

    • Centrifuge at >4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Causality: This step is crucial for removing matrix components that can interfere with the analysis and cause ion suppression in the mass spectrometer. Primary Secondary Amine (PSA) removes sugars and organic acids, while Graphitized Carbon Black (GCB) removes pigments and sterols.

  • Action:

    • Take an aliquot (e.g., 6 mL) of the upper acetonitrile layer and transfer it to a d-SPE tube containing PSA, GCB, and MgSO4.

    • Vortex for 1 minute and then centrifuge at >4000 rpm for 5 minutes.

4. Final Preparation and Analysis:

  • Causality: Filtering the final extract protects the LC system from particulates.

  • Action:

    • Take the cleaned supernatant and filter it through a 0.22 µm syringe filter.

    • Inject the sample into the LC-MS/MS system.

5. Determination of Linearity, LOD, and LOQ:

  • Linearity:

    • Causality: Establishes the concentration range over which the instrument response is proportional to the analyte concentration.

    • Action: Inject the prepared calibration standards (0.5 to 100 µg/L) and plot the peak area against concentration. Perform a linear regression analysis. The relationship is considered linear if the correlation coefficient (r²) is ≥ 0.99.

  • LOD and LOQ:

    • Causality: The LOD is the lowest concentration that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

    • Action: These are determined experimentally by analyzing spiked blank matrix samples at decreasing concentrations. The LOD is typically established at a signal-to-noise ratio (S/N) of 3, and the LOQ at an S/N of 10. For the validated method discussed, this corresponded to 0.4 µg/kg (LOD) and 1.2 µg/kg (LOQ).

Conclusion and Authoritative Recommendations

For the reliable, trace-level detection of Spiromesifen Metabolite M01 (Spiromesifen-enol), the combination of a QuEChERS extraction protocol followed by LC-MS/MS analysis is the authoritative and recommended approach. This methodology provides the necessary low limits of detection (LOD) and quantification (LOQ) to meet and exceed stringent international regulatory standards. The high selectivity of tandem mass spectrometry minimizes the risk of false positives from complex matrices, ensuring data of the highest integrity. While simpler methods like HPLC-UV exist, they lack the sensitivity and specificity required for regulatory food safety applications. Laboratories tasked with pesticide residue analysis should prioritize the validation and implementation of LC-MS/MS-based methods for compounds like Spiromesifen-enol.

References

  • Dissanayake, K. B. H. G., et al. (2021). Dissipation and residue analysis of spiromesifen and its major metabolite, spiromesifen-enol, in black tea using the QuEChERS method and LC-MS/MS. Separations, 8(11), 211. Available at: [Link]

Comparative

A Comparative Guide to Recovery Studies of Spiromesifen-Enol in Diverse Matrices

This guide provides an in-depth comparison of analytical methodologies for the determination of spiromesifen-enol residues across various environmental and agricultural matrices. As the primary metabolite of the insectic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the determination of spiromesifen-enol residues across various environmental and agricultural matrices. As the primary metabolite of the insecticide spiromesifen, accurate quantification of spiromesifen-enol is critical for regulatory compliance and risk assessment.[1][2] This document synthesizes data from multiple studies to offer researchers and drug development professionals a comprehensive overview of recovery performance, enabling informed decisions on method selection and optimization.

Spiromesifen, a member of the spirocyclic tetronic acid group, functions by inhibiting lipid biosynthesis in insects and mites.[3] In various matrices, it metabolizes to spiromesifen-enol.[1][4] The accurate detection of this metabolite is crucial for comprehensive residue analysis.

Principles of Extraction: A Comparative Overview

The selection of an appropriate extraction technique is paramount for achieving high recovery rates and minimizing matrix effects. The two most prevalent methods for spiromesifen-enol analysis are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).

  • QuEChERS: This dispersive solid-phase extraction (d-SPE) method has gained significant popularity for multi-residue pesticide analysis in food and environmental samples.[5] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a "salting-out" step to induce phase separation. A subsequent clean-up step using a d-SPE sorbent removes interfering matrix components. The simplicity, speed, and low solvent consumption of QuEChERS make it an attractive option for high-throughput laboratories.[6][7]

  • Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample preparation that isolates and concentrates analytes from a complex mixture.[8] It involves passing the sample through a solid sorbent bed that retains the analyte of interest. The analyte is then eluted with a small volume of a strong solvent.[9] SPE offers high selectivity and can achieve significant analyte concentration, making it suitable for trace-level analysis.[8] However, it can be more time-consuming and require more methodical development than QuEChERS.

Comparative Analysis of Recovery Performance

The following table summarizes the reported recovery data for spiromesifen-enol from various studies, highlighting the matrix, extraction method, analytical technique, and recovery efficiency.

MatrixExtraction MethodAnalytical TechniqueAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
CabbageQuEChERSGC / GC-MS85.44 - 100.212.7 - 9.4[6]
TomatoQuEChERSGC / GC-MS72.56 - 92.782.7 - 9.4[6]
SoilQuEChERSGC / GC-MS88.04 - 103.372.7 - 9.4[6]
Tomato FruitQuEChERSGC-FID98.740.06 - 1.8[10][11]
Tomato LeavesQuEChERSGC-FID93.920.06 - 1.8[10][11]
SoilQuEChERSGC-FID94.180.06 - 1.8[10][11]
TomatoQuEChERSLC-MS/MS71.59 - 105.3< 20[12]
Animal & Fishery ProductsLLE & SPELC-MS / LC-MS/MSNot SpecifiedNot Specified[13]
Agricultural ProductsLLE & SPELC-MSNot SpecifiedNot Specified[14]

Key Insights from the Data:

  • The QuEChERS method consistently demonstrates high recovery rates (generally 70-120%) and good precision across a range of matrices including cabbage, tomato, and soil.[6][10][11][12] This makes it a robust and reliable choice for routine analysis.

  • Different analytical finishes, such as GC, GC-MS, GC-FID, and LC-MS/MS, have been successfully coupled with QuEChERS for spiromesifen-enol determination.[6][10][11][12] The choice of instrument will depend on the required sensitivity, selectivity, and laboratory resources.

  • While specific recovery percentages for Liquid-Liquid Extraction (LLE) followed by SPE are not detailed in the provided abstracts, this combination is presented as a viable method for complex matrices like animal and fishery products.[13][14] This approach allows for a more rigorous clean-up, which can be essential for reducing matrix interference in these challenging samples.

Experimental Protocols: Step-by-Step Methodologies

QuEChERS Method for Tomato, Cabbage, and Soil

This protocol is adapted from validated methods for the analysis of spiromesifen in various matrices.[6]

1. Sample Preparation and Extraction: a. Homogenize 15 g of the sample (cabbage, tomato, or soil). b. Add 15 mL of 1% acetic acid in acetonitrile to a 50 mL centrifuge tube containing the homogenized sample. c. Vortex the tube for 1 minute to ensure thorough mixing. d. Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate. e. Shake vigorously for 2 minutes and then centrifuge at 4100 rpm for 10 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up: a. Transfer an aliquot of the supernatant to a d-SPE tube containing appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components. b. Vortex for 1 minute and centrifuge.

3. Analysis: a. Take the final supernatant for analysis by GC or LC-MS/MS.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for Animal and Fishery Products

This protocol is a generalized procedure based on established methods for pesticide residue analysis in complex matrices.[13]

1. Extraction: a. Homogenize 5.00 g of the sample. b. Add 100 mL of an acetonitrile/formic acid/water (80:1:20, v/v/v) solution and 10 mL of n-hexane. c. Homogenize and centrifuge at 3,000 rpm for 5 minutes. d. Collect the lower acetonitrile/water layer. e. Re-extract the remaining solid and n-hexane layer with 50 mL of the acetonitrile/formic acid/water solution. f. Combine the acetonitrile/water extracts and adjust the final volume to 200 mL. g. Take a 20 mL aliquot and concentrate to approximately 4 mL at a temperature below 40°C.

2. Solid-Phase Extraction (SPE) Clean-up: a. Condition an octadecylsilanized (C18) silica gel cartridge (1,000 mg) with 10 mL of acetonitrile followed by 10 mL of water. b. Add 10 mL of water to the concentrated extract from step 1g and load it onto the conditioned cartridge. c. Wash the cartridge with 10 mL of acetonitrile/0.01% formic acid (2:3, v/v) and discard the effluent. d. Elute the analyte with 10 mL of acetonitrile/0.01% formic acid (9:1, v/v). e. Adjust the final volume of the eluate to exactly 10 mL for LC-MS or LC-MS/MS analysis.[13]

Visualization of Experimental Workflows

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (15g) Solvent 2. Add 1% Acetic Acid in Acetonitrile (15mL) Sample->Solvent Vortex1 3. Vortex (1 min) Solvent->Vortex1 Salts 4. Add MgSO4 (6g) & NaOAc (1.5g) Vortex1->Salts Shake 5. Shake (2 min) Salts->Shake Centrifuge1 6. Centrifuge (4100 rpm, 10 min) Shake->Centrifuge1 Supernatant 7. Take Supernatant Aliquot Centrifuge1->Supernatant Transfer Supernatant dSPE 8. Add to d-SPE Tube Supernatant->dSPE Vortex2 9. Vortex (1 min) dSPE->Vortex2 Centrifuge2 10. Centrifuge Vortex2->Centrifuge2 FinalExtract 11. Final Extract Centrifuge2->FinalExtract Transfer Final Extract Analysis 12. GC or LC-MS/MS Analysis FinalExtract->Analysis

Caption: QuEChERS workflow for spiromesifen-enol analysis.

LLE_SPE_Workflow cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (5g) Solvent 2. Add ACN/HCOOH/H2O & n-Hexane Sample->Solvent Homogenize1 3. Homogenize & Centrifuge Solvent->Homogenize1 CollectLayer 4. Collect ACN/Water Layer Homogenize1->CollectLayer ReExtract 5. Re-extract Residue CollectLayer->ReExtract Combine 6. Combine Extracts & Concentrate ReExtract->Combine Condition 7. Condition C18 Cartridge Combine->Condition Transfer to SPE Load 8. Load Concentrated Extract Condition->Load Wash 9. Wash Cartridge Load->Wash Elute 10. Elute Analyte Wash->Elute FinalEluate 11. Final Eluate Elute->FinalEluate Collect for Analysis Analysis 12. LC-MS/MS Analysis FinalEluate->Analysis

Sources

Validation

A Senior Application Scientist’s Guide to Chromatographic Column Selection for the Analysis of Spiromesifen and Its Metabolites

Introduction: The Analytical Challenge of Spiromesifen Spiromesifen is a potent insecticide and acaricide from the tetronic acid class, widely used to protect crops. Its mode of action involves the inhibition of lipid bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Spiromesifen

Spiromesifen is a potent insecticide and acaricide from the tetronic acid class, widely used to protect crops. Its mode of action involves the inhibition of lipid biosynthesis in pests.[1] Following application, spiromesifen metabolizes in plants and the environment, primarily forming spiromesifen-enol, a key metabolite that must be monitored alongside the parent compound for regulatory and safety assessments.[1][2] The structural similarity between spiromesifen and its enol metabolite, coupled with their presence in complex matrices like fruits, vegetables, and soil, presents a significant analytical challenge.[3][4]

Achieving robust, selective, and efficient separation of these compounds is paramount for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of the analytical column is the cornerstone of this separation. While the C18 (ODS) column is the workhorse of reversed-phase chromatography, its universal application is not always optimal.[5] This guide provides an in-depth comparison of the industry-standard C18 column with alternative stationary phases, offering field-proven insights and experimental frameworks to guide researchers in selecting the most appropriate column for their specific application.

The C18 Column: The Established Standard

The C18, or octadecylsilane, column is the most widely used stationary phase in reversed-phase HPLC.[6] Its popularity stems from its broad applicability and strong hydrophobic retention for a wide range of organic molecules.

Mechanism of Separation: The primary retention mechanism on a C18 column is hydrophobic (van der Waals) interaction. The long C18 alkyl chains bonded to the silica support create a non-polar stationary phase. In a polar mobile phase (typically a mixture of water and acetonitrile or methanol), non-polar analytes like spiromesifen preferentially partition into the stationary phase, retarding their movement through the column. Elution is achieved by increasing the organic solvent content in the mobile phase, which increases its eluotropic strength and displaces the analytes from the stationary phase.[7]

Causality Behind its Use for Spiromesifen: Spiromesifen and its enol metabolite are relatively non-polar molecules, making them ideal candidates for retention on a C18 column. This column chemistry reliably provides the retention necessary to separate these analytes from the solvent front and many polar matrix interferences. Numerous validated methods for pesticide residue analysis, including those for spiromesifen, have been successfully developed using C18 columns, establishing it as a trusted benchmark.[4][8]

Typical Experimental Protocol: C18-Based Separation

This protocol outlines a standard approach for the analysis of spiromesifen and spiromesifen-enol using a C18 column coupled with MS/MS detection.

  • Sample Preparation (QuEChERS Method):

    • Homogenize 10 g of the sample (e.g., tomato, leaves).

    • Add 10 mL of acetonitrile containing 1% formic acid and shake vigorously for 1 minute. The acid helps to stabilize spiromesifen and prevent its degradation to the enol form during extraction.[4][9]

    • Add salts (e.g., MgSO₄ and NaOAc) to induce phase separation.[4]

    • Centrifuge the sample, and take an aliquot of the supernatant (acetonitrile layer).

    • Perform dispersive solid-phase extraction (d-SPE) cleanup by adding a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components like pigments and fatty acids.[4]

    • Centrifuge and filter the extract through a 0.22 µm filter before injection.

  • LC-MS/MS Conditions:

    • Column: A high-efficiency C18 column (e.g., 50-150 mm length, 2.1-4.6 mm I.D., sub-2 µm or 2.7 µm particle size).[8][10]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start at a low percentage of B (e.g., 10-20%), ramp up to a high percentage (e.g., 95%) to elute the analytes, hold for a brief period, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min (for 2.1 mm ID columns).

    • Column Temperature: 30 - 40 °C to ensure reproducible retention times.

    • Injection Volume: 2 - 10 µL.

    • Detection: Tandem Mass Spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode, using electrospray ionization (ESI) in positive mode.

Limitations and the Need for Alternative Selectivity

While C18 columns are robust, they are not a panacea. Over-reliance on a single chemistry can lead to challenges:

  • Insufficient Resolution: In complex matrices, endogenous compounds may have similar hydrophobicity to spiromesifen or its metabolites, leading to co-elution and ion suppression in the MS source.

  • Limited Selectivity: C18 columns separate almost exclusively on hydrophobicity. They may fail to resolve structurally similar isomers or metabolites that have only minor differences in their polarity.[7]

  • Elution Order: The elution order is dictated by hydrophobicity, which may not be ideal for separating a target analyte from a specific interference.

When a C18 column fails to provide adequate separation, changing the stationary phase chemistry is the most powerful tool to alter selectivity.[5][11]

Alternative Columns for Enhanced Spiromesifen Separation

Phenyl-Hexyl Columns: Leveraging π-π Interactions

Phenyl-based columns, particularly the Phenyl-Hexyl phase, offer a distinct and complementary selectivity to C18.[11]

Mechanism of Separation: A Phenyl-Hexyl column has a hexyl (C6) alkyl chain linking a phenyl group to the silica surface. This structure provides two modes of interaction:

  • Hydrophobic Interaction: From the hexyl linker and the phenyl ring itself.

  • π-π Interaction: A unique interaction between the electron-rich phenyl ring of the stationary phase and the π-electrons of aromatic analytes.[7]

Causality Behind its Use for Spiromesifen: Spiromesifen and its metabolites contain multiple aromatic rings (a mesityl group and a phenyl-substituted spirocyclic core). This makes them prime candidates for separation on a Phenyl-Hexyl column. The additional π-π interaction provides a secondary separation mechanism that can resolve compounds that are chromatographically similar on a C18 phase.[12] This alternative selectivity can be used to move the analyte peaks away from matrix interferences or even reverse the elution order of closely related compounds, which is a powerful tool in method development.[7][13]

C8 Columns: A Less Retentive Alternative

The C8 (octyl) column is a shorter-chain analogue of the C18.

Mechanism of Separation: The mechanism is identical to C18—hydrophobic interaction—but the shorter C8 alkyl chains result in a less dense, less hydrophobic stationary phase.

Causality Behind its Use for Spiromesifen: A C8 column is a logical choice when the C18 provides more than enough retention, leading to unnecessarily long analysis times. By switching to a C8, retention times for spiromesifen and its metabolites can be reduced, increasing sample throughput. This is particularly useful for relatively clean samples where baseline resolution is easily achieved. An independent laboratory validation for spiromesifen in water successfully utilized a C8 column, demonstrating its suitability.[14] However, the reduced retention also means it may be less effective at separating analytes from early-eluting matrix components compared to a C18.

Performance Comparison Summary

The following table summarizes the key characteristics and expected performance of the discussed column chemistries for spiromesifen analysis.

FeatureC18 (Octadecyl)Phenyl-HexylC8 (Octyl)
Primary Mechanism Hydrophobic InteractionHydrophobic & π-π InteractionHydrophobic Interaction
Key Advantage High retention, well-characterized, robustAlternative selectivity for aromatic compoundsShorter analysis times
Best Suited For General purpose, complex matrices, established methodsResolving co-eluting peaks, separating from aromatic interferencesHigh-throughput analysis of cleaner samples
Illustrative Resolution (Spiromesifen/Enol) Good (e.g., R > 2.0)Potentially Excellent (R > 2.5), different elution order possibleAdequate (e.g., R > 1.8)
Illustrative Analysis Time Standard (e.g., 8-12 min)Standard (e.g., 8-12 min)Shorter (e.g., 5-8 min)

Visualizing the Analytical Workflow

To ensure a self-validating and logical process, the entire analytical workflow from sample to result must be clearly defined.

Diagram 1: Spiromesifen Metabolism

Spiromesifen Spiromesifen (Parent Compound) Metabolism Metabolism (Hydrolysis) Spiromesifen->Metabolism Enol Spiromesifen-Enol (Primary Metabolite) Metabolism->Enol cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize 1. Homogenization Extract 2. Acetonitrile Extraction (QuEChERS) Homogenize->Extract Cleanup 3. Dispersive SPE Cleanup Extract->Cleanup HPLC 4. HPLC Separation (C18 or Phenyl-Hexyl) Cleanup->HPLC MSMS 5. MS/MS Detection (MRM Mode) HPLC->MSMS Quant 6. Quantification (Calibration Curve) MSMS->Quant Report 7. Reporting Results Quant->Report

Caption: Complete workflow for spiromesifen residue analysis.

Conclusion and Recommendations

The selection of an HPLC column is a critical decision that directly impacts the quality and reliability of data in the analysis of spiromesifen and its metabolites.

  • The C18 column remains the first choice for method development due to its high hydrophobicity, proven performance, and the vast body of existing applications. [4]It provides a robust starting point for achieving the necessary retention and separation.

  • When the C18 column fails to resolve spiromesifen or its enol metabolite from matrix interferences, a Phenyl-Hexyl column should be the primary alternative. [7][13]Its unique π-π interaction mechanism offers a completely different selectivity profile that is highly effective for the aromatic structures of these analytes.

  • A C8 column serves as a useful tool for optimizing an already successful separation by reducing analysis time, thereby increasing laboratory throughput, particularly when working with less complex sample matrices. [14] By understanding the underlying separation mechanisms and strategically employing these different column chemistries, researchers can develop highly selective, robust, and efficient methods for the accurate quantification of spiromesifen residues, ensuring data of the highest integrity for regulatory compliance and food safety.

References

  • Benchchem. (n.d.). Inter-laboratory Validation of a Quantitative Method for Spiromesifen in Honey: A Comparative Guide.
  • Kadhum, A. A., et al. (2024). Optimization and Validation of a GC-FID/QuEChERS Method for Quantitative Determination of Spiromesifen Residues in Tomato Fruits, Leaves and Soil Matrices. Analytical and Bioanalytical Chemistry Research.
  • U.S. Environmental Protection Agency. (n.d.). Spiromesifen & Degradate(s) Independent Laboratory Validation - Water.
  • ResearchGate. (n.d.). Residue Evaluation of Spiromesifen in Tomato fruits, Leaves, and Soil in Baghdad-Iraq using QuEChERS Extraction via FID-Gas Chromatography.
  • OUCI. (n.d.). Residue Evaluation of Spiromesifen in Tomato fruits, Leaves, and Soil in Baghdad-Iraq using QuEChERS Extraction via FID-Gas Chromatography.
  • Japanese Food Safety Commission. (n.d.). Analytical Method for Spiromesifen (Agricultural Products).
  • Li, Y., et al. (2021). Simultaneous determination of spirodiclofen, spiromesifen, and spirotetramat and their relevant metabolites in edible fungi using ultra-performance liquid chromatography/tandem mass spectrometry. Scientific Reports.
  • ResearchGate. (n.d.). MS/MS parameters for determination of spiromesifen and spirodiclofen.
  • ResearchGate. (n.d.). Optimization and Validation of a GC-FID/QuEChERS Method for Quantitative Determination of Spiromesifen Residues in Tomato Fruits, Leaves and Soil Matrices.
  • Japanese Food Safety Commission. (n.d.). Analytical Method for Spiromesifen (Animal and Fishery Products).
  • Food and Agriculture Organization of the United Nations. (n.d.). SPIROMESIFEN (294).
  • Begum, M., et al. (2023). Application of HPLC in Biomedical Research for Pesticide and Drug Analysis. International Journal of Pharmaceutical and Bio-Medical Science.
  • JMPR. (2005). SPIROMESIFEN.pdf.
  • U.S. Environmental Protection Agency. (2020). Spiromesifen: Drinking Water Assessment for Registration Review.
  • Government of Canada. (n.d.). Spiromesifen. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Waters Corporation. (n.d.). HPLC Column Performance.
  • Agilent Technologies. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Spiromesifen & Degradates in Water.
  • PubMed. (n.d.). [High performance liquid chromatography: application in pesticide residue analysis].
  • Waters Corporation. (n.d.). HPLC Column Comparison Screening Study for Reversed Phase Columns.
  • Brown, C. L., et al. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal.
  • Research Inventy. (2025). Development of a High-Performance Liquid Chromatography (HPLC) Method for Determining Pesticide Residues in Agricultural Soil.
  • LCGC International. (n.d.). Comparison Techniques For HPLC Column Performance.
  • ResearchGate. (1991). Application of HPLC Column Switching in Pesticide Residue Analysis.
  • ResearchGate. (n.d.). Application of HPLC in Biomedical Research for Pesticide and Drug Analysis | Request PDF.
  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
  • ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of....

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometer Performance for Spiromesifen-Enol Analysis

For researchers, scientists, and professionals in drug development and crop protection, the precise and accurate quantification of pesticide residues is paramount. Spiromesifen, a tetronic acid insecticide, and its prima...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and crop protection, the precise and accurate quantification of pesticide residues is paramount. Spiromesifen, a tetronic acid insecticide, and its primary metabolite, spiromesifen-enol, are crucial analytes that require sensitive and selective detection methods. The choice of mass spectrometer can significantly impact the quality and reliability of these analytical results. This guide provides an in-depth comparison of the performance characteristics of different mass spectrometry platforms for the analysis of spiromesifen-enol, supported by experimental data and field-proven insights.

The Analytical Challenge: Spiromesifen and its Enol Metabolite

Spiromesifen is effective against various mites and whiteflies and acts by inhibiting lipid biosynthesis.[1] In the environment and biological systems, it is metabolized to spiromesifen-enol (4-Hydroxy-3-mesityl-1-oxaspiro[4.4]nona-3-en-2-one).[1] Due to the potential for both compounds to be present in various matrices such as agricultural products, soil, and water, analytical methods must be capable of quantifying both the parent compound and its metabolite.[2][3][4] The structures of spiromesifen and spiromesifen-enol are presented below.

Figure 1: Chemical Structures of Spiromesifen and Spiromesifen-Enol

G cluster_spiromesifen Spiromesifen cluster_enol Spiromesifen-Enol Spiromesifen Spiromesifen Structure Enol Spiromesifen-Enol Structure

Caption: Chemical structures of the parent insecticide, spiromesifen, and its primary metabolite, spiromesifen-enol.

This guide will focus on the three most prevalent mass spectrometry technologies coupled with liquid chromatography (LC) for this application:

  • Tandem Quadrupole Mass Spectrometry (QqQ-MS)

  • Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS)

  • Orbitrap High-Resolution Mass Spectrometry (Orbitrap-HRMS)

Principles of Mass Spectrometry for Pesticide Analysis

The choice of a mass spectrometer hinges on the specific requirements of the analysis, balancing the need for sensitivity, selectivity, quantitative accuracy, and the potential for qualitative or discovery-based work.

MassSpecPrinciples cluster_QqQ Tandem Quadrupole (QqQ) cluster_QTOF Quadrupole Time-of-Flight (Q-TOF) cluster_Orbitrap Orbitrap HRMS QqQ_node Principle Targeted analysis using Multiple Reaction Monitoring (MRM). Strengths High sensitivity and selectivity for known analytes. Wide linear dynamic range. Robust and cost-effective for routine quantification. Limitations Limited to pre-selected analytes; not suitable for unknown screening. QTOF_node Principle High-resolution mass analysis for accurate mass measurements of precursor and fragment ions. Strengths Simultaneous quantitative and qualitative analysis. Retrospective data analysis for untargeted screening. Limitations Generally lower sensitivity and narrower linear dynamic range compared to QqQ for targeted quantification. Orbitrap_node Principle Very high-resolution and high mass accuracy analysis in a trapping instrument. Strengths Excellent selectivity in complex matrices. High sensitivity, sometimes exceeding QqQ. Capable of both targeted and untargeted analysis. Limitations Potentially slower scan speeds and higher instrument cost.

Caption: Core principles, strengths, and limitations of the three major mass spectrometry platforms.

Comparative Performance Characteristics

The performance of each instrument is evaluated based on several key parameters: sensitivity (Limit of Quantification, LOQ), selectivity, linearity, and mass accuracy. While a single study directly comparing all three platforms for spiromesifen-enol is not available, we can synthesize data from various studies on pesticide analysis to provide a comprehensive overview.

Performance MetricTandem Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap HRMS
Primary Application Targeted QuantificationTargeted Quantification & Untargeted ScreeningTargeted & Untargeted Analysis with High Confidence
Selectivity High (based on precursor/product ion ratio)Very High (based on accurate mass)Excellent (based on very high resolution & accurate mass)
Sensitivity (Typical LOQ) 0.005 - 0.01 mg/kg[4]Generally 0.01 - 0.05 mg/kg for most pesticides≤ 0.01 mg/kg, can be lower than QqQ in some cases[5][6]
Linear Dynamic Range Excellent (typically 3-5 orders of magnitude)Good (typically 2-4 orders of magnitude)Good to Excellent (typically 3-4 orders of magnitude)
Mass Accuracy Not applicable (nominal mass)< 5 ppm< 3 ppm
Qualitative Capability Limited to targeted fragmentsExcellent (retrospective analysis)Excellent (high confidence in identification)

Expert Insights: For routine monitoring where the target analytes (spiromesifen and spiromesifen-enol) are known, the tandem quadrupole mass spectrometer is often the workhorse due to its robustness, cost-effectiveness, and exceptional quantitative performance.[7] However, for research applications involving metabolite discovery or screening for a broader range of potential contaminants, the high-resolution capabilities of Q-TOF and Orbitrap instruments are invaluable.[8][9] Orbitrap technology, in particular, has demonstrated the ability to achieve and sometimes surpass the sensitivity of tandem quadrupoles for targeted analysis while providing the added benefit of high-resolution, accurate-mass data for unambiguous identification.[5][10]

Experimental Protocols

A well-defined experimental protocol is crucial for achieving reliable and reproducible results. The following is a detailed, step-by-step methodology for the analysis of spiromesifen and spiromesifen-enol using a tandem quadrupole mass spectrometer, which is the most commonly reported method in the literature.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4]

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. For acidic compounds like spiromesifen-enol, the addition of 1% acetic acid to the acetonitrile can improve recovery.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shaking and Centrifugation: Shake vigorously for 1 minute and centrifuge at ≥ 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄) to remove interfering matrix components.

  • Final Preparation: Vortex the d-SPE tube for 30 seconds and centrifuge. The supernatant is then ready for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column is typically used (e.g., 100 x 2.1 mm, 2.6 µm).[5]

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[5]

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[5]

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions (Tandem Quadrupole)
  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for spiromesifen and negative mode for spiromesifen-enol.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Spiromesifen (Positive ESI): Precursor ion m/z 371.3 → Product ions m/z 273.2 (quantifier) and m/z 189.1 (qualifier).

    • Spiromesifen-enol (Negative ESI): Precursor ion m/z 271.2 → Product ions m/z 201.1 (quantifier) and m/z 157.1 (qualifier).

  • Collision Energy: Optimized for each transition to achieve maximum signal intensity.

Workflow Visualization

The following diagram illustrates the analytical workflow from sample preparation to data analysis.

analytical_workflow Sample Sample Collection (e.g., Tomato, Soil, Water) Preparation Sample Preparation (QuEChERS) Sample->Preparation LC Liquid Chromatography (C18 Column) Preparation->LC MS Mass Spectrometry (QqQ, Q-TOF, or Orbitrap) LC->MS Data_Acquisition Data Acquisition (MRM or Full Scan) MS->Data_Acquisition Data_Analysis Data Analysis (Quantification & Confirmation) Data_Acquisition->Data_Analysis Report Reporting of Results Data_Analysis->Report

Caption: A generalized workflow for the analysis of spiromesifen-enol.

Conclusion and Recommendations

The selection of a mass spectrometer for the analysis of spiromesifen and its enol metabolite is a critical decision that depends on the specific goals of the laboratory.

  • For routine, high-throughput quantitative analysis in a regulatory or quality control environment, a tandem quadrupole (QqQ) mass spectrometer remains the instrument of choice due to its sensitivity, robustness, and cost-effectiveness for targeted analysis. Its wide linear dynamic range is a significant advantage for accurate quantification across a range of concentrations.

  • For research and development, metabolite identification, and comprehensive screening of a wide range of potential contaminants, high-resolution mass spectrometry (HRMS) platforms like Q-TOF and Orbitrap are superior. The ability to perform retrospective data analysis on high-resolution, accurate-mass data is a powerful tool for identifying unexpected compounds without the need for re-analysis.

  • The Orbitrap HRMS platform represents a compelling option for laboratories that require both high-performance targeted quantification and untargeted screening capabilities. With sensitivity that can rival or even exceed that of tandem quadrupoles for certain applications, it offers a versatile solution for a wide range of analytical challenges in pesticide residue analysis.

Ultimately, the choice of instrument should be guided by a thorough evaluation of the laboratory's current and future analytical needs, balancing performance requirements with budgetary considerations.

References

  • Mol, H. G., Zomer, P., & de Koning, M. (2012). Suitability of an Orbitrap Mass Spectrometer for the Screening of Pesticide Residues in Extract of Fruits and Vegetables. Analytical and Bioanalytical Chemistry, 403(10), 2891–2903.
  • Food and Agriculture Organization of the United Nations. (2016). Spiromesifen (294). Retrieved from [Link]

  • Agilent Technologies. (2021). Simultaneous Screening and Quantification of Pesticide Residues in Red Cabbage. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Spiromesifen & Degradates in Water. Retrieved from [Link]

  • Japanese Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Spiromesifen (Agricultural Products). Retrieved from [Link]

  • Mohapatra, S., et al. (2016). Dissipation of spiromesifen and spiromesifen-enol on tomato fruit, tomato leaf, and soil under field and controlled environmental conditions. Environmental Science and Pollution Research, 23(16), 16467-16479.
  • Jedziniak, P., et al. (2016). Comparison of the Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes for Confirmation of Stilbenes in Bovine Urine Samples Using LC–MS/MS QTRAP® System.
  • Waters Corporation. (n.d.). Q-TOF MS and Residue Analysis. Retrieved from [Link]

  • G. E. Johnson, et al. (2013). Differences between full-scan and selective reaction monitoring MS/MS. Bioanalysis, 5(15), 1905-1917.
  • Zhang, Y., et al. (2026). An optimized LC-Q-Orbitrap HRMS method for the DIA-based suspected-target analysis of multi-class pesticide residues and mycotoxins in alkaloid-rich herbal medicines.
  • Al-Nasir, F. M., et al. (2023). Residue Evaluation of Spiromesifen in Tomato fruits, Leaves, and Soil in Baghdad-Iraq using QuEChERS Extraction via FID-Gas Chromatography. IOP Conference Series: Earth and Environmental Science, 1262, 042062.
  • Agilent Technologies. (n.d.). Screening for Hundreds of Pesticide Residues Using a GC/Q-TOF with an Exact Mass Pesticide Database in Food. Retrieved from [Link]

  • Rajski, Ł., et al. (2017). Chapter 4—high mass resolution versus MS/MS. In Comprehensive Analytical Chemistry (Vol. 79, pp. 81-107). Elsevier.
  • Separation Science. (n.d.). Strategy for Routine Quantitative Pesticide Analysis using a GC/Q-TOF. Retrieved from [Link]

Sources

Validation

A Comparative Study of Spiromesifen-enol vs. Other Spiromesifen Metabolites: A Technical Guide for Researchers

This guide provides an in-depth comparative analysis of spiromesifen-enol and other metabolites of the insecticide/acaricide spiromesifen. Designed for researchers, scientists, and drug development professionals, this do...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of spiromesifen-enol and other metabolites of the insecticide/acaricide spiromesifen. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathways, physicochemical properties, comparative performance, and analytical methodologies pertinent to these compounds. Our objective is to furnish a comprehensive resource that is grounded in scientific literature and validated experimental protocols, thereby empowering informed decisions in research and development.

Introduction: The Spiromesifen Landscape and its Metabolic Fate

Spiromesifen, a member of the spirocyclic tetronic acid class of chemicals, is a potent inhibitor of lipid biosynthesis in insects and mites.[1][2] Specifically, it targets acetyl-CoA carboxylase (ACCase), a critical enzyme in the synthesis of fatty acids, leading to disruption of lipid metabolism.[3] This mode of action is particularly effective against juvenile stages of pests like whiteflies (Bemisia tabaci) and spider mites (Tetranychus urticae), and also impacts the fecundity of adult females.[2][4]

Upon application, spiromesifen undergoes metabolic transformation, leading to the formation of several metabolites. The primary and most well-documented metabolite is spiromesifen-enol (M01), formed through the hydrolysis of the ester linkage of the parent compound.[5] Further metabolism can lead to other derivatives, including 4-hydroxymethyl-spiromesifen-enol (M02) and 4-carboxy-3-hydroxy-spiromesifen-enol (M07).[5] Understanding the distinct properties and biological activities of these metabolites is crucial for a comprehensive assessment of spiromesifen's overall efficacy, environmental fate, and toxicological profile.

The Metabolic Pathway of Spiromesifen

The biotransformation of spiromesifen is a critical determinant of its residual activity and environmental persistence. The primary metabolic step is the enzymatic cleavage of the 3,3-dimethylbutyrate ester group, yielding spiromesifen-enol. This initial hydrolysis is a key detoxification step in many organisms.

Further oxidative transformations can occur on the spiromesifen-enol backbone, leading to a variety of secondary metabolites. The metabolic cascade is essential for comprehending the complete toxicological and environmental footprint of spiromesifen.

Spiromesifen_Metabolism spiromesifen Spiromesifen enol Spiromesifen-enol (M01) 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one spiromesifen->enol Hydrolysis (Esterase) hydroxymethyl 4-hydroxymethyl- spiromesifen-enol (M02) enol->hydroxymethyl Oxidation carboxy 4-carboxy-3-hydroxy- spiromesifen-enol (M07) enol->carboxy Oxidation

Caption: Metabolic pathway of spiromesifen.

Physicochemical Properties: A Comparative Overview

The physicochemical characteristics of spiromesifen and its metabolites dictate their solubility, stability, and environmental mobility. A key distinction lies in their polarity, which influences their behavior in biological systems and the environment.

PropertySpiromesifenSpiromesifen-enol (M01)4-hydroxymethyl-spiromesifen-enol (M02)4-carboxy-3-hydroxy-spiromesifen-enol (M07)
Molecular Formula C₂₃H₃₀O₄[6]C₁₇H₂₀O₃[7]C₁₇H₂₀O₄C₁₇H₁₈O₅
Molecular Weight 370.48 g/mol 272.34 g/mol [7]288.34 g/mol 302.31 g/mol
Melting Point (°C) 96–101[8]256–258[8]174.8Not available
LogP (n-octanol/water) 4.55[9]Not availableNot availableNot available
Water Solubility 0.13 mg/L (20 °C)[9]Not availableNot availableNot available

Comparative Performance and Biological Activity: An Area for Further Research

While spiromesifen's efficacy against key agricultural pests is well-documented, a critical knowledge gap exists regarding the direct comparative bioactivity of its metabolites.[10][11][12][13][14][15][16][17][18] Regulatory assessments often consider the toxicity of the major metabolites to be covered by the comprehensive toxicological data of the parent compound.[5] However, this does not directly address their insecticidal or acaricidal performance.

Spiromesifen's Efficacy:

  • Against Tetranychus urticae (Two-spotted spider mite): Spiromesifen is highly effective against all developmental stages, particularly eggs and immature stages.[10][14] Studies have shown significant reductions in egg hatching and high mortality rates in nymphs.[10][14]

  • Against Bemisia tabaci (Whitefly): Spiromesifen demonstrates significant nymphicidal action and also affects adult fecundity and fertility.[4][11][13][16]

Bioactivity of Metabolites: The Unanswered Question

To date, public-domain scientific literature lacks direct, head-to-head comparative studies on the insecticidal or acaricidal efficacy of spiromesifen-enol, 4-hydroxymethyl-spiromesifen-enol, and 4-carboxy-3-hydroxy-spiromesifen-enol against target pests. While studies have explored the synthesis and bioactivity of novel spiromesifen derivatives, these are structurally distinct from the naturally occurring metabolites.[1][19]

The increased polarity of the metabolites, particularly the hydroxylated and carboxylated forms, may suggest reduced lipophilicity, which could potentially impact their ability to penetrate the waxy cuticle of insects and mites. However, without empirical data from bioassays, this remains speculative.

Environmental Persistence:

A noteworthy difference is the environmental persistence of spiromesifen versus its primary metabolite. Spiromesifen-enol has been shown to be more persistent in the soil environment than the parent compound.[20] This highlights the importance of understanding the long-term behavior of the metabolites.

Analytical Methodologies for Quantification

Accurate quantification of spiromesifen and its metabolites is essential for metabolism studies, residue analysis, and environmental monitoring. The standard analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Analysis of Spiromesifen and Spiromesifen-enol

This protocol outlines a general procedure for the simultaneous analysis of spiromesifen and spiromesifen-enol in agricultural and environmental matrices.

1. Reagents and Materials:

  • Reference standards of spiromesifen and spiromesifen-enol (≥98% purity)[8][21]

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Standard Solution Preparation:

  • Prepare individual stock solutions of spiromesifen and spiromesifen-enol in acetonitrile at a concentration of 100 µg/mL.

  • Prepare working standard solutions by serial dilution of the stock solutions in an appropriate solvent, typically acetonitrile/water with 0.1% formic acid, to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

3. Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of acetonitrile.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the acetonitrile supernatant for dispersive SPE (d-SPE) cleanup.

  • Add d-SPE sorbents (e.g., primary secondary amine (PSA) for removal of fatty acids and sugars, C18 for removal of nonpolar interferences, and magnesium sulfate to remove residual water).

  • Vortex and centrifuge.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Spiromesifen: Precursor ion [M+H]⁺ → Product ions (specific m/z values to be determined based on instrument tuning).

      • Spiromesifen-enol: Precursor ion [M+H]⁺ → Product ions (specific m/z values to be determined based on instrument tuning).

LCMSMS_Workflow cluster_0 Sample Preparation cluster_1 Analysis Homogenization Homogenization (Sample + Acetonitrile) Extraction QuEChERS Extraction (Salts) Homogenization->Extraction Cleanup Dispersive SPE (PSA, C18) Extraction->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC Injection MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Data Quantification & Confirmation MSMS->Data Data Acquisition

Sources

Comparative

Introduction: The Critical Role of Method Reliability in Spiromesifen-Enol Quantification

An In-Depth Guide to Ruggedness and Robustness Testing for the HPLC-UV Analysis of Spiromesifen-Enol Spiromesifen is a widely used insecticide and acaricide from the chemical class of spirocyclic tetronic acid derivative...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Ruggedness and Robustness Testing for the HPLC-UV Analysis of Spiromesifen-Enol

Spiromesifen is a widely used insecticide and acaricide from the chemical class of spirocyclic tetronic acid derivatives. Its primary active metabolite, spiromesifen-enol (BYI 08330-enol), is often the target analyte in residue analysis due to its toxicological relevance. Accurate and precise quantification of spiromesifen-enol in various matrices, from raw agricultural commodities to environmental samples, is paramount for ensuring consumer safety and regulatory compliance. However, an analytical method's true value is not just in its initial performance but in its ability to remain reliable under the variable conditions of routine laboratory use. This is where the concepts of ruggedness and robustness become critically important.

This guide provides a comprehensive framework for designing and executing ruggedness and robustness studies for the analysis of spiromesifen-enol, typically by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will move beyond a simple checklist of steps to explore the scientific rationale behind parameter selection, acceptance criteria, and data interpretation, empowering researchers to build truly dependable analytical methods.

Distinguishing Ruggedness from Robustness: A Conceptual Framework

While often used interchangeably, ruggedness and robustness are distinct concepts in analytical method validation as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

  • Ruggedness evaluates the method's reproducibility under a defined set of external, "inter-laboratory" variations. It is a measure of the method's capacity to be successfully transferred and used by different analysts, on different instruments, and even in different laboratories. A rugged method is essential for standardization and collaborative studies.

  • Robustness assesses the method's reliability when subjected to small, deliberate variations in its own internal parameters. This study is conducted within a single laboratory and is designed to identify the method parameters that have the most significant effect on the results, thereby defining the operational limits for the method.

A failure in a ruggedness test often points to ambiguous method descriptions or a dependency on specific instrument configurations. In contrast, a failure in a robustness test indicates that a method parameter is highly sensitive and must be meticulously controlled.

Experimental Design: A Proactive Approach to Method Validation

The analysis of spiromesifen-enol by reverse-phase HPLC-UV serves as our case study. A typical method might involve a C18 column, a mobile phase of acetonitrile and buffered water, and detection around 240-250 nm. Our validation strategy will focus on identifying and testing the parameters most likely to influence the accuracy and precision of the results.

Part 1: Ruggedness Testing - Simulating Real-World Variability

The objective of ruggedness testing is to confirm that the method can be successfully performed by others. The experimental design involves analyzing a homogenous batch of a representative sample (e.g., a spiked matrix blank) under different conditions.

Key Variables for Ruggedness Testing:

  • Analysts: Two different analysts, ideally with varying levels of experience, should independently prepare standards, samples, and run the analysis.

  • Instruments: The analysis should be performed on two different HPLC systems (e.g., from different manufacturers or different models from the same manufacturer).

  • Days: The experiment should be conducted on different days to account for minor environmental fluctuations in the laboratory.

Step-by-Step Protocol for Ruggedness Testing:

  • Sample Preparation: Prepare a single, large, homogenous batch of a control matrix (e.g., tomato homogenate) spiked with spiromesifen-enol at a known concentration (e.g., 0.1 µg/g).

  • Execution - Analyst 1/Instrument 1/Day 1:

    • Prepares mobile phase and a fresh set of calibration standards.

    • Extracts six replicates from the spiked sample batch following the established analytical procedure.

    • Analyzes the standards and sample extracts.

  • Execution - Analyst 2/Instrument 2/Day 2:

    • Independently prepares a new mobile phase and a fresh set of calibration standards.

    • Extracts another six replicates from the same spiked sample batch.

    • Analyzes the standards and sample extracts on a different HPLC system.

  • Data Analysis: Calculate the mean concentration and the Relative Standard Deviation (%RSD) for each set of six replicates. Compare the overall mean and calculate the intermediate precision across all 12 replicates.

Acceptance Criteria and Interpretation:

The primary metric is the intermediate precision, expressed as the %RSD of all results combined. For pesticide residue analysis, regulatory guidelines like the SANTE/11312/2021 document suggest that a %RSD ≤ 20% is generally acceptable. A successful ruggedness test demonstrates that the method is well-written, transferable, and not dependent on a specific analyst or piece of equipment.

Diagram: Ruggedness Testing Workflow

G cluster_prep Preparation cluster_cond1 Condition Set 1 cluster_cond2 Condition Set 2 cluster_analysis Data Evaluation Sample Homogenous Spiked Sample Batch Extract1 Extract 6 Replicates Sample->Extract1 Extract2 Extract 6 Replicates Sample->Extract2 Analyst1 Analyst 1 Analyst1->Extract1 Instrument1 HPLC System 1 Analyze1 Analyze Extracts Instrument1->Analyze1 Day1 Day 1 Day1->Extract1 Extract1->Analyze1 Calc1 Calculate Mean & %RSD (Set 1) Analyze1->Calc1 Analyst2 Analyst 2 Analyst2->Extract2 Instrument2 HPLC System 2 Analyze2 Analyze Extracts Instrument2->Analyze2 Day2 Day 2 Day2->Extract2 Extract2->Analyze2 Calc2 Calculate Mean & %RSD (Set 2) Analyze2->Calc2 Compare Calculate Overall Intermediate Precision (%RSD) Calc1->Compare Calc2->Compare G cluster_setup Setup cluster_loop Iterative Parameter Variation (OFAT) cluster_eval Evaluation Nominal Define Nominal Method Parameters Baseline Analyze Sample (n=6) Under Nominal Conditions Nominal->Baseline Select Select Parameter (e.g., pH) Baseline->Select VaryLow Set to Lower Limit (e.g., pH - 0.2) Analyze (n=3) Select->VaryLow Next Parameter VaryHigh Set to Upper Limit (e.g., pH + 0.2) Analyze (n=3) VaryLow->VaryHigh Next Parameter Compare Compare Results vs. Baseline (RT, Area, Tailing) VaryLow->Compare Reset Reset to Nominal VaryHigh->Reset Next Parameter VaryHigh->Compare Reset->Select Next Parameter Identify Identify Critical Control Points Compare->Identify

Caption: Logical flow for One-Factor-at-a-Time (OFAT) robustness testing.

Conclusion: Building a Foundation of Analytical Confidence

Method ruggedness and robustness testing are not mere bureaucratic hurdles in the validation process. They are systematic investigations that build a deep understanding of an analytical method's performance characteristics. For spiromesifen-enol analysis, this process transforms a promising procedure into a reliable, transferable, and defensible tool for research and regulatory decision-making. By deliberately challenging the method with controlled variations, scientists can proactively identify and control the most critical parameters, ensuring that the data generated today will be just as reliable as the data generated tomorrow, regardless of the analyst or instrument.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ICH Guideline. [Link]

  • European Commission. SANTE/11312/2021 - Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Source: European Commission. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Spiromesifen Metabolite M01

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Spiromesifen Metabolite M01 (enol, BSN 0546). As researchers and scientists, our responsibility extends beyond the laborat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Spiromesifen Metabolite M01 (enol, BSN 0546). As researchers and scientists, our responsibility extends beyond the laboratory bench to include the safe management and disposal of chemical waste. This document is designed to be your preferred resource for handling this specific compound, ensuring the protection of personnel and the environment.

The toxicity of Spiromesifen Metabolite M01 is considered to be covered by that of its parent compound, spiromesifen.[1] While spiromesifen exhibits low acute oral and dermal toxicity in mammals[1][2], the primary concern, and the driving force behind these disposal protocols, is its significant environmental hazard. Both spiromesifen and its M01 metabolite are classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, improper disposal is not only a breach of regulatory compliance but also a direct threat to aquatic ecosystems.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its hazards is paramount. The disposal plan for Spiromesifen Metabolite M01 is dictated by its specific toxicological and environmental profile.

Causality of Hazard Classification: The primary driver for classifying Spiromesifen Metabolite M01 as hazardous waste is its ecotoxicity. The compound is categorized as "Aquatic Chronic 2" with the hazard statement H411: Toxic to aquatic life with long lasting effects. This means that even at low concentrations, its release into waterways can cause significant harm to fish and aquatic invertebrates.[3] Federal and local regulations strictly prohibit the disposal of such materials down the sanitary sewer.[4]

Summary of Key Hazard and Regulatory Information

ParameterInformationSource(s)
Chemical Name 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one
Synonyms Spiromesifen-enol, BSN 0546, M01[1][5]
GHS Hazard Class Aquatic Chronic 2
Hazard Statement H411: Toxic to aquatic life with long lasting effects
Signal Word Warning
Primary Disposal Concern Environmental Hazard (Ecotoxicity)[2][3]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[6]
Prohibited Disposal Methods Drain/Sewer Disposal, Regular Trash[4][6]

Pre-Disposal Operations: Safety and Handling

Proper handling during waste accumulation is the first step in a compliant disposal workflow. The goal is to prevent personnel exposure and environmental release.

Personal Protective Equipment (PPE)

Based on the Safety Data Sheet (SDS) recommendations for the parent compound and the metabolite, the following PPE is mandatory when handling Spiromesifen Metabolite M01 waste:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or punctures before use.[7]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes.[7]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or spill cleanup, consider impervious clothing.[7]

Rationale: While acute toxicity to humans is low, spiromesifen can cause skin sensitization.[2] Adherence to PPE protocols minimizes the risk of allergic skin reactions and prevents accidental contact.

Waste Segregation and Storage

All waste streams containing Spiromesifen Metabolite M01 must be segregated as hazardous waste at the point of generation.

  • Designated Satellite Accumulation Area (SAA): Your laboratory must have a designated SAA for hazardous waste.[8] This area should be under the control of laboratory personnel and away from general traffic.

  • Container Selection: Use only compatible, leak-proof containers with secure screw-top lids. The original product container can be used if it's in good condition.[8] Ensure the container material is compatible with any solvents used in the waste mixture.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label.[9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Spiromesifen Metabolite M01"

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The associated hazards (e.g., "Ecotoxicity," "Aquatic Hazard").

  • Container Management: Keep waste containers closed at all times, except when adding waste.[10] Store containers in secondary containment (such as a plastic tub) to contain any potential leaks.[8]

Step-by-Step Disposal Protocols

The specific disposal procedure depends on the form of the waste. Improper disposal of pesticide wastes is a violation of Federal Law.[11][12]

Workflow for Spiromesifen M01 Waste Disposal

G cluster_0 Start: Waste Generation cluster_1 Waste Stream Identification cluster_2 Containment & Labeling cluster_3 Final Disposal Pathway start Spiromesifen M01 Waste Generated A Unused/Expired Pure Compound start->A Identify Waste Type B Contaminated Labware (glassware, tips, etc.) start->B Identify Waste Type C Aqueous & Solvent Waste start->C Identify Waste Type D Collect in original or compatible, sealed container. Label as 'Hazardous Waste - Solid' A->D E Collect solids in a labeled, puncture-proof container. Label as 'Hazardous Waste - Solid Debris' B->E F Collect liquids in a compatible, sealed carboy. Label as 'Hazardous Waste - Liquid' C->F end_node Arrange pickup by Institutional Environmental Health & Safety (EHS) D->end_node Store in SAA E->end_node Store in SAA F->end_node Store in SAA caption Disposal Decision Workflow for Spiromesifen M01

Caption: Disposal Decision Workflow for Spiromesifen M01

Protocol 3.1: Unused or Expired Neat Compound
  • Do Not Trash: Under no circumstances should solid Spiromesifen Metabolite M01 be disposed of in the regular or biohazardous trash.

  • Containerize: If not in its original container, carefully transfer the solid waste into a sealable, chemically compatible container. A wide-mouth HDPE (high-density polyethylene) bottle is a suitable choice.

  • Label: Affix a completed hazardous waste label to the container, identifying the content as "Spiromesifen Metabolite M01, Solid."

  • Store: Place the container in your lab's designated SAA.

  • Arrange Disposal: Contact your institution's Environmental Health & Safety (EHS) or equivalent department to arrange for pickup.

Protocol 3.2: Contaminated Solid Waste

This category includes items such as pipette tips, weigh boats, contaminated gloves, and paper towels.

  • Segregate: Collect all solid debris contaminated with Spiromesifen Metabolite M01 separately from non-hazardous waste.

  • Containerize: Place the contaminated items into a designated, puncture-proof hazardous waste container lined with a clear plastic bag.[9] Do not use biohazard bags.

  • Label: Label the container or bag with a hazardous waste label, indicating "Solid Waste contaminated with Spiromesifen Metabolite M01."

  • Store and Dispose: When the container is full, seal it and move it to the SAA for EHS pickup.

Protocol 3.3: Contaminated Liquid Waste (Aqueous and Organic)

This includes experimental solutions, rinsate from cleaning glassware, and solvent extracts.

  • Do Not Drain: It is illegal and environmentally harmful to pour any liquid waste containing Spiromesifen Metabolite M01 down the drain.[4]

  • Collect: Pour all liquid waste into a designated, compatible hazardous waste container (carboy).

    • Segregation is Key: Do not mix incompatible waste streams. It is best practice to maintain separate waste carboys for halogenated solvents, non-halogenated solvents, and aqueous solutions to facilitate proper disposal by your EHS office and prevent dangerous reactions.[9]

  • Label: Clearly label the carboy with a hazardous waste tag. List all constituents, including "Spiromesifen Metabolite M01" and all solvents with their estimated percentages.

  • Store and Dispose: Keep the carboy sealed and in secondary containment within the SAA. Arrange for pickup by EHS when it is no more than 90% full.

Protocol 3.4: Empty Containers
  • Triple Rinse: The preferred method for cleaning containers of acutely hazardous materials is to triple-rinse them.[13]

    • Rinse the empty container with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound.

    • Pour the rinsate into the appropriate liquid hazardous waste container (Protocol 3.3).

    • Repeat the rinse two more times.

  • Deface Label: After triple-rinsing, completely remove or deface the original product label.[9]

  • Final Disposal: The triple-rinsed, defaced container can typically be disposed of in the normal laboratory glass or plastic recycling stream. Consult your institutional policy to confirm.

Spill Management

Accidental spills must be managed promptly and correctly to prevent exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your laboratory supervisor and EHS.

  • Control Access: Secure the area to prevent others from entering.

  • Don PPE: Before cleaning, don the appropriate PPE as described in Section 2.1.

  • Contain Spill:

    • For Solids: Gently sweep or scoop the material into a hazardous waste container. Avoid creating dust.

    • For Liquids: Use an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit) to soak up the liquid.[11]

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning water as hazardous aqueous waste.

  • Report: Report the incident according to your institution's policies.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of Spiromesifen Metabolite M01 is a critical aspect of laboratory safety and environmental stewardship. The procedures outlined in this guide are based on the compound's known environmental toxicity and are aligned with federal and local regulations. By treating all M01 waste as hazardous, segregating it at the point of generation, and coordinating with your institution's EHS department, you ensure a compliant and safe workflow. This diligence builds a foundation of trust in our scientific practices, demonstrating a commitment to safety that extends far beyond the product itself.

References

  • JMPR (2005). SPIROMESIFEN.pdf.
  • Sharda Cropchem Ltd. (2023). Sharda Spiromesifen 45.
  • Bayer Crop Science. (2024).
  • MilliporeSigma. (2025).
  • EFSA. (2012). Conclusion on the peer review of the pesticide risk assessment of the active substance spiromesifen.
  • Bayer CropScience.
  • ChemicalBook.
  • Bayer Environmental Science.
  • Australian Pesticides and Veterinary Medicines Authority. Public Release Summary on the evaluation of the new active spiromesifen in the product Interrupt 240 SC Miticide.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (2025). Safe Disposal of Pesticides.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • University of Florida, IFAS Extension. PI-18/PI010: Proper Disposal of Pesticide Waste.
  • ETH Zürich. (2019). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Sigma-Aldrich. Spiromesifen Metabolite M01 PESTANAL®, analytical standard.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Spiromesifen Metabolite M01

Researchers, scientists, and drug development professionals are at the forefront of innovation, often handling novel compounds with limited safety data. This guide provides essential, immediate safety and logistical info...

Author: BenchChem Technical Support Team. Date: February 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, often handling novel compounds with limited safety data. This guide provides essential, immediate safety and logistical information for handling Spiromesifen Metabolite M01 (enol form). By synthesizing technical data with field-proven safety protocols, this document aims to be your preferred source for laboratory safety and chemical handling, empowering you to work safely and effectively.

Spiromesifen, a member of the spirocyclic tetronic acid class of insecticides, and its primary metabolite, M01, function by inhibiting acetyl-CoA carboxylase, a critical enzyme in lipid biosynthesis.[1][2] While comprehensive toxicological data may be more readily available for the parent compound, Spiromesifen, regulatory evaluations often consider the toxicity of significant metabolites to be covered by the parent compound's assessment.[3] Therefore, a cautious and informed approach to personal protective equipment (PPE) is paramount when handling Spiromesifen Metabolite M01.

Core Safety Directives: A Risk-Based Approach to PPE

The selection of appropriate PPE is not a one-size-fits-all prescription but rather a dynamic process dictated by the nature of the work being performed. The following diagram illustrates a decision-making workflow for selecting PPE based on the scale and nature of the experimental procedure.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling Spiromesifen Metabolite M01 Assess_Quantity Assess Quantity of Material Start->Assess_Quantity Assess_Procedure Assess Experimental Procedure Assess_Quantity->Assess_Procedure <1g (Analytical Standard) Moderate_Risk_PPE Enhanced PPE: - Chemical Goggles - Double Nitrile Gloves - Chemical-Resistant Apron over Lab Coat - Local Exhaust Ventilation (Fume Hood) Assess_Quantity->Moderate_Risk_PPE >1g or solution Low_Risk_PPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Assess_Procedure->Low_Risk_PPE Weighing small quantities Assess_Procedure->Moderate_Risk_PPE Preparing solutions, dilutions High_Risk_PPE Maximum Containment PPE: - Full-Face Shield - Chemical-Resistant Gloves (e.g., Butyl Rubber) - Disposable Coveralls - Respiratory Protection (e.g., N95 or higher) Assess_Procedure->High_Risk_PPE Aerosol-generating procedures (e.g., sonication, vortexing) Moderate_Risk_PPE->High_Risk_PPE If significant aerosolization is possible

Caption: PPE selection workflow for Spiromesifen Metabolite M01.

Recommended Personal Protective Equipment

Based on the known hazards of Spiromesifen, including its potential as a skin sensitizer and its aquatic toxicity, the following PPE is recommended when handling Spiromesifen Metabolite M01.[4][5]

PPE CategoryMinimum RecommendationEnhanced Precautions (for larger quantities or aerosol-generating procedures)
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles or a full-face shield
Skin and Body Protection Standard laboratory coat, long pants, and closed-toe shoesChemical-resistant apron over a lab coat or disposable coveralls
Hand Protection Nitrile glovesDouble-gloving with nitrile gloves or chemical-resistant gloves (e.g., butyl rubber for extended contact)
Respiratory Protection Not generally required for handling small quantities in a well-ventilated areaN95 respirator or higher if handling powders outside of a fume hood or if aerosolization is likely

Causality Behind PPE Choices:

  • Eye and Face Protection: Protects against accidental splashes of solutions or contact with airborne particles.

  • Skin and Body Protection: A lab coat provides a primary barrier. Since Spiromesifen is a potential skin sensitizer, minimizing skin contact is crucial.[6]

  • Hand Protection: Nitrile gloves offer good protection against incidental contact. Double-gloving is recommended when handling larger quantities or for prolonged procedures to protect against undetected pinholes or tears in the outer glove.

  • Respiratory Protection: While the vapor pressure of Spiromesifen is low, handling fine powders can generate dust that may be inhaled.[7] Using a fume hood or wearing a respirator mitigates this risk.

Procedural Guidance: Donning and Doffing PPE

Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Coveralls: Put on and fasten securely.

  • Respiratory Protection (if required): Perform a fit check.

  • Eye and Face Protection: Position comfortably.

  • Gloves: Pull gloves on to cover the cuffs of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat/Coveralls: Remove by rolling it inside out, without shaking.

  • Eye and Face Protection: Handle by the earpieces or headband.

  • Respiratory Protection (if worn): Remove without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan for Contaminated Materials

Given that Spiromesifen and its M01 metabolite are classified as toxic to aquatic life with long-lasting effects, proper disposal is a critical step in the handling process.[5]

Waste Segregation and Disposal Workflow:

Disposal_Workflow cluster_generation Waste Generation cluster_disposal Disposal Pathway Start Contaminated Material Generated Solid_Waste Solid Waste: - Contaminated Gloves - Weighing Paper - Pipette Tips - Disposable Lab Coats Start->Solid_Waste Liquid_Waste Liquid Waste: - Unused Solutions - Rinsate from Glassware Start->Liquid_Waste Solid_Waste_Container Designated Hazardous Solid Waste Container Solid_Waste->Solid_Waste_Container Liquid_Waste_Container Designated Hazardous Liquid Waste Container (properly labeled) Liquid_Waste->Liquid_Waste_Container Waste_Pickup Scheduled Hazardous Waste Pickup Solid_Waste_Container->Waste_Pickup Liquid_Waste_Container->Waste_Pickup

Caption: Disposal workflow for Spiromesifen Metabolite M01 waste.

Step-by-Step Disposal Protocol:

  • Segregation at the Source:

    • Solid Waste: All disposable items that have come into contact with Spiromesifen Metabolite M01 (e.g., gloves, weighing paper, pipette tips, contaminated paper towels) must be placed in a designated, labeled hazardous solid waste container.

    • Liquid Waste: All solutions containing Spiromesifen Metabolite M01 and the initial rinsate from cleaning contaminated glassware should be collected in a designated, labeled hazardous liquid waste container. Do not dispose of down the drain.

    • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

  • Container Management:

    • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("Spiromesifen Metabolite M01"), and the associated hazards (e.g., "Aquatic Toxin").

    • Keep waste containers closed when not in use.

  • Final Disposal:

    • Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal company.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to the protection of our environment. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet for the parent compound, Spiromesifen.

References

  • Sharda Spiromesifen 45.2% SC - SAFETY DATA SHEET. (2023-11-12).
  • Spiromesifen - SAFETY DATA SHEET. (2025-08-25). MilliporeSigma.
  • Spiromesifen Metabolite M1 Standard. FUJIFILM Wako.
  • Spiromesifen. PubChem. National Institutes of Health.
  • Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements. University of New Hampshire Extension.
  • Toxicity of spiromesifen on different developmental stages of two-spotted spider mite, Tetranychus urticae Koch (Acari: Tetranychidae). ResearchGate.
  • Spiromesifen. JMPR. 2005.
  • Public Release Summary on the evaluation of the new active spiromesifen in the product Interrupt 240 SC Miticide. Australian Pesticides and Veterinary Medicines Authority.
  • 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. PubChem. National Institutes of Health.
  • Spiromesifen (Ref: BSN 2060). AERU. University of Hertfordshire.
  • Spiromesifen Metabolite M01 PESTANAL®, analytical standard. Sigma-Aldrich.
  • Personal Protective Equipment for Pesticide Handlers. US EPA.
  • Spirodiclofen and Spiromesifen - Novel Acaricidal and Insecticidal Tetronic Acid Derivatives with a New Mode of Action. ResearchGate.
  • Toxicity of spiromesifen to the developmental stages of Bemisia tabaci biotype B. PubMed.
  • Tetronic Acid and Tetramic Acid derived pesticides and their toxicity. Semantic Scholar.
  • Personal Protective Equipment. Pesticide Environmental Stewardship.
  • Pesticide use and personal protective equipment. Health.vic.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC.
  • Tetronic acid and tetramic acid derived pesticides and their toxicity: a review. (2023-05-08).
  • Personal Protective Equipment for Working With Pesticides. MU Extension. (2000-12-01).
  • Design, synthesis, structure, and acaricidal/insecticidal activity of novel spirocyclic tetronic acid derivatives containing an oxalyl moiety. PubMed. (2011-12-14).

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